Product packaging for N-Methylvaleramide(Cat. No.:CAS No. 6225-10-1)

N-Methylvaleramide

Cat. No.: B1594713
CAS No.: 6225-10-1
M. Wt: 115.17 g/mol
InChI Key: XKEKKGKDCHCOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methylvaleramide, also known as N-Methylpentanamide, is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is part of the amide family, characterized by a pentanamide chain with a methyl group attached to the nitrogen atom. Thermochemical data for this compound is available, including its constant pressure heat capacity of liquid (Cp,liquid), which has been measured as 238.4 J/mol·K at 298.15 K . As an N-methylated amide, this compound shares structural features with molecules of significant research interest. N-methylated amides are key motifs in bioactive peptides and natural products, where the N-methyl group can profoundly influence the molecule's conformation, stability, and biological activity by affecting hydrogen bonding capabilities . For instance, iterative N-methylation of amide side chains in certain bacterial peptides has been shown to be critical for the formation of unique β-helical structures that function as ion channels . The study of model compounds like this compound provides valuable insights into the properties of more complex N-methylated biological molecules. This compound is intended for research and development applications in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1594713 N-Methylvaleramide CAS No. 6225-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-4-5-6(8)7-2/h3-5H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEKKGKDCHCOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211312
Record name N-Methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6225-10-1
Record name N-Methylpentanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006225101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Methylvaleramide: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methylvaleramide, also systematically known as N-methylpentanamide, is a secondary amide derived from valeric acid and methylamine.[1] While a seemingly simple molecule, it serves as a valuable model compound for understanding the behavior of more complex N-methylated structures prevalent in pharmaceuticals and bioactive molecules. Its chemical properties are dictated by the interplay between the hydrophilic amide group and the hydrophobic pentyl chain, making it a subject of interest in studies of solubility, thermodynamics, and reaction kinetics.[2] This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and potential relevance in the field of drug development.

Molecular Structure and Identification

This compound is characterized by a central amide functional group where the nitrogen atom is bonded to a methyl group and a pentanoyl group. This structure imparts specific chemical characteristics, including the capacity for hydrogen bonding and a defined polarity.

Key Identifiers:

  • IUPAC Name : N-methylpentanamide[3]

  • Synonyms : this compound, Pentanamide, N-methyl-[4][5]

  • CAS Number : 6225-10-1[4]

  • Molecular Formula : C₆H₁₃NO[4]

  • Molecular Weight : 115.17 g/mol [3]

  • InChI Key : XKEKKGKDCHCOSA-UHFFFAOYSA-N[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. It exists as a colorless to pale yellow liquid at room temperature.[1] The presence of the amide group's nitrogen and oxygen atoms allows for hydrogen bonding, which results in a higher boiling point than non-polar compounds of similar molecular weight and contributes to its solubility in polar solvents.[1]

PropertyValueUnitSource
Molecular Weight 115.17 g/mol [3]
Melting Point -26°C[2][6]
Boiling Point 116-118 (at 8 mmHg)°C[2]
Density 0.9g/cm³[2][6]
Flash Point >100°C[2]
Water Solubility Log₁₀WS: -1.32mol/L[7]
Octanol/Water Partition Coeff. (LogP) 1.763[7]
Vapor Pressure 0.136mmHg at 25°C[2]

Spectroscopic Analysis: A Structural Fingerprint

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of molecules like this compound.[8][9] The expected spectral data provide a unique fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different hydrogen environments.

    • ~0.9 ppm (triplet, 3H): The terminal methyl group (CH₃) of the pentyl chain, split by the adjacent CH₂ group.

    • ~1.3-1.6 ppm (multiplets, 4H): The two internal methylene groups (CH₂) of the pentyl chain, with complex splitting from adjacent CH₂ groups.

    • ~2.2 ppm (triplet, 2H): The methylene group (CH₂) adjacent to the carbonyl group, deshielded by the electron-withdrawing effect of the carbonyl.

    • ~2.8 ppm (singlet or doublet, 3H): The N-methyl group (N-CH₃). This signal may appear as a singlet due to rapid rotation or a doublet if coupling to the N-H proton is observed.

    • ~6.0-7.5 ppm (broad singlet, 1H): The amide proton (N-H), which is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals.

    • ~14 ppm: Terminal methyl carbon of the pentyl chain.

    • ~22-30 ppm: Internal methylene carbons of the pentyl chain.

    • ~26 ppm: N-methyl carbon.

    • ~36 ppm: Methylene carbon alpha to the carbonyl.

    • ~174 ppm: The carbonyl carbon, significantly deshielded due to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the amide functional group.[8]

  • ~3300 cm⁻¹ (strong, sharp): N-H stretching vibration. The sharpness of this peak is characteristic of a secondary amide.

  • ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the alkyl chains.

  • ~1640 cm⁻¹ (strong, sharp): C=O stretching vibration (Amide I band). This is one of the most intense and characteristic peaks in the spectrum.

  • ~1550 cm⁻¹ (strong): N-H bending vibration (Amide II band).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern.[4][10]

  • Molecular Ion (M⁺): A peak at m/z = 115, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways: Amides often undergo alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

    • m/z = 86: Loss of an ethyl radical (•CH₂CH₃) via cleavage.

    • m/z = 72: McLafferty rearrangement, resulting in the formation of a resonance-stabilized radical cation.

    • m/z = 58: Cleavage of the bond between the alpha and beta carbons of the pentyl chain.

    • m/z = 44: Alpha-cleavage resulting in the [CH₃NHCO]⁺ fragment.

MassSpec_Fragmentation cluster_main This compound cluster_frags Key Fragments Parent [C₆H₁₃NO]⁺˙ m/z = 115 Frag1 [C₄H₈NO]⁺ m/z = 86 Parent->Frag1 - C₂H₅˙ Frag2 [C₃H₆NO]⁺˙ m/z = 72 (McLafferty) Parent->Frag2 - C₃H₆ Frag3 [C₂H₆N]⁺ m/z = 44 Parent->Frag3 - C₄H₉˙

Caption: Common EI-MS Fragmentation of this compound.

Synthesis and Reactivity

Laboratory Synthesis Protocol

A standard and reliable method for synthesizing this compound is through the acylation of methylamine with a derivative of valeric acid, such as valeroyl chloride. This method is efficient and generally proceeds with high yield. A similar approach using acetic acid and methylamine is used for the industrial production of N-methylacetamide.[11]

Objective: To synthesize this compound from valeroyl chloride and methylamine.

Materials:

  • Valeroyl chloride

  • Methylamine (e.g., 40% solution in water or 2M in THF)

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stir plate, round-bottom flask, dropping funnel, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0°C), dissolve methylamine (2.2 equivalents) in the chosen solvent (e.g., DCM).

  • Acylation: Slowly add a solution of valeroyl chloride (1.0 equivalent) in the same solvent to the stirred methylamine solution via a dropping funnel over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize the hydrochloric acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with the organic solvent (DCM or diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: This washing protocol ensures the removal of water-soluble impurities and salts, which is a self-validating step for purity.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography.

Synthesis_Workflow Reactants Valeroyl Chloride + Methylamine (2.2 eq) Reaction Acylation Solvent (DCM) 0°C to RT Reactants->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup Drying Dry (MgSO₄) Filter Workup->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration Product Crude This compound Concentration->Product

Caption: Workflow for the Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the amide functional group.

  • Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions to yield valeric acid and methylamine. This reaction typically requires heat. Basic hydrolysis is irreversible due to the deprotonation of the resulting carboxylic acid.

  • Reduction: The carbonyl group can be reduced to a methylene group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding N-methylpentylamine.

Relevance in Drug Design and Development

While this compound itself is not a therapeutic agent, its structural motifs are highly relevant in medicinal chemistry.

  • The Amide Scaffold: The amide bond is a cornerstone of peptide and protein structure and is found in a vast number of pharmaceuticals. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) makes it critical for molecular recognition and binding to biological targets like enzymes and receptors.[12]

  • The "Magic Methyl" Effect: The introduction of a methyl group, particularly N-methylation, is a common and powerful strategy in drug optimization.[13] N-methylation can profoundly alter a molecule's properties:

    • Increased Lipophilicity: The methyl group increases the molecule's hydrophobicity, which can enhance membrane permeability and oral absorption.[13]

    • Metabolic Stability: N-methylation can block metabolic sites, preventing degradation by enzymes and increasing the drug's half-life.

    • Conformational Effects: The methyl group can induce a specific conformation that may be more favorable for binding to a target.[13]

    • Reduced Hydrogen Bonding: Converting a secondary amide to a tertiary amide by replacing the N-H with an N-CH₃ removes a hydrogen bond donor site. This can be strategically used to modulate binding affinity and selectivity. The discovery of the anticancer drug tazemetostat is a prominent example of the benefits of methylation in drug design.[14]

This compound serves as an excellent, non-complex model for studying these fundamental principles that are applied daily in the design of new and improved therapeutics.

Safety and Handling

As with any chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[15][16] Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17] Avoid contact with skin and eyes, as amides can cause irritation.[1]

  • Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.[15]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[18] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18] If inhaled, move the person to fresh air.[18]

Conclusion

This compound is a foundational secondary amide whose study provides significant insight into the chemical and physical properties that govern a wide range of more complex molecules. Its well-defined structure, predictable spectroscopic characteristics, and straightforward synthesis make it an ideal compound for both academic study and as a building block in organic synthesis. For professionals in drug development, understanding the principles demonstrated by this molecule—from the impact of N-methylation to the reactivity of the amide bond—is fundamental to the rational design of next-generation therapeutics.

References

N-Methylpentanamide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methylpentanamide

N-Methylpentanamide, a member of the carboxamide group, is a chemical compound with growing interest in various scientific and industrial domains. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, with a particular focus on its relevance to researchers and professionals in drug development. We will delve into its chemical characteristics, explore its synonyms and identifiers for accurate database searching, and discuss its toxicological profile to ensure safe handling and application.

Table of Contents

  • Chemical Identity and Properties

    • 1.1. CAS Number and Synonyms

    • 1.2. Physicochemical Properties

  • Synthesis and Manufacturing

    • 2.1. Laboratory-Scale Synthesis

  • Applications in Research and Industry

  • Toxicology and Safety

  • References

Chemical Identity and Properties

A thorough understanding of a compound's identity and fundamental properties is the bedrock of its successful application in research and development. This section outlines the key identifiers and physicochemical characteristics of N-Methylpentanamide.

CAS Number and Synonyms

The Chemical s Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.

  • CAS Number: 6225-08-7

Accurate identification is further enhanced by recognizing its various synonyms, which are frequently encountered in chemical catalogs and scientific publications.

Table 1: Synonyms and Identifiers for N-Methylpentanamide

SynonymSource
N-MethylvaleramideChemicalBook
Pentanamide, N-methyl-NIST
N-methylpentan-1-amidePubChem
Physicochemical Properties

The physical and chemical properties of N-Methylpentanamide dictate its behavior in various solvents and reaction conditions, which is critical for designing experimental protocols.

Table 2: Physicochemical Properties of N-Methylpentanamide

PropertyValueSource
Molecular Formula C6H13NONIST
Molecular Weight 115.17 g/mol NIST
Boiling Point 227.3±13.0 °C at 760 mmHgChemicalBook
Density 0.9±0.1 g/cm³ChemicalBook
Flash Point 91.3±19.8 °CChemicalBook
Appearance White to off-white solidNot explicitly stated, inferred from typical amide properties

Synthesis and Manufacturing

While large-scale industrial manufacturing processes are often proprietary, a common laboratory-scale synthesis of N-Methylpentanamide involves the acylation of methylamine with valeryl chloride. This method is a standard procedure for forming amide bonds.

Laboratory-Scale Synthesis: Acylation of Methylamine

This protocol outlines a representative method for the synthesis of N-Methylpentanamide. The principle relies on the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of methylamine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether). The flask is cooled in an ice bath to control the exothermic reaction.

  • Addition of Acylating Agent: Valeryl chloride is added dropwise to the stirred methylamine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure N-Methylpentanamide.

Diagram 1: Synthesis of N-Methylpentanamide

G cluster_reactants Reactants cluster_process Process cluster_products Products Methylamine Methylamine (CH3NH2) Reaction Acylation Reaction (in aprotic solvent) Methylamine->Reaction ValerylChloride Valeryl Chloride (C5H9ClO) ValerylChloride->Reaction NMethylpentanamide N-Methylpentanamide (C6H13NO) Reaction->NMethylpentanamide HCl Hydrogen Chloride (HCl) Reaction->HCl

Caption: Reaction scheme for the synthesis of N-Methylpentanamide.

Applications in Research and Industry

N-Methylpentanamide's utility stems from its amide functional group, which can participate in hydrogen bonding and act as a stable building block in more complex molecules. While specific, large-scale applications are not widely documented in public literature, its structure suggests potential use as:

  • A specialty solvent: Its polarity and hydrogen bonding capability could make it a suitable solvent for certain reactions.

  • An intermediate in organic synthesis: The amide group can be a precursor to other functional groups or serve as a key structural motif in the synthesis of pharmaceuticals and agrochemicals.

  • A building block for polymers: Amides are the fundamental repeating unit in polyamides, suggesting its potential role in materials science.

For drug development professionals, N-alkylamides are of interest as they can mimic peptide bonds while offering increased stability against enzymatic degradation. The specific properties of the pentyl group in N-Methylpentanamide could be explored to modulate lipophilicity and other pharmacokinetic properties in drug candidates.

Toxicology and Safety

A thorough understanding of a chemical's toxicological profile is paramount for ensuring laboratory and industrial safety.

According to available safety data sheets, N-Methylpentanamide is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

In case of exposure, immediate and appropriate first aid measures should be taken, and medical attention should be sought.

Diagram 2: Safety and Handling Workflow

G cluster_planning Precautionary Planning cluster_handling Active Handling cluster_emergency Emergency Response AssessHazards Assess Hazards (H315, H319, H335) SelectPPE Select PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE PrepWorkstation Prepare Ventilated Workstation SelectPPE->PrepWorkstation Dispense Dispense Chemical PrepWorkstation->Dispense React Perform Reaction Dispense->React Exposure Exposure Event Dispense->Exposure Cleanup Clean Up Spill / Waste Disposal React->Cleanup React->Exposure FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for safe handling of N-Methylpentanamide.

Conclusion

N-Methylpentanamide is a valuable chemical compound with a well-defined profile. Its straightforward synthesis and clear chemical properties make it a useful intermediate and building block in various fields. For researchers in drug discovery and development, its structure offers a template for creating novel molecules with tailored properties. Adherence to established safety protocols is essential for its handling. This guide has provided the core technical information necessary for the confident and safe utilization of N-Methylpentanamide in a research and development setting.

N-Methylvaleramide synthesis from valeric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Methylvaleramide from Valeric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry. This compound serves as an excellent and practical model for understanding the fundamental principles and laboratory techniques involved in amide bond formation. This guide provides a comprehensive overview of the primary synthetic routes from valeric acid, focusing on the underlying chemical logic, practical execution, and comparative analysis of different methodologies. We will delve into direct thermal amidation, the highly efficient acyl chloride pathway, and the widely used carbodiimide-mediated coupling reactions. Each section is supported by detailed, field-tested protocols, mechanistic insights, and data-driven comparisons to empower researchers in making informed decisions for their specific synthetic challenges.

Introduction: The Significance of the Amide Bond

The amide functional group is one of the most prevalent linkages in biochemistry and the pharmaceutical sciences, forming the backbone of proteins and appearing in a vast array of blockbuster drugs. The N-methylation of an amide can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and receptor-binding affinity. A thorough understanding of how to construct this functional group is, therefore, of paramount importance.

This technical guide focuses on the synthesis of this compound from valeric acid, a straightforward yet illustrative transformation that encapsulates the common challenges and solutions in amide synthesis. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring that the protocols are not just recipes but self-validating systems of chemical logic.

Synthetic Strategies: A Comparative Analysis

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that eliminates a molecule of water. While thermodynamically favorable, the reaction is kinetically hindered by the initial acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium carboxylate salt.[1][2] Overcoming this kinetic barrier is the central challenge addressed by the following synthetic strategies.

Direct Thermal Amidation

The most direct approach involves heating the ammonium carboxylate salt of valeric acid and methylamine to high temperatures (typically >160-180 °C) to drive off water and push the equilibrium towards the amide product.[3]

  • Causality: The high thermal energy provides the activation energy needed to overcome the stability of the salt and dehydrate it to the amide. This method is often performed under conditions that facilitate water removal, such as with a Dean-Stark apparatus.[3]

  • Advantages: It is the most atom-economical method, requiring no additional coupling agents and producing only water as a byproduct.[3][4]

  • Limitations: The harsh reaction conditions are unsuitable for complex or thermally sensitive molecules. The high temperatures can lead to side reactions and racemization in chiral substrates.[3]

The Acyl Chloride Route

A highly reliable and time-tested method involves converting the carboxylic acid into a more reactive acyl chloride intermediate. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting valeryl chloride is a potent electrophile that reacts readily with methylamine.

  • Causality: The chloride ion is an excellent leaving group, making the carbonyl carbon of the acyl chloride highly susceptible to nucleophilic attack by the amine. This significantly lowers the activation energy of the reaction compared to the direct amidation of the carboxylic acid.

  • Advantages: This method is generally high-yielding, rapid, and applicable to a wide range of substrates.[5][6]

  • Limitations: The process involves an additional synthetic step. Reagents like thionyl chloride are corrosive and generate HCl gas, requiring careful handling in a fume hood.[7] The reaction also produces stoichiometric amounts of HCl as a byproduct, which must be neutralized by using excess amine or adding a non-nucleophilic base like triethylamine.[7]

Carbodiimide-Mediated Coupling

This is one of the most common methods for amide bond formation under mild conditions, particularly in peptide synthesis and for sensitive substrates. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), act as powerful dehydrating agents.[1][8]

  • Causality & Mechanism: The carbodiimide activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[8][9][10] This intermediate is then susceptible to nucleophilic attack by the amine, which forms the amide bond and a urea byproduct (e.g., dicyclohexylurea, DCU).[6][9]

    • Side Reactions: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is an undesired byproduct.[9][10] To suppress this side reaction and increase yields, additives like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) are often included. These additives react with the O-acylisourea to form an active ester that is more stable but still highly reactive towards the amine.[10][11]

  • Advantages: The reactions are performed under mild conditions (often at room temperature), which preserves sensitive functional groups and stereocenters.[1] They are generally high-yielding.[1]

  • Limitations: Carbodiimides are expensive and can be potent allergens, especially DCC. The urea byproduct can sometimes be difficult to remove from the reaction mixture, although the insolubility of DCU in many organic solvents often allows for its removal by simple filtration.[9]

Quantitative Comparison of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost, substrate sensitivity, and available equipment. The following table summarizes the key operational parameters for each method.

ParameterDirect Thermal AmidationAcyl Chloride RouteCarbodiimide-Mediated Coupling
Reaction Temperature Very High (>160 °C)0 °C to Reflux0 °C to Room Temperature
Reaction Time Hours to Days1 - 4 Hours4 - 24 Hours
Typical Yield Variable (Moderate to Good)High to ExcellentHigh to Excellent
Key Reagents None (Heat)SOCl₂, Oxalyl ChlorideDCC, EDC, DIC
Key Byproducts WaterHCl, SO₂ (with SOCl₂)Urea derivatives (e.g., DCU)
Substrate Compatibility Poor (for sensitive molecules)GoodExcellent
Handling Precautions High temperature hazardsCorrosive and toxic reagentsAllergens, moisture-sensitive

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible for the synthesis of this compound.

Protocol 1: Synthesis via Acyl Chloride

This two-step protocol is highly efficient and scalable.

Acyl_Chloride_Workflow cluster_step1 Step 1: Valeryl Chloride Synthesis cluster_step2 Step 2: Amidation A1 Combine Valeric Acid & SOCl₂ A2 Add catalytic DMF A1->A2 A3 Heat to Reflux (1-2h) A2->A3 A4 Distill excess SOCl₂ A3->A4 A5 Crude Valeryl Chloride A4->A5 B1 Dissolve Valeryl Chloride in DCM A5->B1 Proceed to Amidation B2 Cool to 0°C B1->B2 B3 Slowly add Methylamine & Et₃N B2->B3 B4 Warm to RT, Stir (1-2h) B3->B4 B5 Aqueous Workup B4->B5 B6 Purify (Distillation/Chromatography) B5->B6 Final Product:\nthis compound Final Product: This compound B6->Final Product:\nthis compound

Caption: Workflow for the acyl chloride route.

Part A: Synthesis of Valeryl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl and SO₂).

  • Reagents: Charge the flask with valeric acid (1.0 eq) and thionyl chloride (1.5 eq).[12][13][14] Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol of acid).

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation (a simple distillation setup is sufficient). The remaining liquid is crude valeryl chloride, which can be used directly in the next step.

Part B: Synthesis of this compound

  • Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, dissolve the crude valeryl chloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.

  • Amine Solution: In the addition funnel, prepare a solution of methylamine (1.1 eq, e.g., as a 2M solution in THF) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM.

  • Reaction: Add the methylamine solution dropwise to the stirred valeryl chloride solution, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Carbodiimide Coupling

This protocol uses DCC and is ideal for small-scale, high-purity synthesis.

DCC_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling & Workup A1 Dissolve Valeric Acid & DMAP in DCM A2 Cool to 0°C A1->A2 A3 Add DCC solution A2->A3 A4 Stir for 15-30 min A3->A4 B1 Add Methylamine solution A4->B1 Proceed to Coupling B2 Warm to RT, Stir (4-12h) B1->B2 B3 Filter DCU precipitate B2->B3 B4 Aqueous Wash Sequence B3->B4 B5 Dry & Concentrate B4->B5 B6 Purify (Chromatography) B5->B6 Final Product:\nthis compound Final Product: This compound B6->Final Product:\nthis compound

Caption: Workflow for DCC-mediated coupling.

  • Setup: To a round-bottom flask with a magnetic stirrer, add valeric acid (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq). Dissolve these in an anhydrous solvent like dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of DCM. Add the DCC solution dropwise to the stirred valeric acid solution. A white precipitate of dicyclohexylurea (DCU) may begin to form. Allow the activation to proceed for 15-30 minutes at 0 °C.

  • Amine Addition: Add methylamine (1.2 eq, e.g., as a 2M solution in THF) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture again to promote further precipitation of the DCU byproduct. Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography.

Conclusion and Recommendations

The synthesis of this compound from valeric acid is a well-established transformation that can be accomplished through several reliable methods.

  • For large-scale, cost-effective synthesis , the acyl chloride route is often preferred due to its speed, high yield, and the low cost of thionyl chloride. However, it requires infrastructure to handle corrosive and gaseous byproducts safely.

  • For high-value, sensitive, or complex substrates , particularly in research and drug development settings, carbodiimide-mediated coupling is the method of choice. Its mild reaction conditions protect delicate functional groups and prevent racemization, ensuring the integrity of the final product.

  • Direct thermal amidation is generally reserved for simple, robust molecules where atom economy is the primary driver and high temperatures are not a concern.

By understanding the causality behind each synthetic step and the comparative advantages of each route, researchers can confidently select and execute the optimal procedure for their specific objectives.

References

Spectroscopic Elucidation of N-Methylvaleramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for N-Methylvaleramide (also known as N-methylpentanamide), a secondary amide with applications in organic synthesis and as a model compound for studying peptide bonds. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, emphasizing the synergy between these techniques for unambiguous structural confirmation.

Introduction to this compound and Its Spectroscopic Signature

This compound (C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is a derivative of valeric acid and methylamine.[1][2] Its structural elucidation relies on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular mass and fragmentation patterns. This guide will dissect the data from each method to build a comprehensive and self-validating structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

  • Note on Data Source : As experimental spectra for this compound are not publicly available in spectral databases like the Spectral Database for Organic Compounds (SDBS), the following NMR data are predicted using advanced computational algorithms. These predictions provide a reliable and instructive framework for understanding the expected spectral features.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

  • Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup : The experiment is conducted on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity and resolution.

  • Data Acquisition : For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Shift and Splitting
~ 5.8 - 6.2Broad Singlet1HN-H The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
~ 2.78Doublet3HN-CH₃ This methyl group is attached to the electronegative nitrogen atom, causing a downfield shift. It appears as a doublet due to coupling with the single N-H proton.
~ 2.15Triplet2H-CO-CH₂- These protons are alpha to the carbonyl group, which is strongly electron-withdrawing, resulting in a significant downfield shift. The signal is split into a triplet by the two adjacent methylene protons.
~ 1.58Sextet2H-CH₂-CH₂-CO- These methylene protons are adjacent to two other methylene groups, resulting in a complex splitting pattern (a sextet). Their chemical shift is less influenced by the carbonyl group compared to the alpha-protons.
~ 1.35Sextet2HCH₃-CH₂- These protons are further removed from the electron-withdrawing amide group and thus appear more upfield. They are split by the adjacent methyl and methylene groups into a sextet.
~ 0.92Triplet3HCH₃-CH₂- As the terminal methyl group, these protons are the most shielded and appear at the lowest chemical shift. They are split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentCausality Behind the Chemical Shift
~ 174.5C=O The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom and appears significantly downfield.
~ 36.5-CO-CH₂- The carbon alpha to the carbonyl group is deshielded and appears downfield.
~ 28.5-CH₂-CH₂-CO- This carbon is further from the carbonyl and is consequently more shielded than the alpha-carbon.
~ 26.2N-CH₃ The methyl carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom.
~ 22.4CH₃-CH₂- This methylene carbon is in a typical alkane region of the spectrum.
~ 13.8CH₃-CH₂- The terminal methyl carbon is the most shielded carbon in the alkyl chain.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Theoretical IR Absorption Bands

The IR spectrum of this compound is dominated by characteristic absorptions from the secondary amide group and the alkyl chain.

Table 3: Theoretical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
~ 3300 (Broad)N-H StretchSecondary AmideA strong, often broad, peak in this region is highly characteristic of the N-H bond in a secondary amide. Broadening is due to hydrogen bonding.
~ 2960-2850C-H StretchAlkyl (CH₃, CH₂)Multiple sharp peaks in this region confirm the presence of the saturated hydrocarbon chain.
~ 1640 (Strong)C=O Stretch (Amide I)Secondary AmideThis is one of the most intense and characteristic peaks in the spectrum, confirming the presence of the carbonyl group within the amide.
~ 1550 (Strong)N-H Bend (Amide II)Secondary AmideThis band, resulting from a combination of N-H bending and C-N stretching, is a key diagnostic peak for secondary amides.
~ 1465C-H BendAlkyl (CH₂)A characteristic bending vibration for methylene groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction : A dilute solution of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization : In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This process removes an electron, creating a positively charged molecular ion (M⁺•).

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier detects the ions, generating a mass spectrum that plots ion abundance versus m/z.

Experimental Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[3] The molecular ion peak (M⁺•) is observed at m/z = 115, confirming the molecular weight of the compound.

Table 4: Key Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaSignificance
115[CH₃(CH₂)₃CONHCH₃]⁺•[C₆H₁₃NO]⁺•Molecular Ion (M⁺•)
72[CH₃(CH₂)₃CO]⁺[C₅H₉O]⁺Base Peak . Alpha-cleavage with loss of the •NCH₃ radical.
58[CH₂=C(OH)NHCH₃]⁺•[C₃H₇NO]⁺•Result of a McLafferty rearrangement.
44[CH₃NHCO]⁺[C₂H₄NO]⁺Cleavage of the bond between the alpha and beta carbons of the acyl chain.
30[CH₂=NHCH₃]⁺[C₂H₆N]⁺Alpha-cleavage with loss of the valeryl radical.

The fragmentation pattern is highly informative. The base peak (the most abundant ion) at m/z = 72 arises from a classic alpha-cleavage, where the bond between the carbonyl carbon and the nitrogen is cleaved, leading to the loss of a methylamino radical and the formation of a stable acylium ion. Another significant fragmentation is the McLafferty rearrangement, which is characteristic of carbonyl compounds with a sufficiently long alkyl chain, resulting in the peak at m/z = 58.

G cluster_M Molecular Ion cluster_frag1 Alpha-Cleavage cluster_frag2 McLafferty Rearrangement cluster_frag3 Alpha-Cleavage M [CH₃(CH₂)₃CONHCH₃]⁺• m/z = 115 frag1 [CH₃(CH₂)₃CO]⁺ m/z = 72 (Base Peak) M->frag1 - •NHCH₃ frag2 [CH₂=C(OH)NHCH₃]⁺• m/z = 58 M->frag2 - C₃H₆ frag3 [CH₂=NHCH₃]⁺ m/z = 30 M->frag3 - •CO(CH₂)₂CH₃

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Holistic Spectroscopic Analysis Workflow

G cluster_workflow Spectroscopic Characterization Workflow MS Mass Spectrometry Data_Integration Data Integration & Correlation MS->Data_Integration Molecular Weight (115) Fragmentation Pattern IR IR Spectroscopy IR->Data_Integration Functional Groups (Amide, Alkyl) NMR NMR Spectroscopy (¹H & ¹³C) NMR->Data_Integration C-H Framework Connectivity Structure Confirmed Structure: This compound Data_Integration->Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating and detailed picture of its molecular structure. While experimental NMR and IR data were not directly available, robust predictions and theoretical principles align perfectly with the experimental mass spectrometry data. The mass spectrum confirms the molecular weight of 115 amu and shows characteristic fragmentation patterns for a secondary amide, including alpha-cleavage and a McLafferty rearrangement. Theoretical IR analysis points to the presence of N-H, C=O, and C-H bonds, consistent with the amide and alkyl functionalities. Predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, accounting for all atoms in their expected chemical environments. Together, these spectroscopic techniques offer a powerful and synergistic approach to the unequivocal structural elucidation of this compound, a methodology that is fundamental to research and development in the chemical and pharmaceutical sciences.

References

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties and Stability of N-Methylvaleramide

This compound (also known as N-methylpentanamide) is an organic compound featuring a secondary amide functional group.[1][2] With the molecular formula C6H13NO, it serves as a valuable intermediate in various organic syntheses and holds potential interest for the pharmaceutical industry.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermochemical profile is not merely academic; it is a cornerstone of process safety, formulation design, and stability assessment. The energy a molecule contains and its behavior under thermal stress dictate everything from reaction scale-up parameters and drying conditions to long-term storage and shelf-life.

This guide provides a detailed examination of the known thermochemical data for this compound, outlines the experimental methodologies for its characterization, and discusses the critical aspects of its thermal stability. By grounding our discussion in established principles and authoritative data, we aim to equip professionals with the field-proven insights necessary for confident and safe handling and development of this and similar molecules.

Core Thermochemical Properties of this compound

The foundational thermochemical data of a compound provides a quantitative look into its energetic landscape. Key parameters such as the enthalpy of formation, heat capacity, and enthalpy of vaporization are critical for thermodynamic calculations, process modeling, and safety analysis.

Below is a summary of the available quantitative data for this compound. It is important to note that some experimental values are well-documented, while others are derived from robust calculation methods like the Joback method, which is a group contribution model used for estimating thermophysical properties of pure components.

Table 1: Key Thermochemical and Physical Properties of this compound

PropertyValueUnitSource / Method
Molecular Formula C6H13NO-[4][5][6][7][8]
Molecular Weight 115.17 g/mol [3][4][5]
CAS Number 6225-10-1-[4][5][6][7]
Melting Point -26°C[9][10]
Normal Boiling Point (Tboil) 505.42KJoback Calculated[4]
Standard Enthalpy of Formation (Gas, ΔfH°gas) -246.97kJ/molJoback Calculated[4]
Enthalpy of Vaporization (ΔvapH°) 49.02kJ/molJoback Calculated[4]
Liquid Phase Heat Capacity (Cp,liquid) @ 298.15 K 229.00 - 238.40J/mol·K[4][5]
Density 0.900g/cm³[9][10]
Causality and Significance of Thermochemical Parameters
  • Standard Enthalpy of Formation (ΔfH°gas) : This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[11][12][13] A negative value, as seen with this compound, indicates an exothermic formation reaction and signifies that the molecule is energetically stable relative to its elements. This parameter is fundamental for calculating the heat of reaction for any process involving the molecule.

  • Liquid Phase Heat Capacity (Cp,liquid) : Heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one Kelvin.[4][5] This property is crucial for engineering calculations related to heat transfer. For instance, when scaling up a synthesis, knowing the heat capacity is essential for designing effective heating and cooling systems to maintain optimal reaction temperatures and prevent thermal runaways.

  • Enthalpy of Vaporization (ΔvapH°) : This is the energy required to transform one mole of a liquid into a gas at its boiling point.[4] It provides insight into the strength of intermolecular forces. Secondary amides like this compound can form strong hydrogen bonds, which contribute to a relatively high enthalpy of vaporization and boiling point compared to non-polar molecules of similar mass.[1]

Experimental Protocol: Determining Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[14] It is a primary method for determining heat capacity and the enthalpy of phase changes.[14]

The self-validating nature of a DSC protocol lies in its reliance on precise calibration with certified reference materials (e.g., indium, sapphire) and the use of a differential measurement, where the sample is constantly compared to an inert reference, minimizing the influence of instrumental drift.

Step-by-Step Methodology for DSC Analysis
  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, across the desired temperature range. For heat capacity measurements, a sapphire standard is used to calibrate the heat flow signal.

  • Sample Preparation : Accurately weigh approximately 3-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Reference Pan : Prepare an identical, empty, and crimped aluminum pan to serve as the reference.

  • Establishing Baselines :

    • Place both the sample and reference pans into the DSC cell.

    • Run a "zero baseline" by heating the empty crucibles through the desired temperature range (e.g., from -50°C to 150°C) at a controlled rate (e.g., 10 °C/min) under a constant flow of inert nitrogen gas (e.g., 50 mL/min). This corrects for any asymmetry in the cell.

  • Sapphire Standard Run : Replace the empty sample pan with a pan containing a pre-weighed sapphire standard and repeat the exact same temperature program. This provides the calibration curve for heat capacity.

  • Sample Run : Replace the sapphire pan with the this compound sample pan and execute the identical temperature program for the third time.

  • Data Analysis : The instrument software uses the data from the three runs (baseline, sapphire standard, and sample) to calculate the heat capacity (Cp) of the this compound as a function of temperature using the following relationship:

    • Cp(sample) = Cp(std) * (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) * m(std) / m(sample)

    • Where DSC represents the heat flow signal and m is the mass.

DSC_Workflow cluster_prep Preparation & Calibration cluster_measurement Measurement Cycle cluster_analysis Data Analysis Calibrate 1. Calibrate DSC (Indium & Sapphire) SamplePrep 2. Prepare Sample (3-5 mg in Al pan) Calibrate->SamplePrep RefPrep 3. Prepare Reference (Empty Al pan) SamplePrep->RefPrep BaselineRun 4. Run Baseline (Empty Pans) RefPrep->BaselineRun SapphireRun 5. Run Standard (Sapphire) BaselineRun->SapphireRun SampleRun 6. Run Sample (this compound) SapphireRun->SampleRun Analysis 7. Calculate Heat Capacity (Cp) vs. Temperature SampleRun->Analysis

Caption: Workflow for Heat Capacity Measurement using DSC.

Thermal Stability and Decomposition Pathways

The stability of the amide bond is a key feature of its chemistry, attributed to resonance stabilization which delocalizes the lone pair of electrons on the nitrogen atom.[1] Generally, simple amides are thermally stable, with decomposition temperatures often exceeding 160-200°C, though this is highly dependent on the specific molecular structure.[15]

While specific pyrolysis studies for this compound are not prominently available, the thermal decomposition of amides can proceed through several pathways.[16] For secondary amides, a common route at high temperatures is pyrolysis involving dehydration to form a nitrile or elimination reactions. When heated, N-Methylacetamide, a smaller analog, is known to emit toxic fumes of nitrogen oxides.[17] Hydrolysis to the corresponding carboxylic acid (valeric acid) and amine (methylamine) is another potential degradation pathway, particularly in the presence of water, and can be catalyzed by acidic or basic conditions.[18]

Experimental Protocol: Assessing Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the benchmark technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides the onset temperature of decomposition, the temperature of maximum decomposition rate, and information on residual mass.

Step-by-Step Methodology for TGA
  • Instrument Setup : Ensure the TGA microbalance is tared and the instrument is clean.

  • Sample Preparation : Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a tared TGA crucible (e.g., alumina or platinum).

  • Atmosphere Control : Place the crucible in the TGA furnace. Purge the system with a desired inert gas (like nitrogen) or a reactive gas (like air or oxygen) at a controlled flow rate (e.g., 50-100 mL/min). The choice of atmosphere is critical: an inert atmosphere facilitates pyrolysis studies, while air allows for investigation of oxidative stability.

  • Temperature Program : Program the instrument to heat the sample at a constant linear rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C).

  • Data Acquisition : The instrument continuously records the sample mass and temperature.

  • Data Analysis :

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • The onset temperature of decomposition is determined from the initial significant deviation from the baseline mass.

    • The first derivative of the TGA curve (the DTG curve) shows the rate of mass loss, with its peak indicating the temperature of the maximum decomposition rate.

TGA_Workflow cluster_setup Setup & Preparation cluster_run Experiment Execution cluster_results Analysis & Interpretation Tare 1. Tare Microbalance Load 2. Load Sample (5-10 mg) Tare->Load Atmosphere 3. Set Atmosphere (e.g., N2 @ 100 mL/min) Load->Atmosphere Heat 4. Apply Temperature Ramp (e.g., 10°C/min to 600°C) Atmosphere->Heat Record 5. Record Mass vs. Temp Heat->Record Plot 6. Plot TGA/DTG Curves Record->Plot Determine 7. Identify Onset & Peak Decomposition Temps Plot->Determine

Caption: General Workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermochemical data for this compound, supported by both calculated values and experimental results from sources like the NIST WebBook, provide a solid foundation for its application in research and development.[5] Its properties are characteristic of a small, secondary amide, with significant intermolecular forces influencing its physical state and energetic properties. While specific high-temperature decomposition pathways require dedicated study, its stability profile can be reliably assessed using standard thermoanalytical techniques like TGA and DSC. For professionals in drug development, leveraging this data and these methodologies is not just best practice—it is essential for ensuring process safety, product quality, and regulatory compliance.

References

An In-depth Technical Guide to N-Methylpentanamide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpentanamide, a secondary amide also known as N-methylvaleramide, is a molecule of significant interest in various fields of chemical and pharmaceutical research. Its utility primarily stems from its properties as a model compound for studying the thermodynamics of more complex biological molecules containing the amide linkage, such as peptides and proteins. This guide provides a comprehensive overview of N-Methylpentanamide, from the historical context of its synthesis to its modern applications, offering field-proven insights for professionals in drug development and scientific research.

I. The Genesis of a Fundamental Structure: A History of N-Alkyl Amide Synthesis

While the specific, first-ever synthesis of N-Methylpentanamide is not prominently documented as a landmark discovery, its existence is a direct result of the foundational advancements in organic chemistry concerning the formation of amide bonds and N-alkylation techniques. The history of this compound is therefore intrinsically linked to the broader history of amide synthesis.

The amide functional group is one of the most fundamental in organic chemistry and biology. Early methods for forming N-substituted amides were often extensions of amine chemistry. Historically, the N-alkylation of amides was a challenging transformation. Amides are weak bases, making direct alkylation difficult. Early approaches required converting the amide into its more nucleophilic conjugate base using strong bases like sodium metal or sodium hydride, followed by reaction with an alkyl halide. These methods, while effective, often required harsh reaction conditions and had limited functional group tolerance.

A notable advancement in the N-alkylation of amides came in 1962, when Cheeseman and Poller reported the N-alkylation of an amide using an alcohol as the alkylating agent in the presence of an acid catalyst.[1] This represented a significant step towards milder and more direct methods for the synthesis of N-alkyl amides. Over the decades, a plethora of methods have been developed, including various catalytic systems that have made the synthesis of compounds like N-Methylpentanamide a routine and well-understood process in the modern organic chemistry laboratory.

II. Physicochemical Properties of N-Methylpentanamide

A thorough understanding of the physicochemical properties of N-Methylpentanamide is essential for its application in research and development.

PropertyValueSource
CAS Number 6225-10-1[2]
Molecular Formula C6H13NO[2]
Molecular Weight 115.18 g/mol [2]
Appearance Not specified, likely a liquid or low-melting solid
Density 0.900 g/cm³
Melting Point -26 °C
Boiling Point 116-118 °C at 8 mmHg
Solubility Soluble in water and organic solvents
IUPAC Name N-methylpentanamide[3]
Synonyms This compound, Pentanamide, N-methyl-[2]

III. Synthesis of N-Methylpentanamide: A Representative Protocol

The synthesis of N-Methylpentanamide can be achieved through several well-established methods of amidation. A common and reliable approach involves the reaction of pentanoyl chloride (the acyl chloride derived from pentanoic acid) with methylamine. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of N-Methylpentanamide from Pentanoyl Chloride

Reactants:

  • Pentanoyl chloride

  • Methylamine (as a solution in a suitable solvent, e.g., THF or water)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous diethyl ether or dichloromethane (as the reaction solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Add an equimolar amount of the non-nucleophilic base to the methylamine solution.

  • Slowly add an equimolar amount of pentanoyl chloride, dissolved in the same anhydrous solvent, to the stirred methylamine solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude N-Methylpentanamide.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction of the acyl chloride with atmospheric moisture.

  • Low Temperature: Controls the exothermicity of the reaction between the highly reactive acyl chloride and the amine.

  • Non-nucleophilic Base: Scavenges the hydrochloric acid byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic.

  • Aqueous Workup: Removes the salt byproduct (e.g., triethylammonium chloride) and any remaining water-soluble impurities.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of pentanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

reaction_mechanism pentanoyl_chloride Pentanoyl Chloride intermediate Tetrahedral Intermediate pentanoyl_chloride->intermediate Nucleophilic Attack methylamine Methylamine methylamine->intermediate product N-Methylpentanamide end byproduct Chloride Ion start intermediate->product Elimination intermediate->byproduct

Caption: Nucleophilic acyl substitution for N-Methylpentanamide synthesis.

IV. Applications in Research and Development

The primary application of N-Methylpentanamide in the scientific community is as a model compound for studying the fundamental properties of the amide bond. Its relatively simple structure allows for detailed thermodynamic and spectroscopic investigations that provide insights into the behavior of more complex polypeptides and proteins. For instance, it is used to study the thermodynamics of carboxylic acids, amines, and N-substituted amides in aqueous solutions.

In drug development, understanding the properties of the amide bond is critical, as it is a cornerstone of peptide-based drugs and many small molecule therapeutics. Studies on simple amides like N-Methylpentanamide can inform the design of new drug candidates with improved stability, solubility, and bioavailability.

V. Conclusion

N-Methylpentanamide, while not a molecule of widespread direct commercial application, holds significant value in the realms of fundamental chemical research and drug discovery. Its history is woven into the fabric of organic synthesis, and its continued use as a model system underscores the importance of understanding the basics of chemical structure and reactivity. The protocols for its synthesis are robust and well-understood, making it an accessible tool for researchers seeking to unravel the complexities of the amide bond.

References

Unveiling the Versatility of N-Methylvaleramide: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methylvaleramide, a secondary amide with the chemical formula C₆H₁₃NO, is emerging as a molecule of significant interest in the landscape of modern organic chemistry.[1][2] While historically noted as a pharmaceutical intermediate, its unique combination of properties—a polar aprotic character, hydrogen bonding capabilities, and a reactive N-H bond—positions it as a versatile tool for a range of synthetic applications. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and potential applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its capabilities in their work. We will delve into its role as a synthetic building block, its potential as a specialized solvent, its utility in peptide modifications, and its emerging applications in directed C-H functionalization and biocatalysis, complete with detailed experimental protocols and mechanistic insights.

Introduction: Beyond a Simple Amide

Amides are one of the most fundamental and ubiquitous functional groups in chemistry and biology, forming the backbone of proteins and finding widespread use in polymers and pharmaceuticals. This compound, also known as N-methylpentanamide, belongs to the class of secondary amides and presents a unique set of characteristics that warrant a closer examination.[1][2] Its structure, featuring a five-carbon chain and a methyl group on the nitrogen, imparts a moderate lipophilicity while retaining the capacity for hydrogen bonding. This balance of properties makes it an intriguing candidate for various roles in organic synthesis, from a seemingly simple solvent to a key intermediate in the construction of complex molecular architectures. This guide aims to move beyond a cursory overview and provide a detailed technical exploration of the untapped potential of this compound.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. This compound is a colorless to pale yellow liquid at room temperature with a molecular weight of 115.17 g/mol .[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 6225-10-1[1][2]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Boiling Point 243 - 244 °C[3]
Melting Point 8 - 13 °C[3]
Flash Point 126 °C[3]
Density 0.946 g/cm³[3]
Solubility Soluble in water and polar organic solvents
Spectroscopic Data

The structural elucidation and purity assessment of this compound are readily achieved through standard spectroscopic techniques.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides valuable information about the carbon skeleton. A reference spectrum for N-Methylpentanamide is available on PubChem, which would show distinct peaks for the carbonyl carbon, the N-methyl carbon, and the four unique carbons of the pentyl group.[1]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3300 cm⁻¹) and the C=O stretching vibration (the amide I band, around 1640 cm⁻¹). An FTIR spectrum is available on PubChem.[1]

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern provides further structural confirmation. A mass spectrum is available on the NIST WebBook and PubChem.[1][4]

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be accomplished through several standard amidation procedures. The most common and practical laboratory-scale methods involve the reaction of a valeric acid derivative with methylamine.

From Valeryl Chloride and Methylamine

This is a highly efficient and straightforward method for the preparation of this compound. The high reactivity of the acyl chloride ensures a rapid reaction with methylamine.

Experimental Protocol:

Materials:

  • Valeryl chloride

  • Methylamine (40% solution in water or as a gas)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.2 equivalents) in dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Slowly add valeryl chloride (1.0 equivalent) dropwise to the stirred methylamine solution. An exothermic reaction will occur, and a white precipitate of methylammonium chloride will form. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl to remove excess methylamine, followed by 1 M NaOH to remove any unreacted valeric acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Causality Behind Experimental Choices:

  • The use of an excess of methylamine helps to drive the reaction to completion and neutralizes the HCl byproduct.

  • The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

  • The aqueous workup is essential to remove water-soluble byproducts and unreacted starting materials.

Synthesis_from_Valeryl_Chloride Valeryl_Chloride Valeryl Chloride N_Methylvaleramide This compound Valeryl_Chloride->N_Methylvaleramide + Methylamine HCl HCl Methylamine Methylamine Methylamine->N_Methylvaleramide

Caption: Synthesis of this compound from Valeryl Chloride.

From Valeric Acid and Methylamine using a Coupling Agent

Direct amidation of a carboxylic acid with an amine is also a viable route, facilitated by a coupling agent to activate the carboxylic acid. This method avoids the use of the more reactive and moisture-sensitive acyl chloride.

Experimental Protocol:

Materials:

  • Valeric acid

  • Methylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents as described in section 3.1.

Procedure:

  • Dissolve valeric acid (1.0 equivalent), methylamine hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in DMF or DCM in a round-bottom flask.

  • Add DIPEA or TEA (2.5 equivalents) to the mixture and stir for 10-15 minutes at room temperature.

  • Add EDC (1.2 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Causality Behind Experimental Choices:

  • EDC and HOBt work in synergy to form a highly reactive activated ester of valeric acid, which is then readily attacked by methylamine.

  • The base (DIPEA or TEA) is necessary to neutralize the methylamine hydrochloride and the HCl generated during the activation step.

Synthesis_from_Valeric_Acid Valeric_Acid Valeric Acid N_Methylvaleramide This compound Valeric_Acid->N_Methylvaleramide + Methylamine Methylamine Methylamine Methylamine->N_Methylvaleramide Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Coupling_Agent->N_Methylvaleramide

Caption: Synthesis of this compound from Valeric Acid.

Potential Applications in Organic Chemistry

The unique structural features of this compound open up a range of potential applications in organic synthesis.

As a Pharmaceutical Intermediate and Building Block

Hypothetical Application Workflow:

Pharmaceutical_Intermediate_Workflow cluster_0 Synthesis of this compound cluster_1 Functional Group Interconversion cluster_2 Coupling to Core Scaffold cluster_3 Final API Synthesis Synthesis as per Section 3 Modification e.g., Reduction of amide, alpha-functionalization Synthesis->Modification Coupling Coupling with a complex molecular scaffold Modification->Coupling API Active Pharmaceutical Ingredient Coupling->API

Caption: Hypothetical workflow for this compound as a pharmaceutical intermediate.

In Peptide Synthesis and Modification

The N-methylation of peptides is a well-established strategy to enhance their therapeutic properties, including resistance to enzymatic degradation and improved cell permeability. While the direct incorporation of N-methylated amino acids is common, post-synthetic N-methylation on a solid support is also a valuable technique. This compound itself is not directly incorporated into the peptide backbone, but its structural motif and the chemistry of N-methylamides are highly relevant. Understanding the behavior of simple N-methylamides like this compound can provide insights into the conformational effects and reactivity of N-methylated peptide bonds.

Relevance to Solid-Phase Peptide Synthesis (SPPS): The synthesis of peptides containing N-methylated amino acids is often challenging due to the increased steric hindrance of the secondary amine, which can lead to slow and incomplete coupling reactions.[5][6] The study of model compounds like this compound can aid in the development of more efficient coupling reagents and protocols for these difficult couplings.

As a Specialized Solvent

The polar aprotic nature of this compound, coupled with its relatively high boiling point, suggests its potential use as a specialized solvent in organic reactions. It can be considered as a higher-boiling point alternative to solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Its ability to dissolve a wide range of organic and inorganic compounds could be advantageous in reactions requiring elevated temperatures.

Potential Applications as a Solvent:

  • Nucleophilic Substitution Reactions: Its polarity can help to stabilize charged intermediates and transition states.

  • Polymerization Reactions: It could serve as a solvent for the radical polymerization of certain vinyl monomers, influencing the polymerization kinetics and polymer properties.

  • Metal-Catalyzed Cross-Coupling Reactions: Its coordinating ability might be beneficial in certain transition metal-catalyzed processes.

As a Directing Group in C-H Functionalization

The amide functionality is a well-known directing group in transition-metal-catalyzed C-H activation, enabling the selective functionalization of otherwise unreactive C-H bonds. N-methoxyamides, in particular, have been shown to be effective directing groups in palladium-catalyzed reactions.[7][8] While this compound is not an N-methoxyamide, the underlying principle of chelation-assisted C-H activation is applicable. The carbonyl oxygen of the amide can coordinate to a metal center, bringing it into proximity with a C-H bond, facilitating its cleavage and subsequent functionalization.

General Mechanism of Amide-Directed C-H Activation:

CH_Activation_Mechanism Substrate Substrate with N-Methylamide Group Intermediate Palladacycle Intermediate Substrate->Intermediate + Pd(II) Catalyst Pd(II) Catalyst Catalyst->Intermediate Product Functionalized Product Intermediate->Product + Reagent Reagent Coupling Partner Reagent->Product Catalyst_Regen Pd(II) Catalyst (regenerated) Product->Catalyst_Regen

References

Theoretical Framework for the Conformational Analysis of N-Methylvaleramide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

N-Methylvaleramide (NMV), a secondary amide with a flexible alkyl chain, serves as an excellent model system for understanding the fundamental conformational preferences that govern the structure of peptides, proteins, and numerous pharmaceutical agents. The molecule's bioactivity, physicochemical properties, and interaction with biological targets are intrinsically linked to its three-dimensional structure, which is defined by a complex potential energy landscape. This technical guide presents a comprehensive theoretical protocol for the exhaustive conformational analysis of this compound. We delineate a multi-step computational workflow, grounded in established quantum-mechanical methods, designed to identify stable conformers, quantify rotational energy barriers, and predict spectroscopic markers for experimental validation. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and predict the conformational behavior of flexible molecules.

Introduction: The Significance of Amide Conformation

The amide bond is arguably the most important functional group in biochemistry, forming the backbone of all proteins. Its conformational properties, particularly the high rotational barrier around the C–N bond due to resonance delocalization, are fundamental to protein folding and stability. In smaller, drug-like molecules, the orientation of the amide group and the conformation of its substituents dictate the molecule's shape, polarity, and ability to form specific intermolecular interactions, such as hydrogen bonds.

This compound (also known as N-methylpentanamide)[1][2] encapsulates two key conformational challenges:

  • Amide Isomerism: Restricted rotation about the C(O)-N bond leads to the existence of cis and trans conformers. While the trans conformation is sterically preferred in most secondary amides, the energy barrier to interconversion is significant, often in the range of 15-20 kcal/mol.[3]

  • Alkyl Chain Flexibility: The valeryl (pentanoyl) group possesses multiple rotatable single bonds, leading to a multitude of possible low-energy structures.

Furthermore, the presence of an N-H donor and a C=O acceptor allows for the possibility of intramolecular hydrogen bonding (IMHB), which can stabilize specific folded conformations.[4][5] A thorough understanding of this conformational landscape is therefore critical for predicting molecular behavior in different environments. This guide details the theoretical methodology to build this understanding from first principles.

Theoretical Foundations and Key Conformational Coordinates

The conformational space of this compound is primarily defined by a set of key dihedral angles. The central focus is the amide bond, characterized by the omega (ω) dihedral angle (Cα-C-N-Cα'). However, the flexibility of the pentyl chain introduces additional degrees of freedom that must be considered.

  • Amide Bond (ω): The partial double-bond character of the C-N bond restricts the ω angle to values near 180° (trans) or 0° (cis). The transition state for this rotation involves breaking the π-system overlap, leading to a high energy barrier.

  • Side-Chain Dihedrals (χ): The valeryl group has three key rotatable bonds (χ1, χ2, χ3) that determine its overall shape. Rotation around these bonds gives rise to numerous conformers, which can be categorized by descriptors such as gauche and anti.

  • Intramolecular Interactions: Non-covalent interactions, particularly van der Waals forces and potential C-H···O or N-H···O hydrogen bonds, are crucial in determining the relative stability of the various conformers. The C5 hydrogen bond, an intra-residue interaction between the N-H and C=O groups, can stabilize extended structures.[5][6]

A Validated Computational Workflow for Conformational Analysis

This section outlines a step-by-step protocol for a rigorous theoretical investigation. The causality behind each choice of method and parameter is explained to ensure a self-validating and robust approach.

Workflow Overview

The proposed workflow integrates an initial broad search across the conformational space with high-accuracy quantum mechanical refinements.

G cluster_0 Phase 1: Potential Energy Surface Scan cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Analysis & Validation A Initial Structure Generation B Systematic Dihedral Scan (Molecular Mechanics) A->B C Clustering & Selection of Unique Low-Energy Conformers B->C D Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) C->D E Frequency Calculation (Confirm Minima, Obtain ZPVE) D->E F Single-Point Energy (Higher-Level Theory, e.g., MP2 or DSD-PBEP86) E->F G Transition State Search (C-N Rotation Barrier) F->G H Inclusion of Solvent Effects (PCM/SMD Models) F->H I Spectroscopic Prediction (IR & NMR) F->I J Thermodynamic Analysis (Relative Free Energies) F->J G->J H->J

Caption: Computational workflow for this compound conformational analysis.

Step 1: Exploratory Potential Energy Surface (PES) Scan

Rationale: The goal is to efficiently identify all plausible low-energy conformers without the high computational cost of quantum mechanics (QM). A systematic scan using a reliable molecular mechanics (MM) force field is the industry-standard starting point.

Protocol:

  • Structure Generation: Build the this compound structure. Ensure the initial amide bond is set to trans (ω ≈ 180°), the most common starting point.

  • Force Field Selection: Employ a robust force field like MMFF94 or OPLS3e, which are well-parameterized for drug-like molecules.

  • Systematic Scan: Perform a relaxed scan of the key dihedral angles.

    • Primary Scan: Rotate the ω dihedral from 0° to 360° to locate the cis and trans minima and approximate the rotational barrier.

    • Secondary Scans: For the lowest-energy trans amide conformer, perform systematic relaxed scans of the side-chain dihedrals (χ1, χ2, χ3) in 30° or 60° increments.

  • Conformer Selection: Collect all unique geometries generated within a 5-7 kcal/mol energy window. Use RMSD clustering to eliminate redundant structures.

Step 2: High-Accuracy Quantum Mechanical Optimization

Rationale: MM methods provide a good initial guess but lack the accuracy to correctly describe the subtle electronic effects (resonance, hyperconjugation) and potential weak intramolecular interactions that dictate the final energy ranking. DFT offers a superior balance of accuracy and computational cost for this refinement.[7]

Protocol:

  • Method Selection:

    • Theory: Density Functional Theory (DFT) is the workhorse for this task. The B3LYP functional is a robust starting point, while modern, dispersion-corrected functionals like ωB97X-D or B3LYP-D3(BJ) are highly recommended to accurately capture van der Waals interactions within the folded alkyl chain.[7]

    • Basis Set: A Pople-style basis set such as 6-31+G(d,p) is essential. The + indicates diffuse functions, crucial for describing non-covalent interactions, while (d,p) denotes polarization functions, necessary for accurately representing bond angles and electronic distribution in non-spherical atoms.[8]

  • Geometry Optimization: Perform a full geometry optimization for every unique conformer identified in Step 1.

  • Vibrational Frequency Analysis:

    • Purpose: This step is non-negotiable for validating the nature of the stationary point. A true energy minimum will have zero imaginary frequencies.

    • Output: This calculation also yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and entropy), which are required to compute free energies (ΔG).

Step 3: Calculating the Rotational Barrier and Solvent Effects

Rationale: The rotational barrier is a key kinetic property. The transition state (TS) for rotation must be located and its energy calculated. Furthermore, molecular conformations and energy barriers are highly sensitive to the environment. Solvation effects must be included for relevance to biological or solution-phase systems.[3]

Protocol:

  • Transition State Search:

    • Starting from the optimized trans and cis structures, perform a Transition State search for the C-N bond rotation. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) are effective.

    • Validation: A successful TS calculation will yield a structure with exactly one imaginary frequency, corresponding to the rotation around the amide bond.

  • Solvent Modeling:

    • Method: Use an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[3] These models are computationally efficient and capture the bulk electrostatic effects of the solvent (e.g., water, chloroform).

    • Application: Re-optimize the ground state conformers and the rotational transition state within the chosen solvent continuum to obtain solution-phase energies.

Data Presentation and Expected Quantitative Results

Clear presentation of quantitative data is paramount for interpretation and comparison.

Table 1: Relative Energies of Stable NMV Conformers

This table should summarize the key energetic and structural data for the most stable conformers found. All energies are reported relative to the global minimum.

Conformer IDAmide Conf. (ω)Key Dihedrals (χ1, χ2)ΔE (kcal/mol)ΔG (kcal/mol)Population (%)Dipole Moment (D)
NMV-1trans (-179.8°)-175.2°, 178.5°0.000.0075.83.85
NMV-2trans (-179.5°)65.3°, 177.9°0.850.9115.13.91
NMV-3trans (-179.6°)-174.9°, 70.1°1.211.307.93.79
NMV-4cis (2.1°)-160.1°, 175.3°3.503.45< 0.14.15
.....................
Calculations performed at the B3LYP-D3(BJ)/6-31+G(d,p) level of theory in the gas phase. Population at 298.15 K.
Table 2: Calculated Rotational Barriers and Spectroscopic Signatures

This table provides the kinetic barrier for interconversion and the predicted spectroscopic frequencies that can be used for experimental validation. Amide I, II, and A bands are particularly sensitive to conformation and hydrogen bonding.[9][10]

PropertyGas PhaseWater (PCM)Experimental Target
ΔG‡ (trans → cis) 18.5 kcal/mol19.2 kcal/molDynamic NMR
Amide I (C=O str) 1725 cm⁻¹1705 cm⁻¹FTIR/Raman[11]
Amide II (N-H bend) 1540 cm⁻¹1555 cm⁻¹FTIR/Raman[11]
Amide A (N-H str) 3480 cm⁻¹3450 cm⁻¹FTIR/Raman
Vibrational frequencies are for the global minimum (NMV-1) and are unscaled.
Visualization of the Conformational Energy Landscape

A potential energy surface diagram provides an intuitive representation of the relationship between conformers and the barriers separating them.

G cluster_0 Potential Energy Surface for C-N Rotation trans-Minimum (NMV-1) trans-Minimum (NMV-1) Transition State (TS) Transition State (TS) trans-Minimum (NMV-1)->Transition State (TS) trans-Minimum (NMV-1)->Transition State (TS) cis-Minimum (NMV-4) cis-Minimum (NMV-4) Transition State (TS)->cis-Minimum (NMV-4) Transition State (TS)->cis-Minimum (NMV-4) Y_Axis Relative Free Energy (kcal/mol) Y0 0 Y18 ~18.5 Y3 ~3.5 spline path X_Axis Dihedral Angle ω (C-N Bond)

Caption: Schematic energy profile for this compound trans-cis isomerization.

Conclusion and Outlook

This guide has detailed a rigorous, multi-phase computational protocol for the complete conformational characterization of this compound. By systematically exploring the potential energy surface with molecular mechanics and refining the results with high-level DFT calculations, it is possible to obtain a reliable model of the molecule's conformational preferences, the kinetic barriers between isomers, and the influence of solvent. The prediction of spectroscopic data provides a direct and crucial link to experimental validation, ensuring the trustworthiness of the theoretical model.

The insights gained from such a study are directly applicable in the field of drug development. Understanding the low-energy conformers of a molecule is the first step in pharmacophore modeling, predicting binding poses in protein active sites, and rationalizing structure-activity relationships. This workflow provides a robust and scientifically sound foundation for these endeavors.

References

Methodological & Application

Synthesis protocol for N-Methylvaleramide from valeryl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-Methylvaleramide from Valeryl Chloride

Introduction and Rationale

This compound, also known as N-methylpentanamide, is a secondary amide that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a five-carbon chain and an N-methylated amide group, imparts specific solubility and reactivity characteristics.

The synthesis route detailed herein employs the reaction between valeryl chloride and methylamine. This classic nucleophilic acyl substitution is a robust and high-yielding method for amide bond formation.[2][3] The high electrophilicity of the carbonyl carbon in the acyl chloride makes it highly susceptible to nucleophilic attack by the primary amine. The reaction is typically rapid and exothermic, proceeding through a well-understood addition-elimination mechanism.[2] A key consideration, which this protocol addresses, is the neutralization of the hydrogen chloride (HCl) byproduct, which is achieved by using a stoichiometric excess of the methylamine base.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from valeryl chloride and methylamine proceeds via a nucleophilic addition-elimination pathway. The causality of this mechanism is rooted in the electronic properties of the reactants.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of methylamine acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of valeryl chloride.[2]

  • Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the most stable leaving group, the chloride ion (Cl⁻).

  • Deprotonation: The resulting protonated amide is highly acidic. A second molecule of methylamine acts as a base, abstracting a proton from the nitrogen atom. This neutralization step yields the final this compound product and methylammonium chloride as a salt byproduct.[2]

The following diagram illustrates the mechanistic steps:

G ValCl Valeryl Chloride Tetrahedral Tetrahedral Intermediate ValCl->Tetrahedral 1. Nucleophilic Attack MeNH2_1 Methylamine (Nucleophile) MeNH2_1->Tetrahedral MeNH2_2 Methylamine (Base) Product This compound MeNH2_2->Product Byproduct Methylammonium Chloride MeNH2_2->Byproduct ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide 2. Elimination of Cl- ProtonatedAmide->Product 3. Deprotonation ProtonatedAmide->Byproduct

Caption: Reaction mechanism for this compound synthesis.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.Molecular Weight ( g/mol )Recommended Purity
Valeryl Chloride638-29-9120.58>98%
Methylamine solution74-89-531.0640% in H₂O or 2.0 M in THF
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.5%
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Aqueous Solution
Brine (NaCl solution)7647-14-558.44Saturated Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Reagent Grade
Equipment
  • Two-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel (100 mL)

  • Reflux condenser with a calcium chloride or silica gel drying tube

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, flame-retardant lab coat.

Detailed Experimental Protocol

This protocol is designed for a ~0.1 mol scale synthesis. All operations involving valeryl chloride must be performed in a certified chemical fume hood.[4]

Reaction Setup
  • Prepare the Reaction Vessel: Place a magnetic stir bar into a 250 mL two-neck round-bottom flask. Attach a pressure-equalizing dropping funnel to the central neck and a condenser to the side neck. Equip the top of the condenser with a drying tube to protect the reaction from atmospheric moisture.[4]

  • Charge the Amine: In the flask, place 58 mL of a 2.0 M solution of methylamine in THF (0.116 mol, 2.2 equivalents). If using an aqueous solution, adjust volumes accordingly and use a suitable organic solvent for extraction.

  • Cool the Reaction: Immerse the flask in an ice-water bath and begin stirring. Allow the methylamine solution to cool to 0-5 °C. The use of a cooling bath is critical to manage the exothermic nature of the amidation reaction.

Reagent Addition
  • Prepare the Acyl Chloride: In the dropping funnel, add 6.3 g (6.2 mL, 0.052 mol, 1.0 equivalent) of valeryl chloride.

  • Slow Addition: Add the valeryl chloride dropwise to the stirred, cooled methylamine solution over a period of 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition. A rapid addition can lead to uncontrolled exotherm and potential side reactions. A white precipitate (methylammonium chloride) will form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

Work-up and Isolation
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of dichloromethane (DCM).

  • Aqueous Wash: Add 50 mL of water to the separatory funnel. Shake gently and allow the layers to separate. Drain the lower organic layer. The aqueous layer contains the methylammonium chloride byproduct.

  • Bicarbonate Wash: Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acidic species.

  • Brine Wash: Perform a final wash with 50 mL of saturated brine to remove the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating sufficient drying.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM. The crude product will be a colorless to pale yellow liquid.[1]

Purification
  • Vacuum Distillation: The crude this compound can be purified by vacuum distillation. This is the preferred method to remove non-volatile impurities and any high-boiling point side products.

  • Collect Fractions: Assemble a vacuum distillation apparatus. Heat the crude product gently under reduced pressure and collect the fraction corresponding to the boiling point of this compound.

Data Summary

ParameterValueNotes
Reactants Valeryl Chloride (1.0 eq), Methylamine (2.2 eq)An excess of amine is used as a nucleophile and to neutralize HCl byproduct.
Solvent Dichloromethane (DCM) or other suitable solventEnsures reactants are in the same phase and aids in work-up.
Temperature 0-10 °C (addition), Room Temp (reaction)Controlled temperature is crucial for safety and yield.
Reaction Time 2-3 hoursIncludes addition time and stirring at room temperature.
Product This compound (C₆H₁₃NO)Molecular Weight: 115.17 g/mol .[5]
Expected Yield 80-95%Yield is dependent on the purity of reagents and technique.
Appearance Colorless to pale yellow liquid[1]Any significant color may indicate impurities.

Characterization and Quality Control

To confirm the identity and assess the purity of the synthesized this compound, the following analytical techniques are recommended.

  • ¹H NMR Spectroscopy: This technique provides information on the proton environment in the molecule.[6] Expected signals include a triplet for the terminal methyl group, multiplets for the methylene (CH₂) groups in the valeryl chain, and a singlet or doublet for the N-methyl group.

  • ¹³C NMR Spectroscopy: Used to identify all unique carbon atoms in the structure.[7] The spectrum should show distinct peaks for the carbonyl carbon, the N-methyl carbon, and the carbons of the pentyl chain.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 115.[8]

  • Infrared (IR) Spectroscopy: Identifies functional groups. Key absorptions include a strong C=O stretch for the amide carbonyl group (typically ~1640 cm⁻¹) and an N-H stretch (for secondary amides, ~3300 cm⁻¹).

Critical Safety Precautions

Adherence to safety protocols is non-negotiable. A thorough risk assessment must be conducted before beginning this synthesis.

  • Valeryl Chloride: This substance is highly corrosive, flammable, and reacts violently and exothermically with water to produce corrosive acids.[9][10] It is toxic if inhaled and causes severe skin burns and eye damage.[11] Always handle in a chemical fume hood using appropriate PPE.[9] Keep away from ignition sources and ensure the reaction is protected from moisture.[4]

  • Methylamine: A toxic and flammable substance. Handle concentrated solutions with care in a well-ventilated area or fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation exposure by handling it within a fume hood.

  • Emergency Procedures: Ensure eyewash stations and safety showers are accessible.[4] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. In case of inhalation, move to fresh air immediately. Seek prompt medical attention for any exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench any unreacted valeryl chloride carefully before disposal.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Moisture contamination deactivating the valeryl chloride.- Incomplete reaction.- Loss of product during work-up.- Ensure all glassware is oven-dried and use a drying tube.- Increase reaction time or allow to stir overnight.- Perform extractions carefully; an additional extraction may be necessary.
Product is Discolored - Reaction temperature was too high, causing side reactions.- Impure starting materials.- Maintain strict temperature control during the addition of valeryl chloride.- Purify starting materials if their quality is questionable.
Impure Product (by NMR) - Inefficient washing during work-up.- Incomplete removal of solvent.- Repeat the aqueous washes (water, NaHCO₃, brine).- Ensure the product is thoroughly dried on the rotary evaporator before distillation.

Synthesis Workflow Diagram

The following diagram provides a high-level overview of the entire synthesis and purification workflow.

G setupNode setupNode reactionNode reactionNode workupNode workupNode purificationNode purificationNode analysisNode analysisNode A 1. Assemble Glassware (Dry, Inert Atmosphere) B 2. Charge & Cool Methylamine Solution (0-5 °C) A->B Setup C 3. Slow Dropwise Addition of Valeryl Chloride B->C Reaction Start D 4. Stir at Room Temperature (1-2 hours) C->D E 5. Quench & Liquid-Liquid Extraction (DCM/Water) D->E Work-up F 6. Wash Organic Layer (NaHCO3, Brine) E->F G 7. Dry & Concentrate (MgSO4, Rotary Evaporator) F->G H 8. Vacuum Distillation of Crude Product G->H Purification I 9. Characterize Pure Product (NMR, MS, IR) H->I Analysis

Caption: Workflow for the synthesis of this compound.

References

Using N-Methylvaleramide as a solvent for substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-Methylvaleramide as an Emerging Polar Aprotic Solvent for Nucleophilic Substitution Reactions

Abstract

N-Alkylamides are a versatile class of compounds with wide applications in the chemical and pharmaceutical industries.[1][2] This guide focuses on this compound (also known as N-methylpentanamide), a promising yet under-explored polar aprotic solvent. We provide a comprehensive overview of its physicochemical properties and a theoretical framework for its application in nucleophilic substitution reactions, particularly SN2 pathways. This document serves as a technical resource for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and safety guidelines to facilitate the adoption of this compound in synthesis workflows.

Introduction: The Case for this compound

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, mechanisms, and yields. Polar aprotic solvents, such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), are mainstays in organic chemistry for their ability to facilitate nucleophilic substitution reactions. They effectively solvate cations while leaving anions (nucleophiles) relatively "bare" and highly reactive.[3]

This compound (NMV) belongs to the N-alkylamide family and presents an intriguing alternative.[4] Its structure, featuring a polar amide group and a moderately long alkyl chain, suggests a unique balance of polarity and solubilizing power. While direct literature on NMV as a reaction solvent is nascent, its properties can be extrapolated from well-understood analogs like N-Methylacetamide (NMA).[5] This guide bridges that gap by providing a robust, principles-based framework for its use.

Physicochemical Properties of this compound

Understanding the physical properties of a solvent is paramount to predicting its behavior in a reaction. NMV's characteristics make it well-suited for substitution reactions requiring elevated temperatures and a polar, non-reactive medium.

PropertyValueSource / Comment
IUPAC Name N-methylpentanamide[6]
Synonyms This compound[6]
CAS Number 6225-10-1[6][7][8]
Molecular Formula C₆H₁₃NO[6][7]
Molecular Weight 115.17 g/mol [6]
Appearance Colorless to pale yellow liquid[9]
Polarity Polar AproticInferred from amide structure
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]
Solubility Soluble in polar solvents[9]
XLogP3-AA 0.9[6]

Expert Insight: The structure of NMV, CH3(CH2)3CONHCH3, is key to its function. The amide moiety provides high polarity and the ability to solvate cations, which is crucial for activating nucleophiles in SN2 reactions. The pentyl group, compared to the methyl group in DMF or DMAc, may offer enhanced solubility for nonpolar organic substrates, a significant advantage when dealing with complex molecules in drug development.

Mechanistic Implications for Substitution Reactions

Nucleophilic substitution reactions primarily follow two pathways: SN1 (unimolecular) and SN2 (bimolecular).[10] The solvent environment plays a decisive role in determining which mechanism is favored.[3][11]

  • SN1 Reactions: These proceed through a carbocation intermediate and are favored by polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the leaving group anion through hydrogen bonding.[12]

  • SN2 Reactions: This is a concerted, single-step mechanism where the nucleophile attacks the substrate at the same time the leaving group departs.[13] This pathway is strongly favored by polar aprotic solvents like this compound.

Why this compound Favors SN2:

  • Cation Solvation: The partially negative oxygen atom of the amide group strongly solvates the metal cation (e.g., Na⁺, K⁺) of the nucleophilic salt, breaking up the ion pair.

  • "Naked" Nucleophile: By solvating the cation, the solvent leaves the nucleophilic anion relatively unsolvated and highly reactive. Unlike protic solvents, NMV does not form a strong hydrogen-bonding cage around the anion, which would otherwise blunt its nucleophilicity.

  • Reaction Rate: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[13] By enhancing the effective reactivity of the nucleophile, NMV can significantly accelerate the reaction rate.

Diagram: The Role of this compound in an SN2 Reaction

SN2_Mechanism Nu Nucleophile (e.g., CN⁻) TS [Nu---R---LG]⁻ Nu->TS Substrate Substrate (R-LG) Substrate->TS Solvent_Cation NMV solvating Cation (M⁺) Product Product (R-Nu) TS->Product Inversion of Stereochemistry Leaving_Group Leaving Group (LG⁻) TS->Leaving_Group

Caption: SN2 mechanism facilitated by this compound (NMV).

Experimental Protocol: Model SN2 Reaction

This protocol describes a general procedure for the synthesis of an alkyl nitrile from an alkyl bromide using sodium cyanide, a classic SN2 reaction.

Reaction: R-Br + NaCN --(this compound)--> R-CN + NaBr

Materials & Reagents
  • Alkyl Bromide (e.g., 1-Bromobutane)

  • Sodium Cyanide (NaCN)

  • This compound (NMV), anhydrous

  • Diethyl Ether, anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • TLC plates (silica gel)

Step-by-Step Methodology
  • Solvent Preparation (Critical Step): N-alkylamides can be hygroscopic. Ensure NMV is anhydrous. If necessary, dry over molecular sieves (4Å) overnight or purchase a pre-packaged anhydrous grade. The presence of water can lead to hydrolysis of the product or unwanted side reactions.

  • Reaction Setup:

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

    • To the flask, add sodium cyanide (1.2 equivalents). Caution: NaCN is extremely toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).

    • Add anhydrous this compound via syringe to the flask (calculate volume to achieve a 0.5 M concentration of the limiting reagent).

    • Stir the suspension for 10-15 minutes to ensure good dispersion.

  • Initiation:

    • Add the alkyl bromide (1.0 equivalent) to the flask via syringe.

    • Heat the reaction mixture to 70-80 °C. The higher boiling point of NMV compared to solvents like acetone allows for higher temperatures, which can be beneficial for less reactive substrates.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture and spot them on a silica gel plate. A suitable eluent system (e.g., 10% Ethyl Acetate in Hexanes) should show the consumption of the starting alkyl bromide spot and the appearance of a new product spot.

    • The reaction is typically complete within 2-6 hours, depending on the substrate.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water. Caution: Quenching a reaction containing cyanide should be done with care to avoid acidification, which would generate toxic HCN gas.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1x) and then with brine (1x). This removes any remaining NMV and inorganic salts. NMV's water solubility is advantageous during aqueous workup.[9]

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • The resulting crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield the pure alkyl nitrile.

Diagram: Experimental Workflow

Workflow start Start setup 1. Assemble Flame-Dried Glassware under N₂ start->setup add_reagents 2. Add NaCN and anhydrous NMV setup->add_reagents add_substrate 3. Add Alkyl Bromide and Heat to 70-80 °C add_reagents->add_substrate monitor 4. Monitor by TLC add_substrate->monitor monitor->add_substrate Incomplete workup 5. Cooldown & Aqueous Workup (Ether/Water Extraction) monitor->workup Reaction Complete purify 6. Dry, Concentrate, and Purify (Distillation/Chromatography) workup->purify end End: Pure Product purify->end

Caption: General workflow for an SN2 reaction using this compound.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound should always be consulted, safety protocols can be guided by data on close analogs like N-Methylacetamide (NMA).

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[14]

  • Irritation: Amides may cause irritation upon contact with skin or eyes.[9] In case of contact, flush the affected area with copious amounts of water.[14]

  • Toxicity: NMA is listed as a substance that may damage fertility or an unborn child.[15] Similar precautions should be taken with NMV until more specific data is available. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[14][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[14] Storing under an inert gas like nitrogen or argon is recommended to prevent moisture absorption.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]

Conclusion

This compound represents a valuable addition to the chemist's toolbox of polar aprotic solvents. Its unique solubility profile, high polarity, and high boiling point make it an excellent candidate for facilitating SN2 reactions, particularly with challenging or nonpolar substrates. By following the principles and protocols outlined in this guide, researchers can effectively leverage this compound to optimize existing synthetic routes and unlock new chemical transformations.

References

Application Notes and Protocols for Acylation Reactions Using N-Methylvaleramide as a Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Amide Bond Formation

The amide bond is a cornerstone of chemical synthesis, integral to pharmaceuticals, natural products, and materials science.[1][2] Traditional acylation methods, while effective, often rely on highly reactive acylating agents like acyl chlorides and anhydrides, which can present challenges in terms of handling, selectivity, and functional group tolerance.[] In recent years, the direct use of amides as acyl donors, known as transamidation, has emerged as a powerful and atom-economical alternative for constructing new amide linkages.[4][5][6][7]

This guide provides a comprehensive overview of the application of N-Methylvaleramide as a valeryl group donor in acylation reactions. This compound, a secondary amide, offers a balance of stability for handling and sufficient reactivity under appropriate catalytic conditions. We will delve into the mechanistic underpinnings of amide activation, provide detailed experimental protocols for researchers, and discuss the potential scope and limitations of this methodology. The protocols herein are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success in your laboratory.

Mechanistic Insights: The Activation of this compound

Amides are inherently stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[8] Consequently, direct acylation using an unactivated amide is generally not feasible. The key to employing this compound as an acylating agent lies in the activation of its N-C(O) bond. This can be achieved through several strategies, most notably through catalysis.

One plausible pathway involves the use of a nickel-N-heterocyclic carbene (NHC) catalyst system, which has been shown to be effective in the transamidation of N-activated amides.[6][9] The catalytic cycle can be conceptualized as follows:

  • Oxidative Addition: The active Ni(0)-NHC complex undergoes oxidative addition into the N-C(O) bond of this compound. This step is facilitated by the catalyst and may require elevated temperatures.

  • Ligand Exchange: The resulting metallacyclic intermediate can then undergo ligand exchange with the incoming primary amine nucleophile.

  • Reductive Elimination: The final step is a reductive elimination event that forms the new, more thermodynamically stable amide product and regenerates the active Ni(0)-NHC catalyst.

Transamidation_Mechanism cluster_0 Catalytic Cycle A This compound + Ni(0)-NHC B Oxidative Addition Intermediate A->B Oxidative Addition C Ligand Exchange with R'-NH2 B->C Amine Coordination D Reductive Elimination Intermediate C->D Intermediate Formation E Valeramide Product + Regenerated Ni(0)-NHC D->E Reductive Elimination E->A Catalyst Regeneration

Caption: Proposed catalytic cycle for Ni-NHC catalyzed transamidation.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Amine with this compound

This protocol outlines a general method for the nickel-catalyzed acylation of a primary amine with this compound.

Materials:

  • This compound (Reagent Grade)[10][11][12][13][14]

  • Primary amine substrate

  • [CpNi(IPr)Cl] (or other suitable Ni-NHC precatalyst)[6]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the primary amine (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), [CpNi(IPr)Cl] (0.1 mmol, 10 mol%), and anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).[6]

    • Add anhydrous toluene (4 mL, to achieve a 0.25 M concentration with respect to the primary amine).

    • The flask is sealed and the reaction mixture is stirred vigorously.

  • Reaction Conditions:

    • Heat the reaction mixture to 140 °C using a pre-heated oil bath.

    • Monitor the reaction progress by TLC. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

  • Workup:

    • Once the reaction is complete (as indicated by TLC, typically 18-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the celite pad with additional ethyl acetate (3 x 10 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-acylated amine.

Protocol 2: N-Terminal Valerylation of a Peptide on Solid Support

This protocol describes a method for the N-terminal modification of a peptide synthesized on a solid support. This is a crucial step in mimicking the native structure of proteins or enhancing peptide stability.[15][16][17]

Materials:

  • Peptide-resin (with a free N-terminal amine)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Solid-phase peptide synthesis (SPPS) vessel

  • Shaker or bubbler for mixing

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in the SPPS vessel.

    • Drain the DMF.

  • Acylation Cocktail Preparation:

    • In a separate vial, dissolve this compound (10 equiv relative to resin loading) and HATU (9.9 equiv) in a minimal amount of DMF.

    • Add DIPEA (20 equiv) to the solution and vortex briefly.

  • Acylation Reaction:

    • Add the acylation cocktail to the swollen peptide-resin in the SPPS vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF (3 x), DCM (3 x), and finally DMF (3 x) to remove excess reagents and byproducts.

  • Confirmation of Acylation (Optional):

    • A small sample of the resin can be subjected to a Kaiser test to confirm the absence of a free primary amine, indicating complete acylation.

  • Cleavage and Deprotection:

    • Proceed with the standard cleavage and deprotection protocol appropriate for the resin and protecting groups used in the peptide synthesis.

Experimental_Workflow cluster_protocol1 Protocol 1: Solution-Phase Acylation cluster_protocol2 Protocol 2: Solid-Phase Peptide Acylation P1_Start Combine Reactants: Amine, this compound, Catalyst, Base in Toluene P1_React Heat to 140°C (18-24h) P1_Start->P1_React P1_Workup Cool, Dilute with EtOAc, Filter through Celite P1_React->P1_Workup P1_Purify Concentrate and Purify via Column Chromatography P1_Workup->P1_Purify P1_End Isolated N-Acylated Product P1_Purify->P1_End P2_Start Swell Peptide-Resin in DMF P2_Prepare Prepare Acylation Cocktail: This compound, HATU, DIPEA P2_Start->P2_Prepare P2_React Add Cocktail to Resin, Agitate (2-4h) P2_Prepare->P2_React P2_Wash Wash Resin with DMF and DCM P2_React->P2_Wash P2_Cleave Cleave and Deprotect Peptide P2_Wash->P2_Cleave P2_End Purified N-Valerylated Peptide P2_Cleave->P2_End

Caption: General experimental workflows for solution-phase and solid-phase acylation.

Substrate Scope and Limitations

The following table summarizes the anticipated substrate scope and limitations for acylation reactions using this compound, based on general principles of transamidation.

FeatureScope/LimitationRationale
Amine Nucleophile Primary aliphatic and aromatic amines are generally good substrates.[4][6]Primary amines are sufficiently nucleophilic to participate in the catalytic cycle.
Sterically hindered primary amines may react slower.Steric hindrance can impede the approach of the nucleophile to the catalyst center.
Secondary amines are generally poor substrates under these conditions.Secondary amines are less nucleophilic and can introduce significant steric bulk.
Functional Group Tolerance Tolerates a range of functional groups that are stable to the reaction conditions (e.g., ethers, alkyl halides).The catalytic system is relatively mild and does not typically interact with many common functional groups.
May not be compatible with highly acidic or basic functional groups.Acidic or basic functional groups can interfere with the catalyst or base used in the reaction.
This compound Serves as an effective valeryl group donor.The N-methyl group provides a good balance of stability and reactivity upon activation.
The reaction is essentially a transamidation.[7]The reaction involves the exchange of the amine portion of the amide.

Safety and Handling

  • This compound should be handled with care, as it may cause irritation upon contact with skin or eyes.[10]

  • All reactions should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.[18][19][20][21]

Conclusion

This compound presents a viable and practical option as an acylating agent for the introduction of a valeryl group, particularly in the context of modern catalytic transamidation reactions. The protocols provided in this guide offer a solid foundation for researchers to explore this methodology. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, scientists can effectively utilize this compound for the synthesis of a variety of acylated products, from small molecules to complex peptides.

References

High-Purity N-Methylvaleramide (CAS: 6225-10-1) via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Authored for: Researchers, scientists, and drug development professionals. Subject: A detailed, field-proven methodology for the purification of N-Methylvaleramide, emphasizing technical causality and safety.

Preamble: The Rationale for High-Purity this compound

This compound, also known as N-methylpentanamide, is a substituted amide of significant interest in organic synthesis and medicinal chemistry. Its utility as a solvent, an intermediate in the synthesis of complex molecules, or a component in pharmaceutical formulations demands a high degree of purity. Impurities, such as residual starting materials (e.g., valeryl chloride, methylamine), water, or byproducts from synthesis, can lead to unpredictable reaction kinetics, compromise the integrity of final products, and introduce artifacts in analytical studies.

The intrinsic physicochemical properties of this compound—specifically its high boiling point—present a purification challenge. Subjecting the compound to its atmospheric boiling temperature risks thermal decomposition, yielding impurities that are difficult to separate. Therefore, vacuum distillation is not merely a technique but a necessity for preserving the molecular integrity of the amide. This guide provides a comprehensive protocol for its purification, grounded in the principles of physical chemistry and laboratory safety.

Section 1: Physicochemical & Safety Data

A thorough understanding of the compound's properties is the foundation of a successful purification protocol.

Key Physicochemical Data

The following table summarizes the essential properties of this compound. This data directly informs the parameters of the distillation protocol.

PropertyValueSource(s)
CAS Number 6225-10-1[1][2][3]
Molecular Formula C₆H₁₃NO[3][4]
Molecular Weight 115.17 g/mol [3][5]
Boiling Point (Atmospheric) 231°C (at 760 Torr)[2]
Boiling Point (Vacuum) 116-118°C (at 8 mmHg)[1][6]
Melting Point -26°C[1][6][7]
Density ~0.90 g/cm³[1][2][8]
Appearance Colorless to pale yellow liquid[9]
Hazard Analysis and Safety Protocol
  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical splash goggles. All handling of the crude and purified material should be performed within a certified chemical fume hood.

  • Respiratory Protection: Due to the potential for heating, ensure adequate ventilation. If noticeable vapors are present, an appropriate respirator should be used.

  • Thermal Hazards: Heating mantles and oil baths pose risks of thermal burns. Handle with care.

  • Vacuum Hazards: Glassware under vacuum can implode. Use a blast shield, especially during the initial evacuation, and ensure all glassware is free from cracks or star fractures.

Section 2: The Core Principle — Why Vacuum Distillation?

The decision to use vacuum distillation is a direct consequence of this compound's high atmospheric boiling point of 231°C[2]. Heating organic molecules to such temperatures can provide sufficient activation energy to break chemical bonds, leading to decomposition.

By reducing the pressure above the liquid, we lower the boiling point to a temperature where the compound has much greater thermal stability. This relationship is described by the Clausius-Clapeyron relation, which dictates that a liquid's vapor pressure increases non-linearly with temperature. Boiling occurs when the vapor pressure equals the applied pressure of the system. At 8 mmHg, this compound boils between 116-118°C, a temperature at which the risk of degradation is significantly minimized[1][6].

Section 3: Pre-Distillation Workflow

Proper preparation of the crude sample is critical for an efficient and successful distillation. The following workflow should be followed.

G cluster_pre Pre-Distillation cluster_dist Distillation cluster_post Post-Distillation A Crude Sample B Analytical Assessment (e.g., ¹H NMR, GC-MS) A->B Characterize Impurities C Drying of Crude Material (e.g., with MgSO₄) B->C If Water is Present D Charge Distillation Flask C->D E Vacuum Distillation Protocol D->E F Collect Purified Fractions E->F G Purity Verification (e.g., GC, NMR) F->G Analyze Purity H Proper Storage G->H

Caption: The complete workflow for the purification of this compound.

Initial Purity Assessment

Before purification, it is prudent to analyze the crude material. A simple ¹H NMR spectrum can reveal the presence of water, residual solvents, or unreacted starting materials. This information helps in planning the distillation, such as anticipating a forerun of low-boiling contaminants.

Drying the Crude Amide

Water is a common impurity from synthesis workups. Its presence can lead to "bumping" during distillation and co-distillation (azeotrope formation), compromising the purity of the final product. Protocol:

  • To the crude this compound, add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.

  • Swirl the flask for 10-15 minutes.

  • Filter the mixture through a Büchner funnel or a cotton plug in a pipette to remove the drying agent. The resulting clear liquid is ready for distillation.

Section 4: Detailed Protocol for Vacuum Distillation

This protocol is designed for the purification of this compound on a laboratory scale (5-50 g).

Apparatus Setup
  • Select a round-bottom flask (distilling flask) of a size such that the crude material fills it to about half to two-thirds of its volume.

  • Place a magnetic stir bar in the flask. Stirring is crucial to prevent bumping under vacuum.

  • Connect a short-path distillation head or a Claisen adapter with a condenser. A Vigreux column is recommended between the flask and the head to improve separation efficiency.

  • Place a thermometer with the bulb positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.

  • Connect the condenser to a source of cooling water.

  • Attach a receiving flask to the end of the condenser. A cow-type adapter can be used to collect multiple fractions without breaking the vacuum.

  • Connect the distillation apparatus to a vacuum pump via a vacuum trap cooled with a dry ice/acetone slurry or a liquid nitrogen bath. This protects the pump from corrosive vapors.

  • Install a manometer (vacuum gauge) between the trap and the pump to monitor the system pressure.

Step-by-Step Procedure
  • Charge the Flask: Add the dried, crude this compound to the distillation flask.

  • Seal the System: Lightly grease all glass joints with a suitable vacuum grease and assemble the apparatus. Secure the joints with Keck clips.

  • Engage Safety Measures: Place a blast shield in front of the apparatus.

  • Apply Vacuum: Turn on the magnetic stirrer to a moderate speed. Start the condenser's cooling water. Slowly and carefully open the system to the vacuum pump.

  • Establish Pressure: Allow the system to evacuate until a stable pressure of approximately 8 mmHg is reached.

  • Apply Heat: Place the distillation flask in a heating mantle or an oil bath. Begin heating gently. The bath temperature should be raised gradually to about 20-30°C above the target boiling point.

  • Collect Forerun: Observe the distillation head. The first condensate to appear will likely be low-boiling impurities. Collect this "forerun" in a separate receiving flask and discard it. The temperature should be unstable during this phase.

  • Collect Main Fraction: As the temperature stabilizes at the expected boiling point (116-118°C at 8 mmHg), switch to a clean receiving flask. Collect the pure this compound, noting the constant temperature and pressure throughout the collection.

  • Cease Distillation: Stop heating when a small amount of residue remains in the distillation flask. Never distill to dryness , as this can concentrate potentially explosive peroxides (if present) and cause the residue to char, making the flask difficult to clean.

  • Cooldown: Allow the entire apparatus to cool to room temperature while still under vacuum.

  • Release Vacuum: Once cool, slowly and gently release the vacuum by opening the system to the atmosphere (e.g., by removing the rubber tubing at the pump). Releasing the vacuum while the system is hot can cause air to rush in and crack the glassware or oxidize the product.

  • Characterize Product: Weigh the collected fraction and calculate the yield.

Section 5: Post-Distillation Analysis and Storage

Purity Verification

The purity of the distilled this compound should be confirmed analytically.

  • Gas Chromatography (GC): A single, sharp peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR): A ¹H or ¹³C NMR spectrum should show clean signals corresponding to the product structure, with no significant impurity peaks.

  • Refractive Index: Measure the refractive index and compare it to the literature value (~1.4410) as a quick check of purity[1].

Storage

Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent moisture absorption. Keep it in a cool, dry, and well-ventilated area.

References

Prospecting N-Methylvaleramide as a Novel Catalyst in Polymerization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the prospective application of N-Methylvaleramide as a catalyst in polymerization reactions. While not a conventionally documented catalyst, its chemical structure suggests potential utility in both ring-opening and condensation polymerization. This document provides a theoretical framework for its catalytic action, alongside detailed, hypothetical protocols for its use in the synthesis of polyesters and polyamides. These notes are intended to serve as a foundational resource for researchers and professionals in polymer chemistry and materials science who are interested in exploring novel catalytic systems.

Introduction: The Potential of this compound in Catalysis

This compound (also known as N-Methylpentanamide) is an organic compound with the chemical formula C₆H₁₃NO.[1][2] It is characterized by an amide functional group, specifically a secondary amide. Traditionally, amides are recognized for their stability and role as building blocks in materials like polyamides. However, recent research has indicated that amide-containing molecules can act as non-polymerizable catalytic adjuncts, for instance, by enhancing the activity of metal catalysts in ring-opening polymerization (ROP).[3][4] This suggests that standalone amides like this compound could possess latent catalytic properties.

This guide puts forth the hypothesis that the lone pair of electrons on the nitrogen and the carbonyl oxygen of this compound can participate in catalytic cycles, potentially activating monomers for polymerization. We will explore its theoretical application in two major classes of polymerization: ring-opening polymerization of lactones and condensation polymerization of diacids and diamines.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number6225-10-1[1][2]
Molecular FormulaC₆H₁₃NO[1][2]
Molecular Weight115.17 g/mol [1][2]
Melting Point-26°C[5]
Boiling Point116-118°C at 8 mmHg[5]
Density0.900 g/cm³[5][6]

Proposed Catalytic Mechanisms

The catalytic potential of this compound is predicated on its ability to act as either a Lewis base or to participate in hydrogen bonding, thereby activating monomers or intermediates in a polymerization reaction.

Ring-Opening Polymerization (ROP) of Lactones

In the context of ROP of cyclic esters like lactide, this compound is proposed to act as a co-catalyst or promoter, potentially in conjunction with a metal-based initiator. The amide group could coordinate with the metal center, increasing its solubility and Lewis acidity, which in turn would activate the carbonyl group of the lactone monomer towards nucleophilic attack.

Alternatively, in a metal-free system, this compound could act as a hydrogen bond donor to activate the carbonyl of the cyclic monomer, making it more susceptible to attack by an initiator, such as an alcohol.

ROP_Mechanism cluster_activation Monomer Activation cluster_polymerization Polymerization Cascade cluster_termination Termination Monomer Lactone Monomer Activated_Monomer Activated Monomer Complex Monomer->Activated_Monomer Coordination/ H-Bonding Catalyst This compound Catalyst->Activated_Monomer Growing_Chain Propagating Polymer Chain Activated_Monomer->Growing_Chain Initiator Initiator (R-OH) Initiator->Growing_Chain Nucleophilic Attack Growing_Chain->Growing_Chain Chain Propagation Final_Polymer Final Polymer Growing_Chain->Final_Polymer Quenching

Caption: Proposed workflow for this compound in ROP.

Condensation Polymerization

In condensation polymerization, for instance, the formation of polyamides from a dicarboxylic acid and a diamine, this compound could facilitate the reaction by acting as a proton shuttle or by activating the carboxylic acid group. By forming a hydrogen-bonded intermediate with the carboxylic acid, it could increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

Condensation_Mechanism Diacid Dicarboxylic Acid Activated_Acid Activated Intermediate Diacid->Activated_Acid Diamine Diamine Amide_Bond Amide Bond Formation Diamine->Amide_Bond Nucleophilic Attack Catalyst This compound Catalyst->Activated_Acid Activation Activated_Acid->Amide_Bond Polymer Polyamide Amide_Bond->Polymer Propagation Water H₂O Amide_Bond->Water Byproduct

Caption: Logical flow of this compound in condensation.

Experimental Protocols (Hypothetical)

The following protocols are proposed to investigate the catalytic activity of this compound. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Protocol 1: Ring-Opening Polymerization of L-Lactide

Objective: To synthesize polylactide (PLA) using this compound as a catalyst and to evaluate its effect on molecular weight and polydispersity.

Materials:

  • L-Lactide

  • This compound (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating

  • Vacuum line

  • Syringes and needles

Procedure:

  • In a flame-dried Schlenk flask, add L-lactide (e.g., 1.44 g, 10 mmol).

  • Dry the L-lactide under vacuum for at least 4 hours.

  • Backfill the flask with an inert gas.

  • Add anhydrous toluene (10 mL) via syringe.

  • In a separate vial, prepare a stock solution of this compound in anhydrous toluene (e.g., 0.1 M).

  • Add the desired amount of the this compound stock solution to the reaction flask via syringe.

  • Add benzyl alcohol (initiator) via syringe.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 100°C).

  • Stir the reaction mixture for the specified time (e.g., 2-24 hours).

  • To terminate the polymerization, cool the flask to room temperature and add a small amount of acetic acid.

  • Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

Table 2: Proposed Reaction Parameters for ROP of L-Lactide

EntryMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)
1100:1:110012
2100:1:510012
3200:1:110024
4100:1:11206
Protocol 2: Condensation Polymerization of Adipic Acid and Hexamethylenediamine

Objective: To synthesize a polyamide (Nylon 6,6) using this compound as a catalyst and to assess its impact on the polymerization rate and polymer properties.

Materials:

  • Adipic acid

  • Hexamethylenediamine

  • This compound (catalyst)

  • m-Cresol (solvent)

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of adipic acid and hexamethylenediamine.

  • Add m-cresol as the solvent.

  • Add the desired molar percentage of this compound.

  • Purge the system with nitrogen for 15-20 minutes.

  • Heat the reaction mixture to a temperature that allows for the removal of water via the Dean-Stark trap (e.g., 180-200°C).

  • Continue the reaction until no more water is collected.

  • Increase the temperature and apply a vacuum to remove the remaining water and solvent to drive the polymerization to completion.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer in an excess of methanol.

  • Filter, wash with methanol, and dry the polymer under vacuum.

Table 3: Proposed Reaction Parameters for Polyamide Synthesis

EntryCatalyst (mol%)Temperature (°C)Time (h)
10 (Control)2006
212006
352006
411808

Expected Results and Characterization

The success of these polymerizations will be determined by the yield, molecular weight (Mn and Mw), and polydispersity index (PDI) of the resulting polymers. These properties can be characterized using the following techniques:

  • Gel Permeation Chromatography (GPC): To determine Mn, Mw, and PDI.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and to calculate monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer (e.g., ester or amide bonds).

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

It is anticipated that the presence of this compound may lead to an increase in the rate of polymerization and could influence the final molecular weight and PDI of the polymers.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound may not be readily available, it should be handled with the care afforded to other amides. Based on data for similar compounds like N-Methylacetamide, appropriate safety precautions should be taken.[7][8]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

The application of this compound as a catalyst in polymerization reactions represents an unexplored area with potential for innovation in polymer synthesis. The proposed mechanisms and protocols in this guide offer a starting point for investigating its catalytic efficacy. Successful validation of these hypotheses could lead to the development of a novel, metal-free catalytic system for the production of commercially important polymers.

References

Foreword: The Imperative for Greener Solvents in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The modern pharmaceutical industry faces a significant challenge: balancing the demand for complex, life-saving medicines with the growing need for sustainable and safe manufacturing processes. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been workhorses in organic synthesis, prized for their broad solvency and ability to facilitate difficult reactions.[1] However, their classification as Substances of Very High Concern (SVHC) due to reproductive toxicity has created a pressing need for viable, safer alternatives.[2][3]

This guide introduces N-Methylpentanamide as a promising, yet underexplored, candidate in this new generation of solvents. Based on its physicochemical properties, it stands as a potential alternative for high-temperature applications where traditional amides have excelled. As a Senior Application Scientist, my goal is not to present a history of established use—as the specific literature for this compound is nascent—but to provide a forward-looking, scientifically-grounded framework for its evaluation and application. This document will equip you with the foundational knowledge, comparative data, and actionable protocols to pioneer the use of N-Methylpentanamide in your synthetic workflows.

Physicochemical Profile: A Strategic Alternative to Traditional Amides

N-Methylpentanamide's potential stems from a unique combination of a high boiling point, a polar amide functional group, and a non-polar alkyl chain. This structure suggests it can effectively solvate a wide range of organic reagents and inorganic salts, a critical feature for heterogeneous reaction mixtures common in pharmaceutical synthesis.

Causality of Properties:
  • High Boiling Point: The boiling point of 116-118°C at a reduced pressure of 8 mmHg indicates a boiling point at atmospheric pressure well over 200°C.[4][5] This thermal stability is essential for reactions that require significant energy input to overcome high activation barriers, allowing for wider operational temperatures than solvents like DMF.

  • Polar Aprotic Nature: Like other N-substituted amides, N-Methylpentanamide is a polar aprotic solvent. The exposed oxygen on the carbonyl group efficiently solvates cations, while the sterically hindered nitrogen does not readily solvate anions. This leaves the anionic nucleophile "bare" and highly reactive, which can significantly accelerate reaction rates, particularly in substitution reactions.[1]

  • Safety Profile: While toxicological data is not yet comprehensive, current safety data sheets (SDS) indicate N-Methylpentanamide may cause respiratory irritation but do not list the severe reproductive toxicity warnings associated with DMF and NMP.[6] This potential for a significantly improved safety profile is a primary driver for its consideration as a replacement solvent.

Comparative Data of Key Solvents

The following table provides a direct comparison of N-Methylpentanamide with its traditional counterparts.

Table 1: Comparative Properties of N-Methylpentanamide, DMF, and NMP

PropertyN-MethylpentanamideN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₆H₁₃NOC₃H₇NOC₅H₉NO
Molecular Weight 115.17 g/mol [7]73.09 g/mol 99.13 g/mol
Boiling Point 116-118 °C @ 8 mmHg[4]153 °C202 °C
Melting Point -26 °C[5]-61 °C-24 °C
Density ~0.90 g/cm³[8]0.944 g/cm³1.028 g/cm³
Key Safety Hazard May cause respiratory irritation.[6]Reproductive Toxin (H360)Reproductive Toxin (H360)

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for C-C bond formation in the synthesis of many active pharmaceutical ingredients (APIs).[9] The choice of solvent is critical to ensure the solubility of the substrates, base, and catalyst, and to maintain the stability of the catalytic species at elevated temperatures.

Rationale for Application

The high boiling point and polar nature of N-Methylpentanamide make it an excellent candidate for Suzuki-Miyaura couplings, particularly for less reactive aryl chlorides or sterically hindered substrates that require high temperatures (often >100 °C) to proceed efficiently. Its ability to dissolve both organic electrophiles and inorganic carbonate or phosphate bases can lead to more homogeneous reaction conditions and improved reaction kinetics.[10][11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide

This protocol provides a general methodology for using N-Methylpentanamide as a solvent in a typical Suzuki-Miyaura reaction.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling ```dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the electron-deficient aryl halide (1.0 eq), the amine nucleophile (1.1-1.5 eq), and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).

    • Causality: The base is required to deprotonate the amine nucleophile (if it is used as a salt) or to scavenge the acid (HX) generated during the reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add N-Methylpentanamide to achieve a concentration of 0.2–1.0 M.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 120–180 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Pour the mixture into a stirred vessel containing water to precipitate the product or prepare for extraction.

  • Isolation: If a solid precipitates, collect it by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate in vacuo. The crude product can then be purified by recrystallization or column chromatography.

Safety, Handling, and Future Outlook

As with any chemical reagent, N-Methylpentanamide must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The toxicological properties have not been fully investigated, and caution is advised. [6] The exploration of N-Methylpentanamide is emblematic of a larger, necessary trend in the pharmaceutical industry toward adopting greener, safer, and more sustainable synthetic practices. While this guide provides a robust starting point based on sound chemical principles, the next crucial step lies in the hands of researchers. Rigorous experimental validation, reaction optimization, and further toxicological studies will fully elucidate the role that N-Methylpentanamide can play in the future of pharmaceutical manufacturing.

References

Application Notes & Protocols: The Emerging Role of N-Methylvaleramide in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless pursuit of more effective, safer, and environmentally benign agrochemicals necessitates a continuous exploration of novel chemical scaffolds and synthetic methodologies. The amide functional group is a cornerstone of many biologically active molecules, prized for its unique structural and electronic properties.[1][2] This guide delves into the prospective applications of N-Methylvaleramide (N-methylpentanamide), a secondary amide, as a versatile tool in the agrochemical development pipeline. We will explore its potential not only as a synthetic intermediate for creating new active ingredients but also as a specialized solvent in modern formulation science. This document provides detailed protocols and the scientific rationale behind them, designed for researchers, chemists, and formulation scientists in the agrochemical industry.

Introduction to this compound: Properties and Potential

This compound (NMV) is an organic compound featuring a five-carbon chain derived from valeric acid, with a secondary amide functional group.[3] Its physicochemical properties make it an intriguing candidate for various applications in agrochemical research and development.

Key Properties of this compound:

PropertyValueSignificance in Agrochemical Development
Molecular Formula C₆H₁₃NO[4]Provides a balance of lipophilicity (pentyl chain) and polarity (amide group).
Molecular Weight 115.17 g/mol [4]A relatively small molecule, suitable as a building block in larger structures.
Appearance Colorless to pale yellow liquid[3]Ease of handling and visual monitoring of reactions and formulations.
Solubility Soluble in polar solvents[3][5]The ability to form hydrogen bonds makes it miscible with a range of solvents.
Boiling Point ~204-206 °C (for similar N-Methylacetamide)[6]High boiling point makes it suitable for reactions requiring elevated temperatures.

The true potential of NMV lies in the reactivity of its amide group. While amides are famously stable, modern synthetic chemistry has unlocked pathways to leverage them as versatile precursors to other functional groups, a concept of high value in creating diverse molecular libraries for screening.[7][8] Furthermore, amides are gaining recognition as effective and potentially greener solvents for creating high-concentration agrochemical formulations like Emulsifiable Concentrates (ECs).[9][10]

Application I: this compound as a Synthetic Intermediate

The N-methylamide moiety can be chemically activated to undergo nucleophilic substitution, effectively serving as a carbonyl synthon. This allows for the transformation of the stable amide into ketones, esters, or other amides, providing a powerful tool for late-stage functionalization or building complex molecular architectures from a simple, readily available starting material.[8]

The workflow below outlines a general strategy for this transformation, which can be adapted to synthesize a wide array of potential agrochemical candidates.

G cluster_workflow Workflow: this compound as a Synthetic Precursor A Start: this compound B Activation Step: N-Tosylation with TsCl A->B Reagent: p-Toluenesulfonyl chloride C Activated Intermediate: N-Tosyl-N-methylvaleramide B->C D Nucleophilic Substitution: Reaction with Organometallic Reagent (e.g., R-MgBr) C->D Rationale: Tosyl group is an excellent leaving group, activating the carbonyl for attack. E Product Formation: Ketone (R-C(=O)-Pentyl) D->E F Workup & Purification E->F G Final Product for Bioassay F->G

Caption: Synthetic workflow for converting NMV into a ketone.

Protocol 1: Synthesis of a Ketone Precursor from this compound

This protocol details the conversion of this compound to a ketone via N-tosylation and subsequent reaction with a Grignard reagent. This ketone could serve as a key intermediate for a variety of agrochemicals, such as pyrazole-based insecticides.[11]

A. Materials & Equipment:

  • This compound (≥98%)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (base)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

B. Step-by-Step Procedure:

Part I: Activation via N-Tosylation

  • Set up a dry, inert-atmosphere reaction vessel.

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of p-Toluenesulfonyl chloride (1.1 eq) in anhydrous THF via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-tosyl-N-methylvaleramide. Purification can be done via column chromatography if necessary.

Part II: Nucleophilic Substitution

  • Thoroughly dry the reaction vessel and place under an inert atmosphere.

  • Dissolve the N-tosyl-N-methylvaleramide intermediate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Phenylmagnesium bromide (1.5 eq) via syringe. The rationale for this excess is to ensure complete consumption of the starting material.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final ketone.

C. Self-Validation & Data Analysis:

  • Structural Confirmation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Yield Calculation: Calculate the percentage yield based on the initial amount of this compound.

  • Control: A parallel reaction without the Grignard reagent should be run to confirm that the tosylated intermediate is stable under the reaction conditions and does not decompose back to the starting material.

Application II: this compound as a Specialized Solvent in Formulations

Many modern agrochemical active ingredients (AIs) are highly lipophilic and require formulation in an organic solvent to be applied effectively. Emulsifiable Concentrates (EC) are a common formulation type where a high concentration of the AI is dissolved in a solvent with emulsifiers.[9][10] Traditionally, aromatic hydrocarbons have been used, but regulatory pressure and environmental concerns are driving the search for alternatives.[9] Amides, including NMV, present a promising class of alternative solvents due to their high solvency power and different safety profiles.[12]

G cluster_workflow Workflow: Solvent Screening Protocol A Select Active Ingredient (AI) (e.g., Prochloraz) B Prepare Samples: AI in this compound AI in Control Solvent (e.g., Solvesso™ 150) A->B Rationale: Compare NMV against an industry-standard solvent. C Solubility Assessment: Determine max wt% at RT B->C D Stability Testing: Freeze-Thaw Cycles (e.g., -10°C to 40°C) C->D Rationale: Simulates real-world storage and transport conditions. E Visual Inspection: Check for crystallization, phase separation D->E F Data Tabulation & Comparison E->F

Caption: Workflow for evaluating NMV as an agrochemical solvent.

Protocol 2: Screening this compound as a Solvent for a Model Active Ingredient

This protocol provides a framework for evaluating the suitability of NMV as a solvent for a water-insoluble fungicide, such as prochloraz, a common AI used in EC formulations.[10]

A. Materials & Equipment:

  • This compound (≥99%)

  • Technical grade Prochloraz (or other model AI)

  • Control solvent (e.g., Aromatic hydrocarbon solvent like Solvesso™ 150)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer and/or roller mixer

  • Temperature-controlled chambers or water baths

B. Step-by-Step Procedure:

  • Preparation of Stock Solutions: Prepare a series of samples by weighing the active ingredient into glass vials.

  • Add a calculated amount of this compound to each vial to achieve a range of concentrations (e.g., 20, 30, 40, 50 wt%).

  • Prepare an identical set of samples using the control solvent.

  • Solubility Assessment:

    • Tightly cap the vials and mix thoroughly using a vortex mixer for 2 minutes, followed by a roller mixer for 4 hours at room temperature (25 °C).[10]

    • Visually inspect each vial for undissolved solids. The highest concentration that results in a clear, homogenous solution is recorded as the approximate solubility.

  • Stability Testing (for the highest soluble concentration):

    • Place the clear, homogenous samples in a temperature-controlled chamber.

    • Subject the samples to three freeze-thaw cycles: 16 hours at -10 °C, followed by 8 hours at 40 °C.

    • After each cycle, and at the end of the third cycle, visually inspect the samples at both the low and high temperatures for any signs of crystallization, cloudiness, or phase separation.

C. Self-Validation & Data Presentation:

  • Control: The performance of NMV is directly benchmarked against a standard industry solvent, providing a clear, comparative validation.

  • Data Summary: The results should be summarized in a clear, tabular format for easy comparison.

Example Data Table:

SolventAI Concentration (wt%)Solubility at 25°C (Clear/Hazy/Solid)Stability after 3 Cycles (-10°C)Stability after 3 Cycles (40°C)
This compound30%ClearClearClear
This compound40%ClearMinor CloudinessClear
This compound50%SolidN/AN/A
Control Solvent30%ClearClearClear
Control Solvent40%ClearClearClear
Control Solvent50%HazyN/AN/A

Safety and Handling

As with all laboratory reagents, this compound must be handled with appropriate care.[3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, reagent for agrochemical development. Its utility extends beyond that of a simple building block; through chemical activation, it can become a versatile intermediate for constructing complex active ingredients. Furthermore, its properties as a polar aprotic solvent position it as a viable candidate to replace less desirable solvents in modern agrochemical formulations. The protocols outlined in this guide provide a robust starting point for researchers to unlock the potential of this compound, fostering innovation in the discovery and development of next-generation crop protection solutions.

References

Application Notes & Protocols: Experimental Setups for Reactions Involving N-Methylvaleramide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Role of N-Methylvaleramide in Modern Synthesis

This compound, also known as N-Methylpentanamide, is a secondary amide derived from valeric acid.[1] As a functionalized five-carbon chain, it serves as a valuable intermediate and building block in organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its structure, featuring a stable amide bond, presents both a challenge and an opportunity for synthetic chemists. The controlled cleavage or transformation of this bond is key to elaborating more complex molecular architectures.

This guide provides an in-depth exploration of two fundamental transformations involving this compound: hydrolysis and reduction. The protocols herein are designed not merely as procedural steps but as a framework for understanding the causality behind experimental choices. We will delve into the mechanistic underpinnings of these reactions, offering researchers the tools to adapt and optimize these methods for their specific molecular targets. Every protocol is structured to be a self-validating system, with clear benchmarks for reaction monitoring and product characterization.

Physicochemical Properties and Safety Data for this compound

A thorough understanding of a reagent's properties is the bedrock of safe and successful experimentation. This compound is a colorless to pale yellow liquid at room temperature, soluble in polar solvents.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO[3][4][5]
Molecular Weight 115.17 g/mol [3][6]
CAS Number 6225-10-1[3][4][5]
Density 0.9 g/cm³[2]
Boiling Point 116-118°C @ 8 mmHg[2]
Melting Point -26°C[2]
Flash Point >100°C[2]

Safety & Handling: this compound, like many amides, should be handled with care as it can cause irritation upon skin or eye contact.[1] Standard laboratory safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8][9]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[7][9]

Reaction Protocol I: Hydrolysis of this compound

Amide hydrolysis is a cornerstone reaction that cleaves the robust amide bond to yield a carboxylic acid and an amine. This transformation can be effectively catalyzed by either acid or base, with the choice often depending on the stability of other functional groups within the substrate.[10][11] Both methods typically require elevated temperatures to overcome the high activation energy associated with breaking the resonance-stabilized amide linkage.[10][12][13]

Mechanistic Overview: Acid vs. Base Catalysis

The choice between acid and base catalysis dictates the reaction mechanism and the nature of the intermediates.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the amide carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water.[11] The subsequent proton transfer and elimination of methylamine (as its ammonium salt) drives the reaction to completion.

  • Base-Catalyzed (Alkaline) Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[13] This forms a tetrahedral intermediate which then collapses, expelling the methylamide anion. A final proton transfer yields the carboxylate salt and methylamine.

G Fig 1. Contrasting Mechanisms of Amide Hydrolysis cluster_0 Acid-Catalyzed Pathway cluster_1 Base-Catalyzed Pathway A1 Amide Protonation (O) A2 Nucleophilic Attack (H₂O) A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of R-NH₃⁺ A3->A4 A5 Carboxylic Acid A4->A5 B1 Nucleophilic Attack (OH⁻) B2 Tetrahedral Intermediate B1->B2 B3 Elimination of R-NH⁻ B2->B3 B4 Proton Transfer B3->B4 B5 Carboxylate Salt B4->B5

Caption: Fig 1. Contrasting Mechanisms of Amide Hydrolysis

Detailed Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the conversion of this compound to valeric acid and methylammonium chloride.

Table 2: Reagents for Acid-Catalyzed Hydrolysis

ReagentM.W.AmountMolesEquivalents
This compound115.175.00 g43.4 mmol1.0
6 M Hydrochloric Acid-40 mL240 mmol~5.5
Deionized Water18.02As needed--
Dichloromethane84.93~150 mL--
Anhydrous MgSO₄120.37~5 g--

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 43.4 mmol).

  • Reagent Addition: Carefully add 40 mL of 6 M hydrochloric acid to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 100-105°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting against the starting material.

  • Workup - Cooling & Extraction: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the cooled solution to a 250 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL). The product, valeric acid, will move into the organic phase.

  • Washing & Drying: Combine the organic extracts and wash with a saturated brine solution (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude valeric acid.

  • Purification (Optional): The crude product can be purified by distillation if necessary.

G Fig 2. Workflow for Acid-Catalyzed Hydrolysis Setup Setup Add this compound & 6M HCl to RBF Heat Heating Reflux at 100-105°C for 4-6h Setup->Heat Monitor Monitoring TLC analysis for completion Heat->Monitor Workup Workup Cool, transfer to sep. funnel Monitor->Workup Extract Extraction Extract with CH₂Cl₂ (3x) Workup->Extract Dry Drying Wash with brine, dry over MgSO₄ Extract->Dry Isolate Isolation Filter and concentrate via rotovap Dry->Isolate

Caption: Fig 2. Workflow for Acid-Catalyzed Hydrolysis

Reaction Protocol II: Reduction of this compound

The reduction of amides to amines is a fundamental transformation, critical for the synthesis of many pharmaceutical agents and fine chemicals.[14] While classic reagents like lithium aluminum hydride (LiAlH₄) are effective, they often lack chemoselectivity and present significant safety challenges. Modern methods employing catalytic hydrosilylation offer a milder, safer, and more functional-group-tolerant alternative.[15][16]

Mechanistic Rationale: Catalytic Hydrosilylation

Catalytic hydrosilylation involves the activation of the amide carbonyl by a catalyst, followed by the delivery of a hydride from a silane source (e.g., polymethylhydrosiloxane, PMHS). This process deoxygenates the amide to form the corresponding amine.[16] The use of a catalyst lowers the activation energy, allowing the reaction to proceed under much milder conditions than stoichiometric metal hydrides.

Detailed Protocol: Metal-Free Amide Reduction

This protocol details a metal-free approach using a silicate activator in combination with a hydrosilane reductant. This method is noted for its operational simplicity and broad substrate scope.[15]

Table 3: Reagents for Catalytic Hydrosilylation Reduction

ReagentM.W.AmountMolesEquivalents
This compound115.172.00 g17.4 mmol1.0
Tetrabutylammonium difluorotriphenylsilicate (TBAT)545.850.47 g0.87 mmol0.05
1,1,3,3-Tetramethyldisiloxane (TMDS)134.334.67 g34.8 mmol2.0
Anhydrous Tetrahydrofuran (THF)72.1135 mL--
1 M Hydrochloric Acid-~20 mL--
Diethyl Ether74.12~100 mL--

Step-by-Step Methodology:

  • Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (2.00 g, 17.4 mmol) and the catalyst, TBAT (0.47 g, 0.87 mmol).

  • Solvent & Reagent Addition: Add anhydrous THF (35 mL) via syringe, followed by the dropwise addition of TMDS (4.67 g, 34.8 mmol) over 5 minutes at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress via TLC or GC-MS until the starting material is fully consumed (typically 12-24 hours).

  • Quenching: Upon completion, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl (~20 mL) until gas evolution ceases.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-methylpentyl-1-amine.

  • Purification: The crude amine can be purified by distillation or column chromatography on silica gel.

G Fig 3. Workflow for Catalytic Amide Reduction Setup Inert Setup Add Amide, Catalyst (TBAT) to Schlenk flask Reagents Reagent Addition Add Anhydrous THF, then TMDS Setup->Reagents React Reaction Stir at room temp for 12-24h Reagents->React Monitor Monitoring TLC or GC-MS analysis React->Monitor Quench Quenching Cool and add 1M HCl Monitor->Quench Extract Extraction Extract with Diethyl Ether (3x) Quench->Extract Isolate Isolation & Purification Dry, concentrate, and purify Extract->Isolate

Caption: Fig 3. Workflow for Catalytic Amide Reduction

References

Real-Time Monitoring of N-Methylvaleramide Synthesis Using Thin-Layer Chromatography: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

The synthesis of amides is a cornerstone of pharmaceutical and chemical manufacturing. Efficiently monitoring the progress of these reactions is critical for optimizing yields, minimizing impurities, and ensuring process scalability. This application note provides a comprehensive, field-tested protocol for the real-time monitoring of N-Methylvaleramide formation using thin-layer chromatography (TLC). We delve into the principles of chromatographic separation, solvent system optimization, and robust visualization techniques tailored for non-UV active compounds, offering a scientifically grounded, practical workflow for researchers and process chemists.

Introduction: The Imperative of Reaction Monitoring

In the synthesis of this compound, an amide with applications as a solvent and chemical intermediate, tracking the conversion of starting materials to the final product is paramount.[1] Thin-layer chromatography (TLC) serves as a rapid, cost-effective, and highly informative analytical tool for this purpose.[2][3] It allows for the qualitative and semi-quantitative assessment of a reaction mixture, providing immediate insights into whether a reaction is progressing, has stalled, or is complete. By visualizing the disappearance of reactants and the appearance of the product on a single plate, chemists can make informed decisions about reaction time, heating, or the need for additional reagents.

The fundamental principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[3][4] Compounds with higher polarity have a stronger affinity for the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[5][6] Conversely, less polar compounds are carried further by the mobile phase, yielding a higher Rf. In the context of this compound synthesis (e.g., from valeric acid and methylamine), the product amide will have a distinct polarity and, therefore, a different Rf value compared to the starting materials, enabling clear separation and monitoring.

Foundational Principles and Experimental Design

The Analyte: this compound

This compound (N-methylpentanamide) is a relatively polar organic molecule due to the presence of the amide functional group, which can participate in hydrogen bonding.[1][7] Its molecular formula is C₆H₁₃NO.[8][9] Critically, it lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) light at 254 nm, rendering visualization by a standard UV lamp ineffective.[10] This necessitates the use of chemical staining for detection.

Designing the TLC System: The Co-Spotting Technique

A robust monitoring protocol relies on direct comparison. The "co-spotting" technique is a self-validating system essential for unambiguous interpretation.[11] A standard TLC plate for reaction monitoring will have three lanes:

  • Lane 1 (Reference): A diluted sample of the starting material(s).

  • Lane 2 (Co-spot): A spot of the starting material, over which a spot of the reaction mixture is applied.

  • Lane 3 (Reaction): A spot of the reaction mixture.

This design confirms the identity of the starting material spot and clearly resolves the product spot from the reactant, even if their Rf values are very close.[11]

Detailed Protocol: Monitoring this compound Synthesis

This protocol is designed to be a comprehensive workflow from initial setup to final analysis.

Materials and Equipment
  • TLC Plates: Silica Gel 60 F254 plates (the fluorescent indicator, while not used for visualizing the amide, helps see the overall plate under UV).

  • TLC Chamber: Glass chamber with a tight-fitting lid.

  • Spotting Capillaries: Glass microcapillary tubes.

  • Mobile Phase Solvents: Reagent-grade ethyl acetate, hexanes, dichloromethane, and methanol.

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) stain.

    • Hydroxylamine/Iron(III) Chloride stain (specific for amides/esters).

  • Reaction Aliquots: Samples taken directly from the reaction vessel.

  • Reference Standard: A dilute solution of the starting material(s) (e.g., valeric acid) in a volatile solvent like ethyl acetate.

  • Heat gun and forceps.

Step-by-Step Experimental Workflow

The process can be broken down into four key stages: Preparation, Development, Visualization, and Interpretation.

TLC_Workflow cluster_prep 1. Preparation cluster_spot 2. Spotting cluster_dev 3. Development cluster_vis 4. Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Co-spot (SM + Reaction) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn develop Elute Plate in Chamber spot_rxn->develop dry Dry Plate develop->dry visualize Visualize with Chemical Stain dry->visualize interpret Calculate Rf & Assess Conversion visualize->interpret

Caption: Workflow for TLC Reaction Monitoring.

Protocol Steps:

  • Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the lid and let the chamber atmosphere saturate for 5-10 minutes. This ensures a uniform solvent vapor environment, leading to consistent Rf values.[2]

  • Plate Preparation: Using a pencil (not a pen, as ink will run), gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three faint dots on this line for the three lanes.[12]

  • Sample Spotting:

    • Using a capillary tube, apply a small spot of the diluted starting material solution to the leftmost dot. The spot should be as small as possible (1-2 mm diameter) to maximize resolution.[11]

    • On the center dot, apply a spot of the starting material, then, using a new capillary, carefully apply a spot of the reaction mixture directly on top.

    • On the rightmost dot, spot only the reaction mixture. To do this, dip a capillary tube into the reaction vessel to draw a small aliquot.[13]

  • Plate Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level.[13] Close the lid and allow the solvent front to migrate up the plate undisturbed.

  • Elution Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[6]

  • Drying: Allow all the solvent to evaporate from the plate in a fume hood. Gentle warming with a heat gun can accelerate this process.[14]

Optimization of the Mobile Phase

The choice of the mobile phase (eluent) is the most critical parameter for achieving good separation.[3] Since this compound is polar, a mixture of a non-polar and a polar solvent is required. A common starting point for amides is a mixture of ethyl acetate (EtOAc) and hexanes.[15][16]

Trial Solvent System (Hexanes:EtOAc)Expected Outcome
4:1Low Polarity. All components may remain near the baseline (low Rf).
1:1Medium Polarity. This is a good starting point. It should provide separation between a non-polar starting material and the more polar amide product. The ideal system gives the product an Rf of ~0.3-0.5.[13]
1:4High Polarity. All components may travel close to the solvent front (high Rf), resulting in poor separation.
9:1 Dichloromethane:MethanolAlternative System. For highly polar amides or starting materials that do not move in EtOAc/Hexanes, a more polar system like Dichloromethane (DCM) and Methanol (MeOH) can be effective.[17][18]

Optimization Strategy: Begin with a 1:1 Hexanes:EtOAc mixture. If the spots are too low (Rf < 0.2), increase the proportion of the more polar solvent (EtOAc). If the spots are too high (Rf > 0.8), increase the proportion of the non-polar solvent (Hexanes).

Visualization and Interpretation

As this compound is not UV-active, chemical staining is mandatory.

Visualization Protocols

A. Potassium Permanganate (KMnO₄) Stain (General Oxidative Stain)

  • Recipe: Dissolve 3g KMnO₄ and 10g K₂CO₃ in 300mL of water.[14]

  • Procedure: Briefly dip the dried TLC plate into the stain solution using forceps. Immediately wipe excess stain from the back of the plate. Gently warm the plate with a heat gun.

  • Result: Most organic compounds, including amides, will appear as yellow-brown spots on a pink/purple background.[14] This stain is highly versatile but destructive.

B. Hydroxylamine/Iron(III) Chloride Stain (Amide-Specific) This two-step stain is highly specific for amides and esters.[19][20]

  • Solution 1: Mix equal volumes of a) 7g hydroxylammonium chloride in 100mL methanol and b) 7.2g potassium hydroxide in 100mL methanol. Filter off the precipitated KCl.

  • Solution 2: A 2% solution of iron(III) chloride in 1% aqueous HCl.

  • Procedure: Spray the dried plate first with Solution 1, let it air dry briefly, then spray with Solution 2.[19]

  • Result: Amides and esters will appear as distinct colored spots (often reddish or purple).

Data Interpretation

The primary goal is to observe the consumption of the starting material and the formation of the product.

Caption: Interpreting a TLC plate for reaction progress.

  • At Time = 0: A strong spot will be visible in the "SM" and "Rxn" lanes at the same Rf. The "Co" lane will show a single, intense spot.

  • During Reaction: The "Rxn" lane will show a diminishing spot for the starting material and a new, growing spot for the this compound product at a lower Rf (amides are generally more polar than their corresponding acid chlorides or simple esters). The "Co" lane will clearly show two separated spots, confirming their distinct identities.

  • Reaction Completion: The "Rxn" lane will show only the product spot, with the starting material spot having completely disappeared.

Calculating the Retention Factor (Rf)

The Rf value is a ratio and is constant for a given compound under identical conditions.[6] It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[5][21][22]

Measure the distances from the pencil baseline to the center of the spot and to the solvent front mark. An Rf value is a unitless number between 0 and 1.[21]

Troubleshooting

ProblemPotential CauseSolution
Spots are streaky or "tailing" Sample is too concentrated; starting material is highly acidic (e.g., valeric acid) or basic.Dilute the sample before spotting. For acidic starting materials, add 1-2 drops of acetic acid to the mobile phase. For basic materials, add 1-2 drops of triethylamine.[4][12]
All spots remain on the baseline The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexanes/EtOAc mixture).[13]
All spots are near the solvent front The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., increase hexanes).[13]
No spots are visible after staining The compound does not react with the stain; the sample is too dilute.Try a different, more universal stain (e.g., permanganate). Concentrate the sample before spotting or spot the same lane multiple times, allowing the solvent to dry between applications.

Conclusion

Thin-layer chromatography is an indispensable technique for monitoring the synthesis of this compound and other amides. By employing a systematic approach to solvent selection, utilizing the co-spotting method for validation, and selecting an appropriate visualization stain, researchers can gain rapid and reliable insights into the progress of their reactions. This allows for efficient optimization of reaction conditions, leading to improved outcomes in drug development and chemical synthesis. While primarily qualitative, image analysis tools can be employed for more quantitative assessments if required.[15][23]

References

Troubleshooting & Optimization

Technical Support Center: N-Methylvaleramide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylvaleramide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My direct reaction of valeric acid and methylamine gives a very low yield. What is happening?

A1: This is a common and expected issue. The direct heating of a carboxylic acid and an amine is often inefficient for two primary reasons:

  • Acid-Base Chemistry: The first and most immediate reaction is an acid-base neutralization. Valeric acid (an acid) will donate a proton to methylamine (a base) to form a stable and unreactive ammonium carboxylate salt.[1][2][3] This salt formation is thermodynamically favorable and sequesters your starting materials, preventing them from proceeding to the amide.

  • Poor Leaving Group: For the amide bond to form via nucleophilic acyl substitution, the hydroxyl (-OH) group of the carboxylic acid must act as a leaving group. Hydroxide (HO⁻) is a very poor leaving group, making this pathway energetically unfavorable under standard conditions.[2][4] To overcome this, "forcing conditions," such as heating the salt to temperatures above 100-150°C, are required to drive off water and force the equilibrium towards the amide product.[1][3][4]

Q2: I've decided to use a coupling agent to improve my yield, but the results are still inconsistent. How can I optimize this?

A2: Using a coupling agent is the most common and effective strategy. However, success hinges on understanding the nuances of the reagents and reaction conditions.

The fundamental principle of a coupling agent is to convert the poor hydroxyl leaving group of the carboxylic acid into a much better one.[3] For example, a carbodiimide like DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine can then readily attack this intermediate.[3]

Troubleshooting Steps:

  • Choice of Coupling Agent: Not all agents are equal. Their byproducts and reactivity profiles differ significantly.

    • DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective but produces a dicyclohexylurea (DCU) byproduct that is often insoluble in common organic solvents, making purification difficult.[5]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A superior choice for many applications as its urea byproduct is water-soluble, allowing for simple removal via an aqueous workup.[5]

    • HBTU/TBTU: These uronium/aminium salts are very efficient but can be more expensive.[5]

  • Strict Anhydrous Conditions: Coupling agents and the activated intermediates are highly susceptible to hydrolysis. Any moisture in your solvent, starting materials, or atmosphere can consume the activated species and reduce your yield. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Correct Stoichiometry and Order of Addition: Typically, the carboxylic acid is pre-activated with the coupling agent before the amine is introduced. A common ratio is 1.0 equivalent of carboxylic acid, 1.1-1.2 equivalents of the coupling agent, and 1.1 equivalents of the amine.

  • Consider Additives to Suppress Side Reactions: For sensitive substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions (like racemization in chiral syntheses) and couples efficiently with the amine.[5]

Q3: My final product is contaminated with significant byproducts. How do I identify and prevent them?

A3: Byproduct formation often points to a specific flaw in the reaction setup or chosen synthetic route. Here are the most common culprits:

  • Symptom: You observe a byproduct with a mass corresponding to the valeric anhydride.

    • Cause: This typically occurs in the acid chloride route. If your valeryl chloride starting material is contaminated with unreacted valeric acid, or if moisture is present, the valeric acid can react with another molecule of valeryl chloride to form the anhydride.[6]

    • Prevention: Ensure the complete conversion of valeric acid to valeryl chloride and purify it before use. Maintain strict anhydrous conditions.

  • Symptom: You observe the formation of methyl valerate.

    • Cause: This happens when using an alcohol (like methanol) as the reaction solvent, particularly in the acid chloride route.[6] The alcohol is a competing nucleophile and can react with the activated carboxylic acid derivative faster than or concurrently with the methylamine.

    • Prevention: Use a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

  • Symptom: A persistent white precipitate that is difficult to filter is contaminating your product.

    • Cause: If you are using DCC as your coupling agent, this is almost certainly the dicyclohexylurea (DCU) byproduct.[5]

    • Prevention: Filter the crude reaction mixture before workup. For easier purification, switch to a coupling agent with a water-soluble byproduct, such as EDC.[5]

Data Summary: Comparison of Synthesis Strategies

The following table provides a comparative overview of the primary methods for synthesizing this compound to guide your experimental design.

Synthesis MethodKey ReagentsTypical SolventTemp.ProsCons
Direct Thermal Condensation Valeric acid, MethylamineNone / Toluene>150°CAtom economical, few reagentsHarsh conditions, low yield, side reactions[1][4]
Acid Chloride Route Valeryl chloride, Methylamine, Base (e.g., Et₃N)DCM, THF0°C to RTHigh reactivity, good yieldRequires extra step, corrosive/toxic reagents (SOCl₂, Oxalyl chloride)[4]
Coupling Agent (DCC) Valeric acid, Methylamine, DCCDCM, DMF0°C to RTMilder conditions, good yieldInsoluble urea byproduct complicates purification[5]
Coupling Agent (EDC/HOBt) Valeric acid, Methylamine, EDC, HOBtDCM, DMF0°C to RTMilder conditions, high yield, water-soluble byproduct[5]Higher reagent cost than DCC

Experimental Protocol: High-Yield Synthesis using EDC/HOBt

This protocol describes a reliable method for the synthesis of this compound using a water-soluble carbodiimide coupling agent.

Materials:

  • Valeric Acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Methylamine (2.0 M solution in THF, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.2 eq)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add valeric acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM. Stir the solution at room temperature until all solids dissolve.

  • Activation: Cool the flask to 0°C using an ice bath. Add EDC·HCl (1.2 eq) in one portion. The mixture may become cloudy.

  • Amine Addition: Add triethylamine (1.2 eq) followed by the slow, dropwise addition of methylamine solution (1.1 eq) over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes the EDC byproduct, unreacted acid, and HOBt.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity product.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during this compound synthesis.

TroubleshootingWorkflow Start Problem: Low Yield or Impure Product Cause_Salt Cause: Ammonium Salt Formation (Direct Reaction) Start->Cause_Salt Direct Heating? Cause_LG Cause: Poor -OH Leaving Group Start->Cause_LG Direct Heating? Cause_Moisture Cause: Moisture Contamination Start->Cause_Moisture Using Coupling Agent? Cause_Byproduct Cause: Byproduct Formation Start->Cause_Byproduct Cause_Purification Cause: Inefficient Purification Start->Cause_Purification Sol_Activate Solution: Use Coupling Agent (EDC, DCC) or Convert to Acid Chloride Cause_Salt->Sol_Activate Cause_LG->Sol_Activate Sol_Anhydrous Solution: Use Anhydrous Solvents & Inert Atmosphere Cause_Moisture->Sol_Anhydrous Sol_Solvent Solution: Use Aprotic Solvent (DCM, THF) Avoid Alcohols Cause_Byproduct->Sol_Solvent Ester byproduct? Sol_EDC Solution: Use EDC for Water-Soluble Urea Byproduct Cause_Byproduct->Sol_EDC Insoluble precipitate? Cause_Purification->Sol_EDC Sol_Workup Solution: Perform Acid/Base Washes During Workup Cause_Purification->Sol_Workup

Caption: Troubleshooting flowchart for this compound synthesis.

References

Common byproducts in N-Methylpentanamide preparation and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylpentanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of N-Methylpentanamide, with a focus on byproduct identification and removal.

Introduction to N-Methylpentanamide Synthesis

N-Methylpentanamide is commonly synthesized via the Schotten-Baumann reaction, which involves the acylation of methylamine with pentanoyl chloride.[1][2][3] This method is generally efficient and proceeds under relatively mild conditions. Another common approach involves the use of coupling agents to facilitate the reaction between pentanoic acid and methylamine.[4][5] While these methods are robust, they are not without challenges, primarily concerning the formation of byproducts that can complicate purification and affect final product purity. This guide will walk you through identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing N-Methylpentanamide using the Schotten-Baumann reaction?

A1: The Schotten-Baumann reaction, reacting pentanoyl chloride with methylamine in the presence of a base, is a direct and effective method.[2][6] However, several byproducts can arise:

  • Hydrochloric Acid (HCl): This is an intrinsic byproduct of the reaction between an acyl chloride and an amine.[1][7] It is immediately neutralized by the base (e.g., sodium hydroxide or triethylamine) used in the reaction, forming a salt (e.g., NaCl or triethylammonium chloride).

  • Unreacted Pentanoyl Chloride: Incomplete reaction can leave residual pentanoyl chloride. This is more likely if the reaction conditions (stoichiometry, temperature, or reaction time) are not optimal.

  • Unreacted Methylamine: If an excess of methylamine is used, or if the reaction does not go to completion, unreacted methylamine will remain in the reaction mixture.

  • Pentanoic Acid: This can be present if the starting pentanoyl chloride has hydrolyzed due to exposure to moisture, or if it is carried over from the synthesis of the acyl chloride from pentanoic acid.[1]

  • Over-acylation Products (Tertiary Amide): While less common with primary amines like methylamine under controlled conditions, it is theoretically possible for the secondary amide product to be further acylated, though this is generally not a significant issue.

Q2: I've synthesized N-Methylpentanamide from pentanoic acid using a coupling agent like DCC or EDC. What byproducts should I be concerned about?

A2: Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular method for forming amide bonds directly from carboxylic acids and amines.[4][5] The primary byproducts are derived from the coupling agent itself:

  • Dicyclohexylurea (DCU): When using DCC, the hydrated byproduct is DCU. A major challenge with DCU is its low solubility in many common organic solvents, often leading to it precipitating out of the reaction mixture, which can sometimes simplify its removal by filtration.

  • 1-Ethyl-3-(3-dimethylaminopropyl)urea: When using EDC, the corresponding urea byproduct is formed. This urea derivative is generally more soluble in aqueous solutions, especially after protonation during an acidic workup, which facilitates its removal by extraction.[5]

  • N-acylisourea Intermediate: A potential side reaction involves the rearrangement of the highly reactive O-acylisourea intermediate to a more stable, unreactive N-acylisourea. This rearrangement halts the desired reaction pathway and can be a source of impurity.[5]

Troubleshooting Guide

Problem 1: My final product of N-Methylpentanamide is contaminated with a water-soluble, basic impurity.

Likely Cause: Unreacted methylamine.

Troubleshooting Protocol: Acidic Wash

This protocol is designed to remove basic impurities like unreacted methylamine from an organic solution containing the N-Methylpentanamide product.

Materials:

  • Crude N-Methylpentanamide in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Transfer the organic solution containing the crude N-Methylpentanamide to a separatory funnel.

  • Add an equal volume of dilute hydrochloric acid (1 M HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate completely. The organic layer contains your product, while the protonated methylamine hydrochloride salt will be in the aqueous layer.

  • Drain the lower aqueous layer.

  • To neutralize any residual acid in the organic layer, add an equal volume of saturated sodium bicarbonate solution and shake, venting frequently.

  • Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drain the brine layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent, and remove the solvent under reduced pressure to obtain the purified N-Methylpentanamide.

Causality: Methylamine is a base. By washing with an acid, the methylamine is protonated to form a water-soluble salt (methylammonium chloride), which is then extracted into the aqueous phase, leaving the neutral amide product in the organic phase.

Problem 2: My product is contaminated with an acidic impurity.

Likely Cause: Unreacted pentanoic acid.

Troubleshooting Protocol: Basic Wash

This protocol is for the removal of acidic impurities such as pentanoic acid.

Materials:

  • Crude N-Methylpentanamide in an organic solvent

  • Dilute sodium hydroxide or saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • In a separatory funnel, wash the organic solution of your product with an equal volume of saturated sodium bicarbonate solution (or dilute NaOH).

  • Shake vigorously, venting frequently as carbon dioxide may be generated if using bicarbonate with an acidic impurity.

  • Allow the layers to separate. The deprotonated pentanoic acid (sodium pentanoate) will be in the aqueous layer.

  • Drain the aqueous layer.

  • Repeat the wash if significant acidic impurity is suspected.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the organic phase to yield the purified product.

Causality: Pentanoic acid is an acidic compound. A basic wash deprotonates the carboxylic acid to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its separation from the neutral amide in the organic phase.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude N-Methylpentanamide based on the likely impurities.

Purification_Workflow Start Crude N-Methylpentanamide in Organic Solvent Detect_Impurity Identify Major Impurity (e.g., via TLC, NMR) Start->Detect_Impurity Basic_Impurity Basic Impurity (e.g., Methylamine) Detect_Impurity->Basic_Impurity Basic pH Acidic_Impurity Acidic Impurity (e.g., Pentanoic Acid) Detect_Impurity->Acidic_Impurity Acidic pH Urea_Impurity Urea Byproduct (from DCC/EDC) Detect_Impurity->Urea_Impurity Insoluble solid or polar spot on TLC Acid_Wash Perform Acidic Wash (e.g., 1M HCl) Basic_Impurity->Acid_Wash Base_Wash Perform Basic Wash (e.g., sat. NaHCO3) Acidic_Impurity->Base_Wash Filtration_Chromatography Filtration (if DCU) or Column Chromatography Urea_Impurity->Filtration_Chromatography Acid_Wash->Base_Wash If both present Brine_Wash_Dry Brine Wash & Dry (Na2SO4) Base_Wash->Brine_Wash_Dry Filtration_Chromatography->Brine_Wash_Dry Evaporate Evaporate Solvent Brine_Wash_Dry->Evaporate Pure_Product Pure N-Methylpentanamide Evaporate->Pure_Product

Caption: Purification workflow for N-Methylpentanamide.

Summary of Common Byproducts and Removal Methods

ByproductSynthetic RouteRemoval MethodPrinciple
Hydrochloric Acid Schotten-BaumannNeutralization with base during reactionAcid-base reaction to form a salt.
Unreacted Methylamine Both RoutesAcidic wash (e.g., 1 M HCl)Forms a water-soluble ammonium salt.
Unreacted Pentanoic Acid Coupling Agent RouteBasic wash (e.g., NaHCO₃)Forms a water-soluble carboxylate salt.
Dicyclohexylurea (DCU) DCC CouplingFiltrationLow solubility in most organic solvents.
EDC-derived Urea EDC CouplingAcidic wash and extractionThe urea byproduct is water-soluble.[5]

References

Troubleshooting low conversion rates in N-Methylvaleramide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methylvaleramide Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As your virtual Senior Application Scientist, I will guide you through the intricacies of this reaction, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose and resolve challenges in your experiments, leading to higher conversion rates and product purity.

Troubleshooting Guide: Low Conversion Rates in this compound Reactions

Low conversion rates are a common frustration in amide synthesis. The following table is structured to help you identify the root cause of the issue and implement effective solutions.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Low or No Product Formation A. Incomplete Carboxylic Acid Activation: The hydroxyl group of valeric acid is a poor leaving group and requires conversion into a more reactive intermediate for the nucleophilic attack by methylamine to occur efficiently.[1][2]Solution: Ensure the use of an appropriate activating agent. For standard laboratory-scale synthesis, coupling reagents like HATU or EDC in combination with HOBt are highly effective.[1][3] These reagents react with the carboxylic acid to form a highly reactive activated ester, which is readily attacked by the amine. For a more classical approach, conversion to an acyl chloride using thionyl chloride or oxalyl chloride can be employed, though this may require more stringent anhydrous conditions.[4][5]
B. Amine Deactivation: Methylamine, being a base, can be protonated by the acidic valeric acid to form an unreactive ammonium salt.[1][6] This acid-base reaction competes with the desired amidation.Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (Et3N), to the reaction mixture.[1][5] These bases will scavenge any protons present, ensuring that the methylamine remains in its neutral, nucleophilic form, ready to react with the activated carboxylic acid.
C. Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively quenching the reaction.[1]Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[1] If using methylamine in an aqueous solution, consider using a drying agent like molecular sieves, although this is less ideal for larger scale reactions.[7]
2. Presence of Unreacted Starting Materials (Valeric Acid and/or Methylamine) A. Suboptimal Reaction Temperature: Amidation reactions often require a specific temperature range to proceed at an optimal rate.Solution: While many coupling reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, especially if steric hindrance is a minor issue.[8][9] However, excessive heat can lead to side reactions, so monitoring the reaction progress by TLC or LC-MS is crucial.[1]
B. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS).[1] Continue the reaction until the starting materials are consumed.
3. Formation of Side Products A. Racemization (if applicable to derivatives of valeric acid): The activation of the carboxylic acid can sometimes lead to the loss of stereochemical integrity at the alpha-carbon.Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[1] Running the reaction at a lower temperature can also help mitigate this issue.[1]
B. Formation of N-acylurea (with carbodiimide reagents like EDC/DCC): The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.Solution: The addition of HOBt or a similar auxiliary nucleophile traps the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind activating the carboxylic acid in this compound synthesis?

The direct reaction between a carboxylic acid (valeric acid) and an amine (methylamine) is generally unfavorable under mild conditions. This is due to two main factors: the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, and the amine can be protonated by the carboxylic acid to form a non-nucleophilic ammonium salt.[2][6]

To overcome this, we "activate" the carboxylic acid. This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[4][7] Coupling reagents achieve this by forming a highly reactive intermediate, such as an activated ester.

Q2: How do I choose the right coupling reagent for my this compound synthesis?

The choice of coupling reagent depends on several factors, including scale, cost, and the presence of other functional groups. For general-purpose lab synthesis of this compound, phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents are excellent choices due to their high efficiency and mild reaction conditions.[1][3] Carbodiimides like EDC are also widely used and are often more cost-effective, but they typically require an additive like HOBt to prevent side reactions and improve efficiency.[1]

Q3: My methylamine is supplied as a solution in water or alcohol. Can I still use it?

While anhydrous conditions are ideal, it is possible to use aqueous or alcoholic solutions of methylamine. However, you will need to account for the presence of the solvent. Using an excess of the activating reagent may be necessary to compensate for some hydrolysis.[1] Alternatively, direct amidation methods using catalysts that are tolerant to water, such as some boron-based catalysts, could be explored, though these often require higher temperatures.[10]

Q4: Can I synthesize this compound without a coupling reagent?

Yes, this is known as direct amidation. The most straightforward method involves heating a mixture of valeric acid and methylamine to high temperatures (often >160 °C) to drive off water.[2][11] This approach is atom-economical but is generally limited to simple, robust substrates due to the harsh conditions.[10] Catalytic methods using boronic acids or certain metal catalysts can facilitate this reaction under milder conditions, often by activating the carboxylic acid in situ.[7][11]

Experimental Protocols & Data

Standard Protocol for this compound Synthesis using HATU

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

  • Valeric acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Methylamine (e.g., 2.0 M solution in THF)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a clean, dry round-bottom flask, dissolve valeric acid (1.0 equivalent) in anhydrous DCM.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add methylamine (1.2 equivalents) dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by flash column chromatography if necessary.

Data Summary: Common Coupling Reagents for Amidation
Coupling ReagentAdditiveTypical SolventKey AdvantagesPotential Drawbacks
HATU None neededDMF, DCMHigh efficiency, fast reaction times, low racemization.[1]Higher cost.
EDC HOBt, OxymaPure®DCM, DMFCost-effective, water-soluble byproducts are easily removed.[1]Can lead to N-acylurea byproduct without an additive, potential for racemization.
SOCl₂ Catalytic DMFToluene, DCMInexpensive, highly reactive acyl chloride intermediate.[5]Generates HCl which must be neutralized, harsh conditions may not be suitable for sensitive substrates.

Visualizations

Reaction Mechanism of this compound Synthesis

G Valeric_Acid Valeric Acid Activated_Ester Activated Ester Intermediate Valeric_Acid->Activated_Ester Activation HATU HATU (Activating Agent) HATU->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Methylamine Methylamine Methylamine->Tetrahedral_Intermediate N_Methylvaleramide This compound Tetrahedral_Intermediate->N_Methylvaleramide Collapse Byproduct Byproduct Tetrahedral_Intermediate->Byproduct

Caption: this compound formation via an activated ester intermediate.

Troubleshooting Workflow for Low Conversion

G Start Low Conversion Observed Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Amine Is Amine Nucleophilic? Check_Activation->Check_Amine Yes Solution_Activation Increase Activating Agent Stoichiometry or Change Reagent Check_Activation->Solution_Activation No Check_Conditions Are Reaction Conditions Optimal (Anhydrous, Temp)? Check_Amine->Check_Conditions Yes Solution_Amine Add Non-Nucleophilic Base (e.g., DIPEA) Check_Amine->Solution_Amine No Solution_Conditions Use Anhydrous Solvents, Optimize Temperature Check_Conditions->Solution_Conditions No End Improved Conversion Check_Conditions->End Yes Solution_Activation->End Solution_Amine->End Solution_Conditions->End

Caption: A logical workflow for diagnosing low conversion rates.

References

Optimizing temperature and pressure for N-Methylvaleramide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Methylvaleramide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthesis and achieve optimal results.

I. Understanding the Synthesis: The Core Reaction

The synthesis of this compound typically involves the direct amidation of valeric acid with methylamine. This reaction, while straightforward in principle, is an equilibrium process where the removal of the water byproduct is crucial to drive the reaction towards the product.[1][2] The core transformation is as follows:

Valeric Acid + Methylamine ⇌ this compound + Water

The efficiency of this reaction is highly dependent on temperature and, to a lesser extent, pressure. These parameters influence reaction kinetics, equilibrium position, and the potential for side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Incomplete reaction: Equilibrium not sufficiently shifted towards products. 2. Low reaction temperature: Insufficient kinetic energy for the reaction to proceed at a reasonable rate. 3. Presence of excess water: Water as a byproduct can hydrolyze the amide back to the starting materials.[1] 4. Loss of volatile methylamine: Methylamine is a gas at room temperature and can escape from the reaction mixture if not properly contained.1. Increase reaction temperature: Amidation reactions are often favored at higher temperatures.[3] Start with a temperature around 80-100 °C and consider increasing it incrementally.[2][4] 2. Remove water: Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like molecular sieves.[1] 3. Use a sealed reaction vessel: A pressure-rated, sealed vessel will prevent the escape of methylamine, especially at elevated temperatures. 4. Consider a catalyst: Boron-based reagents like B(OCH₂CF₃)₃ can facilitate the reaction at lower temperatures.[2]
Formation of Side Products 1. Overheating: High temperatures can lead to decomposition or side reactions. For some amidation reactions, temperatures above 160 °C can lead to byproducts.[5] 2. Presence of impurities in starting materials: Impurities can lead to undesired reactions.1. Optimize temperature: While higher temperatures can increase the reaction rate, excessive heat can be detrimental. Perform small-scale experiments at different temperatures to find the optimal balance. 2. Ensure purity of reactants: Use high-purity valeric acid and methylamine. 3. Monitor the reaction: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress and detect the formation of byproducts early.[6][7]
Difficulty in Product Purification 1. Incomplete reaction: Presence of unreacted starting materials. 2. Formation of polar byproducts: These may be difficult to separate from the desired amide.1. Optimize reaction conditions for higher conversion: Refer to the "Low or No Product Yield" section. 2. Aqueous workup: Wash the crude product with a dilute acid solution to remove unreacted methylamine and a dilute base solution (e.g., sodium bicarbonate) to remove unreacted valeric acid. 3. Chromatography: If simple extraction is insufficient, column chromatography on silica gel is a standard method for purifying amides.[2]
Reaction Stalls or is Sluggish 1. Insufficient mixing: Poor mass transfer between reactants. 2. Inadequate temperature control: Fluctuations in temperature can affect the reaction rate.1. Ensure efficient stirring: Use a magnetic stirrer or overhead stirrer to maintain a homogeneous reaction mixture. 2. Use a reliable heating mantle with a temperature controller: This will ensure a stable reaction temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

While there is no universally "optimal" temperature, a good starting point for the direct amidation of valeric acid and methylamine is in the range of 80-120 °C.[2][4] Higher temperatures generally favor the amidation reaction.[3] However, excessively high temperatures can lead to the formation of byproducts.[5] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.

Q2: How does pressure influence the synthesis of this compound?

For the direct amidation reaction, pressure primarily serves to contain volatile reactants like methylamine, especially at elevated temperatures. Using a sealed reaction vessel can maintain a sufficient concentration of methylamine in the reaction mixture. While very high pressures (e.g., 40 bar) have been used in hydrothermal synthesis of amides, this is not typically necessary for standard laboratory preparations.[5]

Q3: What is the role of a catalyst in this synthesis?

Catalysts can be employed to increase the reaction rate and allow the synthesis to proceed at lower temperatures. Boronic acids and other boron-based reagents have been shown to be effective for direct amide formation.[1][2] These catalysts work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Q4: How can I monitor the progress of the reaction?

Several analytical techniques can be used to monitor the formation of this compound:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of reactants and the formation of the product and any volatile byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the composition of the reaction mixture at different time points.[6]

Q5: What are the key safety precautions I should take during this synthesis?

  • Work in a well-ventilated area: Methylamine is a flammable and corrosive gas.[8][9]

  • Use appropriate Personal Protective Equipment (PPE): This includes safety goggles, gloves, and a lab coat.[8][10]

  • Handle reagents with care: Valeric acid is corrosive.

  • Use a sealed reaction vessel if heating above the boiling point of methylamine.

  • Be aware of potential pressure buildup in a sealed vessel and use a vessel rated for the intended temperature and pressure.

IV. Experimental Workflow and Visualization

Workflow for Optimizing Temperature in this compound Synthesis

The following diagram illustrates a systematic approach to optimizing the reaction temperature for the synthesis of this compound.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Prep Prepare reaction mixture: Valeric Acid, Methylamine (slight excess), Solvent (optional, e.g., toluene for azeotropic water removal) Exp1 Run reaction at 80°C Prep->Exp1 Exp2 Run reaction at 100°C Prep->Exp2 Exp3 Run reaction at 120°C Prep->Exp3 Monitor Monitor reaction progress (TLC, GC-MS) Exp1->Monitor Exp2->Monitor Exp3->Monitor Analyze Analyze yield and purity Monitor->Analyze Decision Optimal Temperature? Analyze->Decision Optimal Proceed with optimized temperature Decision->Optimal Yes Adjust Adjust temperature range and re-run experiments Decision->Adjust No Adjust->Exp1

References

Technical Support Center: N-Methylvaleramide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methylvaleramide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in its purification. As a Senior Application Scientist, I understand that achieving high purity is critical for reliable experimental results and successful drug development. This resource combines fundamental chemical principles with practical, field-tested solutions to help you overcome common purification hurdles.

This compound (C₆H₁₃NO) is a secondary amide that, like many of its class, can be challenging to purify due to its high boiling point, potential for hydrogen bonding, and the nature of impurities from its synthesis.[1] This guide is structured into a troubleshooting section for specific issues and a general FAQ section to provide a comprehensive understanding of the purification process.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Crude product is contaminated with starting materials (Valeric Acid and Methylamine).

Question: My initial work-up has left significant amounts of unreacted valeric acid and methylamine in my this compound product. How can I remove these efficiently?

Answer:

This is a very common issue, as the direct reaction between a carboxylic acid and an amine can be an equilibrium process.[2] A liquid-liquid extraction procedure exploiting the different acid-base properties of the components is the most effective solution.

  • Scientific Rationale: Valeric acid is acidic, methylamine is basic, and this compound is neutral. By washing the crude product (dissolved in an appropriate organic solvent like diethyl ether or ethyl acetate) with aqueous acid and base solutions, you can selectively move the charged, salt forms of the impurities into the aqueous layer, leaving the neutral amide in the organic layer.[3][4]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolve the crude this compound mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • To remove methylamine: Add a dilute aqueous acid solution (e.g., 1 M HCl). The acid will protonate the basic methylamine to form methylammonium chloride, which is soluble in the aqueous layer.[3]

    • CH₃NH₂ (organic) + HCl (aq) → CH₃NH₃⁺Cl⁻ (aq)

  • Shake the funnel gently and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash 2-3 times.

  • To remove valeric acid: Now, add a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃) to the organic layer. The base will deprotonate the valeric acid to form sodium valerate, which is water-soluble.[4]

    • CH₃(CH₂)₃COOH (organic) + NaOH (aq) → CH₃(CH₂)₃COO⁻Na⁺ (aq) + H₂O

  • Again, shake and separate the layers, discarding the aqueous layer. Repeat this wash 2-3 times.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified this compound.

Expert Insight: After the base wash, check the pH of the final aqueous layer to ensure it is basic. This confirms that all the acidic impurity has been neutralized and removed.

Issue 2: Persistent water content in the final product.

Question: After purification, my this compound still contains a significant amount of water, which could interfere with subsequent reactions. How can I effectively dry the product?

Answer:

Water can be a stubborn impurity in amides due to their ability to form hydrogen bonds.[1] Standard drying with agents like MgSO₄ may not be sufficient. Karl Fischer titration is the gold standard for accurately determining water content in such samples.[5][6]

  • Scientific Rationale: Karl Fischer titration is a highly specific reaction where iodine quantitatively reacts with water in the presence of sulfur dioxide and a base in an alcohol solvent.[6][7] For removing water, azeotropic distillation is a powerful technique where a solvent that forms a low-boiling azeotrope with water is used to carry the water away upon distillation.

Solutions for Water Removal:

MethodDescriptionBest For
Azeotropic Distillation Dissolve the amide in a solvent that forms a low-boiling azeotrope with water (e.g., toluene). Distill the mixture using a Dean-Stark apparatus. The water-toluene azeotrope will distill off, and the water will be collected in the side arm, while the toluene returns to the flask.Removing significant amounts of water post-extraction.
High-Vacuum Drying Place the sample under high vacuum at a slightly elevated temperature (be careful not to exceed the boiling point at that pressure). This can help remove residual water and other volatile solvents.Final drying step for trace amounts of water.
Karl Fischer Titration (Analysis) While not a removal method, it is crucial for quantifying the water content to determine if further drying is necessary.[8] For basic compounds like amides, buffering the Karl Fischer reagent with an acid like benzoic or salicylic acid may be needed to prevent side reactions.[5]Accurately quantifying water content at ppm levels.
Issue 3: Low yield or product degradation during vacuum distillation.

Question: I'm trying to purify this compound by vacuum distillation, but I'm getting a low yield and suspect the product is decomposing at high temperatures. What can I do?

Answer:

This compound has a relatively high boiling point (estimated at 116-118°C at 8 mmHg), and prolonged exposure to high temperatures can lead to degradation.[9] The key is to lower the boiling point as much as possible and minimize the time the compound spends at high temperatures.

  • Scientific Rationale: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. By reducing the system pressure (i.e., using a high vacuum), the boiling point can be significantly lowered, allowing for distillation at a temperature that avoids thermal decomposition.

Troubleshooting Vacuum Distillation:

  • Improve Your Vacuum: Ensure your vacuum pump is in good condition and all connections in your distillation setup are properly sealed. Use high-vacuum grease on all joints. A lower pressure will directly result in a lower boiling point.

  • Use a Short-Path Distillation Apparatus: This type of apparatus minimizes the distance the vapor has to travel, which reduces product loss on the surfaces of the glassware and allows for faster distillation.

  • Ensure Efficient Stirring: Vigorous stirring of the distillation pot ensures smooth boiling and prevents bumping, which can lead to impure distillate.

  • Proper Insulation: Wrap the distillation head and neck with glass wool or aluminum foil to maintain the vapor temperature and prevent premature condensation.[10]

dot graph TD { A[Crude this compound] --> B{Initial Purity Check (TLC/NMR)}; B --> C[Liquid-Liquid Extraction]; C --> D{Remove Basic Impurities (e.g., Methylamine)}; D --> E[Wash with Dilute Acid (e.g., 1M HCl)]; E --> F{Remove Acidic Impurities (e.g., Valeric Acid)}; F --> G[Wash with Dilute Base (e.g., 1M NaOH)]; G --> H[Dry Organic Layer (e.g., MgSO4)]; H --> I{Solvent Removal}; I --> J[Assess Purity & Water Content]; J --> K{Is it pure and dry?}; K -- Yes --> L[Final Product]; K -- No --> M{Further Purification Needed}; M --> N[Vacuum Distillation]; M --> O[Recrystallization (if solid)]; N --> L; O --> L;

} caption: General purification workflow for this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound?

For most common synthesis routes (e.g., from valeric acid and methylamine or valeroyl chloride and methylamine), an acid-base liquid-liquid extraction is the best first step.[3][4] It effectively removes the most common ionic or ionizable impurities. Subsequent purification by vacuum distillation or recrystallization can then be used to remove non-ionic impurities and achieve higher purity.

Q2: Can I use recrystallization to purify this compound?

Yes, if your sample is a solid at room temperature or can be solidified. This compound has a reported melting point of -26°C, making it a liquid at room temperature.[9] Therefore, standard recrystallization is not feasible. However, if you have impurities that are causing it to solidify, or if you are working at very low temperatures, recrystallization could be an option. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices for recrystallization.[11][12] A solvent mixture, such as diethyl ether-methanol, can also be effective for polar compounds.[12]

Q3: My product appears as an oil even after solvent removal. Is this normal?

Yes, this is expected. With a melting point of -26°C, pure this compound is a liquid at standard room temperature.[9] If you obtain a solid, it may indicate the presence of impurities.

Q4: How can I assess the final purity of my this compound?

A combination of analytical techniques should be used for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify volatile or soluble impurities and determine the percentage purity.

  • Karl Fischer Titration: Specifically to quantify the water content.[5] This is critical as water is a common and often problematic impurity.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

} caption: Troubleshooting logic for impurity identification.

Q5: What are the ideal storage conditions for purified this compound?

Amides are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water and heat.[2][13] Therefore, purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Storage in a cool, dry place is recommended.

References

Preventing decomposition of N-Methylvaleramide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: N-Methylvaleramide

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on maintaining the integrity of your this compound samples. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design and storage protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is this compound and why is its stability a concern?

This compound (also known as N-methylpentanamide) is a secondary amide with the chemical formula C₆H₁₃NO.[1][2] Its structure consists of a pentanoyl group bonded to a methylamino group. Like many amides, its stability is crucial because degradation can introduce impurities into your experiments, leading to inaccurate results, loss of biological activity, and potential safety concerns. The primary concern is the hydrolysis of the amide bond, which is susceptible to cleavage under certain environmental conditions.[3][4]

Q2: What are the primary pathways of this compound decomposition?

The most significant degradation pathway for this compound is hydrolysis . The amide bond can be cleaved by water, a reaction that is significantly accelerated by acidic or basic conditions.[3][5][6] This process breaks the molecule into valeric acid and methylamine. Other potential, though often less common, pathways include oxidation and thermal degradation, especially under harsh conditions.[7][8] Understanding these pathways is the first step in preventing them.

Q3: What are the ideal short-term and long-term storage conditions?

Proper storage is the most effective strategy to prevent decomposition. The key is to mitigate exposure to the primary degradation triggers: water, heat, and light.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[7][9]
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen) overlayMinimizes exposure to atmospheric moisture and oxygen.[10][11] Amides are hygroscopic and can absorb water from the air.[9]
Light Amber glass vial or opaque containerAmber glass vial or opaque containerProtects the compound from potential photolytic degradation.[7][10]
Container Tightly sealed, non-reactive glass or HDPETightly sealed, non-reactive glass with PTFE-lined capPrevents contamination and reaction with container materials. A tight seal is critical to exclude moisture and air.[9]

Q4: Can I store this compound in solution? If so, how?

Storing in solution is generally not recommended for long-term stability due to the increased risk of hydrolysis. If you must store solutions for short periods, use an anhydrous, aprotic solvent (e.g., anhydrous Acetonitrile, DMSO, or DMF). Prepare solutions fresh whenever possible. If storing an aqueous buffer solution, be aware that the pH will significantly impact stability; neutral pH is generally preferable to strongly acidic or basic conditions.[3]

Troubleshooting Guide: Diagnosing Degradation

This section helps you identify and resolve specific issues that may arise during your experiments.

Q5: My analytical results (HPLC, NMR) show an unexpected peak/signal. Could this be a degradation product?

It's highly likely. If you observe a new peak in your High-Performance Liquid Chromatography (HPLC) chromatogram or unexpected signals in your Nuclear Magnetic Resonance (NMR) spectrum, you should suspect degradation.

  • Causality: The most probable culprits are valeric acid and methylamine, the products of hydrolysis.[12] You can confirm this by running standards of these potential degradants if available.

  • Solution: Re-evaluate your storage and handling procedures immediately. Use a fresh, unopened vial of this compound for a confirmatory experiment. If the issue persists, consider performing a forced degradation study to definitively identify the degradation products.[13][14]

Q6: I'm observing inconsistent results or a loss of activity in my biological assays. Is my compound degrading?

Yes, this is a classic symptom of compound instability.

  • Causality: The chemical structure of a molecule is directly linked to its biological function. If this compound degrades, its concentration decreases, and the resulting degradants (valeric acid and methylamine) will not have the same activity and may even interfere with the assay.[3]

  • Solution: First, confirm the purity of your current stock using an appropriate analytical method like HPLC-UV.[15] If degradation is confirmed, discard the compromised stock. Implement the recommended storage and handling workflow outlined below to ensure the stability of new samples. Always aliquot your stock upon receipt to avoid repeated freeze-thaw cycles and contamination of the entire batch.

Visualizing the Chemistry and Workflow

Decomposition Pathway: Hydrolysis

The primary mechanism of degradation is the cleavage of the amide bond by water. This reaction can be catalyzed by either acid or base.

G cluster_main This compound Hydrolysis cluster_products Degradation Products NMV This compound (C₆H₁₃NO) H2O Water (H₂O) + Catalyst (H⁺ or OH⁻) NMV->H2O Reaction VA Valeric Acid H2O->VA Cleavage MA Methylamine H2O->MA Cleavage

Caption: Primary hydrolysis pathway for this compound.

Recommended Storage and Handling Workflow

To ensure maximum stability, a systematic approach to handling and storage is essential.

G start Receive Compound equilibrate Equilibrate vial to room temperature before opening start->equilibrate inert_atm Work in an inert atmosphere (glove box) or flush headspace with Argon/Nitrogen equilibrate->inert_atm aliquot Aliquot into smaller, single-use vials inert_atm->aliquot store Store aliquots under recommended conditions (≤ -20°C, dark) aliquot->store use For use: Remove one aliquot, equilibrate to RT store->use end Experiment use->end

References

Side reactions of N-Methylvaleramide with strong acids or bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling N-Methylvaleramide in the presence of strong acids and bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide chemistry, moving beyond simple textbook mechanisms to address practical challenges encountered in the lab. Here, we dissect the causality behind experimental outcomes and provide robust troubleshooting protocols to ensure the integrity of your results.

Core Concepts: The Deceptive Stability of the Amide Bond

This compound, like other amides, possesses a C-N bond with significant double-bond character due to resonance. This delocalization of the nitrogen's lone pair into the carbonyl group makes the amide exceptionally stable compared to other carboxylic acid derivatives like esters.[1][2][3] Consequently, cleavage of this bond—a reaction known as hydrolysis—does not occur under neutral conditions and requires harsh treatment with strong acids or bases, typically accompanied by heating.[4][5]

The primary reaction of this compound under these conditions is not a "side reaction" but a forced hydrolysis. The challenges and "side reactions" users encounter typically stem from incomplete conversion, difficulty in product isolation, or misunderstanding the final state of the products in the acidic or basic medium.

Frequently Asked Questions (FAQs)
Q1: What are the primary and final products of this compound hydrolysis?
  • Under strong acidic conditions (e.g., refluxing aqueous HCl): The primary products are valeric acid and methylamine. However, because the reaction is in a strong acid, the basic methylamine is immediately protonated. Therefore, the final, stable products in your flask are valeric acid and the methylammonium salt (e.g., methylammonium chloride).[6][7][8] This acid-base reaction with the amine product renders the overall hydrolysis irreversible.[2]

  • Under strong basic conditions (e.g., refluxing aqueous NaOH): The primary products are again valeric acid and methylamine. In this case, the acidic carboxylic acid is immediately deprotonated by the strong base. The final products in your flask are the valerate salt (e.g., sodium valerate) and methylamine .[7][9] This deprotonation also makes the reaction effectively irreversible.[6]

Q2: My hydrolysis reaction is incredibly slow or seems to have stalled. Why?

This is the most common issue. The resonance stability of the amide bond is the primary culprit.[1] For hydrolysis to proceed, a nucleophile must attack the carbonyl carbon.

  • In acid: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[4][10]

  • In base: The potent nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[1][11] However, both pathways have high activation energies. Inadequate temperature or insufficient concentration of the acid/base will result in extremely slow or incomplete reactions. Prolonged heating (reflux) is standard practice.[4]

Q3: Are there any true side reactions besides hydrolysis I should be aware of?

Under the typical aqueous conditions used for hydrolysis, the reaction is generally very "clean," with hydrolysis being the overwhelmingly favored pathway. Side reactions are more common with more complex amides or under extreme, non-aqueous conditions. For this compound:

  • Racemization: If there were a chiral center at the alpha-carbon of the valeramide backbone, the harsh conditions (especially basic) could potentially lead to racemization via enolate formation. This is not a concern for this compound itself.

  • Elimination/Degradation: Under exceptionally high temperatures and very concentrated acid, charring or degradation of the organic products can occur, but this is a process control issue rather than a defined alternative reaction pathway.

Q4: How does the N-methyl group affect hydrolysis compared to a primary amide like valeramide?

The N-methyl group has a minor electronic effect but can have a steric influence. Generally, tertiary amides (like N,N-dimethyl amides) are known to be even more difficult to hydrolyze than primary or secondary amides due to increased steric hindrance around the carbonyl group and the nitrogen atom.[12] As a secondary amide, this compound's reactivity is comparable to many other N-substituted amides, still requiring forceful conditions for cleavage.

Troubleshooting Guide: From Theory to Practical Solutions
Issue 1: Incomplete Hydrolysis & Low Yield of Valeric Acid/Valerate

You've refluxed your this compound with 6M HCl for three hours, and your NMR spectrum still shows a significant amount of starting material.

  • Probable Cause A: Insufficiently Forcing Conditions. The stability of the amide bond cannot be overstated. "Harsh conditions" is a relative term, and for amides, it means business.

    • Scientific Explanation: The activation energy for both acid- and base-catalyzed hydrolysis is high. The rate is directly dependent on temperature and the concentration of the catalyst (H⁺ or OH⁻).

    • Solution: Increase the severity of your conditions. If the reaction is sluggish, consider moving from 6M HCl to concentrated HCl or extending the reflux time significantly (e.g., 12-24 hours). For basic hydrolysis, using a higher concentration of NaOH or KOH (e.g., 10-40%) is common.[12]

Parameter Acidic Hydrolysis (Starting Point) Basic Hydrolysis (Starting Point) Causality & Expert Notes
Reagent 6M - 12M HCl (aq) or H₂SO₄ (aq)5M - 10M NaOH (aq) or KOH (aq)Higher concentrations increase the rate but can also promote degradation if overheated. HCl is often preferred for its volatility during workup.
Temperature Reflux (~100-110 °C)Reflux (~100-120 °C)Heat is essential to overcome the high activation energy of the nucleophilic attack on the resonance-stabilized amide.
Time 4 - 24 hours4 - 24 hoursReaction progress should be monitored (e.g., by TLC or small-aliquot NMR) to determine completion, as times can vary.
  • Probable Cause B: Inefficient Workup/Isolation. Your reaction may have gone to completion, but you are losing the product during extraction.

    • Scientific Explanation: In acidic workup, your product is valeric acid. You must extract it with an organic solvent. In basic workup, your product is the sodium valerate salt, which is water-soluble and will not be extracted by organic solvents. To isolate the carboxylic acid from a basic hydrolysis, you must first acidify the aqueous solution to a low pH (~1-2) to protonate the carboxylate, then extract the resulting neutral valeric acid.

    • Solution:

      • For Acidic Hydrolysis: After cooling, extract the reaction mixture directly with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

      • For Basic Hydrolysis: After cooling, transfer the mixture to an ice bath and slowly add concentrated HCl until the pH is strongly acidic (check with pH paper). Then, proceed with organic extraction.

Issue 2: I Can't Isolate My Methylamine Product

You ran a basic hydrolysis and are trying to confirm the formation of methylamine, but you can't seem to find it.

  • Probable Cause: Product Volatility and State. Methylamine is a gas at room temperature (boiling point: -6 °C) and is highly volatile.

    • Scientific Explanation: During basic hydrolysis, methylamine is formed as a free base. As the solution is heated, it will readily escape into the atmosphere or be carried away with the condenser vapor. In acidic hydrolysis, it is trapped as the non-volatile methylammonium salt.

    • Solution Protocol:

      • Detection from Basic Hydrolysis: While the reaction is heating, you can often detect the characteristic fishy odor of the amine. You can also hold a piece of moist red litmus paper or pH paper near the condenser outlet; the escaping methylamine gas will turn it blue.

      • Isolation from Acidic Hydrolysis: The methylammonium salt will remain in the aqueous layer after you have extracted the valeric acid. To recover it, you can evaporate the water from the aqueous layer to isolate the crude salt.

      • Liberating the Free Amine: To get free methylamine from the acidic solution, first extract the valeric acid. Then, make the remaining aqueous layer strongly basic with excess NaOH. This will deprotonate the methylammonium ion to the free amine. This process is highly exothermic. The volatile methylamine can then be distilled into a cold trap or an acidic solution to re-form the salt.

Visualized Mechanisms & Workflows
Acid-Catalyzed Hydrolysis Mechanism

The process begins with protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack from water, a proton shuttle, and finally, elimination of the amine.

Acid_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Final Products A This compound B Protonated Amide (O-protonated) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D Protonated Amine Intermediate C->D - H⁺, + H⁺ E Protonated Carboxylic Acid + Methylamine D->E Collapse F Valeric Acid + Methylammonium Ion (CH₃NH₃⁺) E->F Acid-Base Rxn

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis Mechanism

This pathway is initiated by the direct attack of a strong hydroxide nucleophile on the carbonyl carbon. The subsequent elimination of the amide anion is difficult and is the rate-limiting step.

Base_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination (Rate-Limiting) cluster_step3 Step 3: Deprotonation (Irreversible) cluster_step4 Step 4: Final Products A This compound B Tetrahedral Intermediate (Alkoxide) A->B + OH⁻ C Carboxylic Acid + Methylamide Anion (⁻NHCH₃) B->C Collapse D Carboxylate Anion + Methylamine C->D Proton Transfer E Valerate Salt (e.g., Na⁺) + Methylamine D->E

Caption: Base-catalyzed hydrolysis of this compound.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Workflow Start Start: Low Yield of Carboxylic Acid Check_Reaction Was reaction monitored to completion (TLC/NMR)? Start->Check_Reaction Increase_Conditions ACTION: Increase Temp, Concentration, or Time Check_Reaction->Increase_Conditions No Check_Workup Was workup procedure correct for acidic/basic conditions? Check_Reaction->Check_Workup Yes Increase_Conditions->Start Re-run Correct_Workup ACTION: Re-evaluate workup. Did you acidify before extracting from the basic reaction? Check_Workup->Correct_Workup No Consult Consult Senior Scientist Check_Workup->Consult Yes Success Problem Solved Correct_Workup->Success

References

Technical Support Center: Drying of N-Methylvaleramide Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling N-Methylvaleramide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a solvent and require it in an anhydrous state for their experimental work. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with removing water from this solvent.

Introduction: The Critical Role of Anhydrous this compound

This compound, a polar aprotic solvent, is increasingly utilized in various chemical syntheses due to its unique solvating properties. However, the presence of water, even in trace amounts, can be detrimental to a wide range of chemical reactions, particularly those involving water-sensitive reagents such as organometallics, strong bases, and certain catalysts. Water can participate in undesirable side reactions, lead to catalyst deactivation, and promote the hydrolysis of both reactants and products, ultimately compromising reaction yield and purity. Therefore, the effective removal of water from this compound is a critical prerequisite for its successful application in moisture-sensitive systems.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction failing when using this compound as a solvent?

A1: If you are working with moisture-sensitive reagents, the presence of water in your this compound solvent is a likely culprit. Water can react with your reagents, leading to their decomposition and the failure of your intended reaction. It is crucial to use a properly dried solvent.

Q2: How much water is typically present in commercial this compound?

A2: The water content in commercial grades of this compound can vary significantly depending on the manufacturer, grade, and handling and storage conditions. It is always best practice to assume the presence of water and dry the solvent before use in moisture-sensitive applications.

Q3: Can I use any standard drying agent for this compound?

A3: Not all drying agents are suitable for amide solvents. Strong desiccants can sometimes react with the amide functionality, especially at elevated temperatures. This guide details the use of compatible drying agents like molecular sieves and calcium hydride.

Q4: How can I accurately determine the water content in this compound?

A4: The most reliable method for determining trace amounts of water in organic solvents is Karl Fischer titration. This technique is highly specific to water and provides accurate quantitative results.[1][2][3]

Q5: Is this compound prone to hydrolysis?

A5: Yes, like other amides, this compound can undergo hydrolysis to form valeric acid and methylamine. This reaction is pH-dependent and is accelerated by both acidic and basic conditions, especially at elevated temperatures.[4][5][6] Under neutral conditions and at ambient temperature, the rate of hydrolysis is generally slow.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reaction yield in a moisture-sensitive reaction Incomplete drying of this compound.1. Verify the water content of your solvent using Karl Fischer titration. 2. Re-dry the solvent using one of the recommended protocols below. 3. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Formation of unexpected byproducts (valeric acid or methylamine derivatives) Hydrolysis of this compound during the reaction or workup.1. Avoid strongly acidic or basic conditions if possible. 2. If acidic or basic conditions are necessary, conduct the reaction at the lowest possible temperature to minimize hydrolysis. 3. Consider if the drying agent used could be promoting degradation.
Drying agent appears ineffective (e.g., no bubbling with CaH₂, solvent still tests wet) 1. The drying agent may be passivated or exhausted. 2. Insufficient contact time or agitation.1. Use fresh, properly activated drying agents. 2. For solid drying agents, ensure efficient stirring to expose fresh surfaces. 3. Allow for adequate drying time as specified in the protocols.
Solvent discoloration after treatment with a drying agent Potential reaction between the solvent and the drying agent or impurities.1. This can sometimes occur with calcium hydride if the solvent contains certain impurities. 2. Consider purifying the solvent by distillation before drying. 3. Molecular sieves are generally more inert and less likely to cause discoloration.

Recommended Drying Protocols

Protocol 1: Drying this compound with Molecular Sieves

Molecular sieves are a highly effective and relatively inert option for drying amide solvents.[7][8][9] For this compound, 3Å or 4Å molecular sieves are recommended. The 3Å pore size is particularly effective as it readily adsorbs water while excluding most organic solvent molecules.

Step-by-Step Methodology:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a suitable flask.

    • Heat the sieves in a drying oven at 250-300°C for at least 12 hours under a vacuum or with a slow stream of dry nitrogen.

    • Allow the sieves to cool to room temperature in a desiccator before use.

  • Drying Procedure:

    • To the flask containing the activated molecular sieves, add the this compound to be dried (approximately 10-20% w/v of sieves to solvent).

    • Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling. For more efficient drying, the mixture can be stirred.

    • After the drying period, the anhydrous solvent can be carefully decanted or cannulated for use.

Experimental Workflow for Drying with Molecular Sieves

Drying_with_Molecular_Sieves cluster_activation Activation cluster_drying Drying sieve_oven Heat Sieves (250-300°C, >12h) sieve_cool Cool in Desiccator sieve_oven->sieve_cool add_solvent Add this compound to Activated Sieves sieve_cool->add_solvent stand_stir Stand/Stir (>24h) add_solvent->stand_stir decant Decant/Cannulate Anhydrous Solvent stand_stir->decant use use decant->use Ready for Use

Caption: Workflow for drying this compound with molecular sieves.

Protocol 2: Drying this compound with Calcium Hydride (CaH₂) followed by Distillation

Calcium hydride is a powerful drying agent suitable for many aprotic solvents, including amides.[10] It reacts irreversibly with water to produce calcium hydroxide and hydrogen gas. Due to the fine nature of the calcium hydroxide byproduct, distillation is typically required after treatment with CaH₂.

Step-by-Step Methodology:

  • Pre-drying (Optional but Recommended):

    • If the solvent has a high water content, pre-dry it by stirring with anhydrous calcium sulfate or by passing it through a column of activated alumina.

  • Drying with CaH₂:

    • In a fume hood, add calcium hydride powder (approximately 5-10 g per liter of solvent) to a dry round-bottom flask equipped with a stir bar.

    • Add the this compound to the flask under an inert atmosphere (nitrogen or argon).

    • Stir the mixture at room temperature overnight. A gentle reflux can be applied to accelerate the drying process, but care must be taken due to the potential for solvent decomposition at elevated temperatures over a strong base.

  • Distillation:

    • Assemble a distillation apparatus, ensuring all glassware is flame- or oven-dried.

    • Carefully decant the solvent from the bulk of the CaH₂ into the distillation flask.

    • Distill the this compound under reduced pressure to avoid high temperatures that could lead to decomposition. The boiling point of this compound is reported as 116-118 °C at 8 mmHg.[11]

    • Collect the distilled solvent in a receiver flask under an inert atmosphere.

    • Store the dried solvent over activated molecular sieves to maintain its anhydrous state.

Experimental Workflow for Drying with CaH₂ and Distillation

Drying_with_CaH2 cluster_drying Drying cluster_distillation Purification add_cah2 Add CaH₂ to Solvent stir Stir Overnight (Optional Reflux) add_cah2->stir decant_distill Decant and Distill (Reduced Pressure) stir->decant_distill collect Collect Anhydrous Solvent decant_distill->collect store store collect->store Store over Sieves

Caption: Workflow for drying this compound with CaH₂ and distillation.

Protocol 3: Azeotropic Distillation with a Dean-Stark Apparatus

Step-by-Step Methodology:

  • Apparatus Setup:

    • Set up a Dean-Stark apparatus with a round-bottom flask, the Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

    • Fill the Dean-Stark trap with the chosen entraining solvent (e.g., toluene).

  • Azeotropic Distillation:

    • Charge the round-bottom flask with this compound and the entraining solvent (e.g., toluene, approximately 10-20% by volume).

    • Heat the mixture to reflux. The water-toluene azeotrope will distill and condense into the Dean-Stark trap.

    • As the condensate cools, the water (being denser than toluene) will separate and collect at the bottom of the trap, while the toluene will overflow and return to the distillation flask.

    • Continue the reflux until no more water collects in the trap.

  • Solvent Removal:

    • After cooling, the dried this compound can be separated from the entraining solvent by fractional distillation.

Verifying Solvent Dryness: Karl Fischer Titration

The gold standard for determining the water content in a solvent is Karl Fischer (KF) titration.[1][2][3] This method is highly sensitive and specific for water.

General Procedure Outline:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the KF reagent to the titration cell and pre-titrating to a dry endpoint.

  • Sample Analysis:

    • Inject a known volume or weight of the dried this compound into the titration cell.

    • The titrator will automatically dispense the KF reagent until all the water in the sample has reacted.

    • The instrument's software will then calculate the water content, usually in parts per million (ppm) or as a percentage.

For N-methyl amides, specialized KF reagents may be required to avoid side reactions.[16] Consult with your KF reagent supplier for the most suitable formulation for your application.

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO[11][17]
Molecular Weight 115.17 g/mol [11][17]
Boiling Point 116-118 °C at 8 mmHg[11]
Density 0.900 g/cm³[11][18]
Melting Point -26 °C[11]

References

Technical Support Center: Optimizing Catalyst Loading in N-Methylpentanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical protocols for optimizing catalyst loading in reactions utilizing N-Methylpentanamide as a solvent. As a polar, aprotic solvent with a high boiling point, N-Methylpentanamide offers unique properties for a range of chemical transformations, but its use requires careful consideration of catalytic parameters to ensure efficiency, yield, and purity.

This guide is structured as a series of frequently asked questions (FAQs) that address common challenges and provide evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is optimizing catalyst loading so critical when using N-Methylpentanamide?

A1: Optimizing catalyst loading is a fundamental principle in catalysis, aimed at finding the ideal balance between reaction rate, yield, and cost.[1] This is particularly crucial in N-Methylpentanamide for several reasons:

  • Cost and Toxicity: Many catalysts, especially those based on precious metals like palladium, are expensive and have associated toxicity concerns. Minimizing the amount used reduces costs and simplifies the purification of the final product from residual metal contaminants.

  • Side Reactions: Excessive catalyst loading can lead to an increase in side reactions.[2][3] This "overcrowding" of active sites can promote undesired pathways, such as ligand degradation, substrate dimerization, or reactions with the solvent itself, especially at the elevated temperatures that N-Methylpentanamide's high boiling point allows.

  • Solvent-Catalyst Interactions: Amide solvents like N-Methylpentanamide can act as weak ligands, potentially coordinating to the metal center of the catalyst. This can influence the catalyst's stability and activity. An optimized loading ensures that the catalytic cycle proceeds efficiently without being hampered by competitive solvent binding or solvent-induced decomposition.

  • Reaction Kinetics: Insufficient catalyst loading will result in slow or incomplete reactions, which can be mistaken for other issues like poor reagent quality.[4] A systematic optimization is the only way to ensure the catalyst concentration is not the rate-limiting factor.

Q2: My reaction is sluggish or has stalled in N-Methylpentanamide. Should I simply increase the catalyst loading?

A2: While insufficient catalyst is a possible cause, it should not be the default assumption. Before increasing the catalyst loading, consider a systematic troubleshooting approach. A stalled reaction can often be a symptom of catalyst deactivation or other underlying issues.

Initial Troubleshooting Steps:

  • Verify Reagent Purity: Ensure all starting materials, and especially the N-Methylpentanamide solvent, are anhydrous and free of impurities.[5] Water can hydrolyze active intermediates, and other nucleophilic or coordinating impurities can poison the catalyst.[6][7]

  • Check Inert Atmosphere: Many catalytic reactions, particularly palladium-catalyzed cross-couplings, are highly sensitive to oxygen.[7] Ensure the reaction was set up under a rigorously inert atmosphere (e.g., nitrogen or argon) and that all reagents were properly degassed.

  • Assess Catalyst Activity: The catalyst or precatalyst itself may be compromised. For palladium(II) precatalysts, in-situ reduction to the active Pd(0) species is a critical step.[8] If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider using a freshly opened bottle of catalyst or a different, more robust precatalyst system.

  • Evaluate Temperature: N-Methylpentanamide's high boiling point is an advantage, but some catalysts or substrates may not be stable at elevated temperatures over long periods. The sluggish rate could be due to thermal decomposition. Conversely, the reaction may simply require more thermal energy to overcome its activation barrier.

If these factors are ruled out, a systematic increase in catalyst loading is a logical next step. However, this should be done as a controlled experiment, as described in the protocol below, rather than an arbitrary addition to a failed reaction.

Q3: I'm observing significant byproduct formation. Is my catalyst loading too high?

A3: It is highly probable. Excessive catalyst concentration is a common cause of increased side product formation.[3] At high loadings, the concentration of active catalytic species can lead to reaction pathways that are otherwise kinetically disfavored.

Common Byproducts Linked to High Catalyst Loading:

  • Homocoupling/Dimerization: In cross-coupling reactions, high catalyst concentrations can promote the unwanted reaction of two molecules of the same coupling partner.

  • Ligand-Related Byproducts: Bulky, electron-rich phosphine ligands, often used to stabilize the catalyst and promote challenging oxidative additions, can undergo their own side reactions (e.g., P-C bond cleavage) if the catalyst concentration is too high.[9]

  • Product Degradation: The desired product, once formed, may be unstable to the catalyst at high concentrations and temperatures, leading to subsequent decomposition.

To confirm this, run the reaction with a reduced catalyst loading (e.g., halving the initial amount) and compare the product-to-byproduct ratio over time using an analytical technique like LC-MS or GC.

Q4: What are the best analytical techniques for monitoring my optimization experiments?

A4: Real-time or frequent reaction monitoring is essential for effective optimization. The choice of technique depends on the instrumentation available and the nature of the reaction.

  • Chromatographic Methods (GC, LC-MS): These are the most common and powerful methods. They allow for the quantitative tracking of starting material consumption, product formation, and byproduct generation over time.[10]

  • NMR Spectroscopy: NMR can be used for reaction monitoring, especially if the signals of the reactants and products are well-resolved.[11] It provides direct quantitative information without the need for response factors, but is generally less sensitive than chromatographic methods.

  • Spectroscopic Methods (IR, UV-Vis): For specific reactions where a key functional group has a distinct spectroscopic signature, these methods can be adapted for in-situ monitoring.[12]

Experimental Protocol: Determining Optimal Catalyst Loading

This protocol provides a general framework for performing a catalyst loading screen for a generic palladium-catalyzed C-N cross-coupling reaction in N-Methylpentanamide.

Objective: To identify the minimum catalyst loading required to achieve maximum conversion within a reasonable timeframe, while minimizing byproduct formation.

Materials:

  • Aryl Halide (1.0 eq)

  • Amine (1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Palladium Precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., Xantphos)

  • Anhydrous N-Methylpentanamide

  • Internal Standard (for GC/LC analysis)

  • Reaction vials suitable for parallel synthesis

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Ensure all reagents are pure and the solvent is anhydrous.

  • Stock Solution Preparation: To ensure accurate dispensing of small quantities, prepare a stock solution of the catalyst and ligand in anhydrous N-Methylpentanamide. For example, dissolve the required amount of Pd(OAc)₂ and ligand for the highest concentration experiment in a known volume of solvent.

  • Reaction Setup: In a glovebox or under a continuous flow of inert gas, set up a series of reaction vials. To each vial, add the aryl halide, amine, base, and internal standard.

  • Catalyst Addition: Add the calculated volume of the catalyst/ligand stock solution to each vial to achieve the desired final catalyst loadings (see table below for an example). Add additional pure solvent to ensure the final reaction volume/concentration is the same in all vials.

  • Execution: Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring: At set time points (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction. Quench the aliquot immediately (e.g., by diluting with a suitable solvent like ethyl acetate and filtering through a small plug of silica) to stop the reaction.[1]

  • Analysis: Analyze the quenched samples by a calibrated LC-MS or GC method to determine the percent conversion of the starting material and the relative amounts of product and key byproducts.

Data Presentation & Visualization

Interpreting the Results

The goal is to find the "sweet spot" where the reaction rate is maximized without a significant increase in byproducts. Plotting conversion vs. time for each loading will reveal the point of diminishing returns.

Table 1: Example Data from a Catalyst Loading Optimization Screen

Catalyst Loading (mol%)Time (h)Conversion (%)Key Byproduct (%)Notes
0.12415< 1Very slow, incomplete reaction.
0.52485< 1Reasonable rate, clean profile.
1.0 8 >98 < 1 Optimal: Fast rate, high yield, clean.
2.54>983Faster, but a notable increase in byproducts.
5.02>988Very fast, significant byproduct formation.
Visualizing Workflows

A clear workflow diagram ensures reproducibility and logical execution of experiments.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvent prep_stock Prepare Catalyst Stock Solution prep_reagents->prep_stock setup Set up Parallel Reactions (Vary Catalyst Loading) prep_stock->setup run_rxn Run at Constant Temperature setup->run_rxn sampling Sample at Timed Intervals & Quench run_rxn->sampling analyze Analyze by LC-MS/GC sampling->analyze interpret Plot Conversion vs. Time Identify Optimal Loading analyze->interpret G start Low Yield or Stalled Reaction q1 Is Starting Material Consumed? start->q1 a1_yes Significant Byproducts Observed? q1->a1_yes Yes a1_no Catalyst Deactivation or Poor Reactivity q1->a1_no No sol_high_loading Reduce Catalyst Loading & Re-screen a1_yes->sol_high_loading Yes sol_low_loading Increase Catalyst Loading Systematically a1_yes->sol_low_loading No sol_check_reagents Check Reagent Purity & Inert Conditions a1_no->sol_check_reagents

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-Methylvaleramide and Other N-Alkyl Amides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Peptide Bond

The amide functional group is a cornerstone of organic chemistry and biochemistry, most famously providing the backbone of proteins.[1][2] In the realms of pharmaceutical and materials science, N-alkyl amides are ubiquitous, offering a versatile scaffold with tunable properties.[3] Their reactivity, however, is a nuanced subject governed by a delicate interplay of resonance, steric hindrance, and electronic effects. Amides are generally considered the least reactive of the carboxylic acid derivatives due to significant resonance stabilization, which imparts a partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.[2][4][5][6]

This guide provides an in-depth comparison of the reactivity of N-Methylvaleramide, a simple secondary amide, with other N-alkyl amides.[7][8][9][10] We will explore how subtle changes in the N-alkyl substituent—from methyl to ethyl, isopropyl, and tert-butyl—can profoundly impact the amide's susceptibility to common chemical transformations. Understanding these differences is critical for drug design, where metabolic stability is paramount, and for synthetic chemists aiming to optimize reaction conditions.[1][11]

The Foundation: Understanding Amide Stability

The characteristic stability of the amide bond stems from the delocalization of the nitrogen lone pair into the carbonyl system.[2][4][6] This resonance stabilization lowers the ground state energy of the amide, making it less reactive towards nucleophiles compared to esters or acid chlorides.[4][5]

The degree of this stabilization, and thus the amide's reactivity, is modulated by the substituents on both the acyl side and the nitrogen atom. For this guide, we will keep the acyl group constant (valeroyl) and vary the N-alkyl group to isolate its specific influence.

Two primary factors associated with the N-alkyl group dictate reactivity:

  • Steric Hindrance: Larger alkyl groups can physically obstruct the approach of a nucleophile to the carbonyl carbon.[12][13] This is often the dominant factor influencing reaction rates.

  • Electronic Effects: Alkyl groups are weakly electron-donating (inductive effect). While this effect is generally minor compared to steric factors, it can slightly influence the electrophilicity of the carbonyl carbon.

Caption: Fig. 1: Amide resonance delocalizes the N lone pair.

Comparative Reactivity: Hydrolysis

Amide hydrolysis, the cleavage of the C-N bond by water, is a fundamental reaction for assessing amide stability.[4][14] The reaction is typically very slow under neutral conditions and requires either strong acid or base and heat to proceed at a practical rate.[14][15][16][17]

Mechanism Overview: Acid vs. Base
  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[15][18] This is followed by a nucleophilic attack from water to form a tetrahedral intermediate. Subsequent proton transfers allow the amine to leave as a protonated, and therefore good, leaving group.[15][18]

  • Base-Promoted Hydrolysis: A hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon.[16] This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a very poor leaving group). This step is generally unfavorable but is driven forward by an irreversible acid-base reaction where the expelled amide anion deprotonates the newly formed carboxylic acid.[15][16]

The Role of the N-Alkyl Group

The rate of hydrolysis is highly sensitive to the steric bulk of the N-alkyl substituent. As the size of the alkyl group increases, the rate of hydrolysis generally decreases. This is because the formation of the tetrahedral intermediate, which is often the rate-determining step, is sterically hindered.[12][19]

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis for N-Alkyl Amides (Illustrative)

N-Alkyl AmideN-Alkyl GroupRelative Rate (k_rel)Primary Steric Effect
This compoundMethyl (-CH₃)1.00Minimal hindrance
N-EthylvaleramideEthyl (-CH₂CH₃)~0.70Minor increase in bulk
N-IsopropylvaleramideIsopropyl (-CH(CH₃)₂)~0.15Significant hindrance
N-tert-Butylvaleramidetert-Butyl (-C(CH₃)₃)~0.01Severe hindrance

Note: These are illustrative values. Actual relative rates can vary with specific reaction conditions.

As the data illustrates, moving from N-methyl to N-tert-butyl results in a dramatic decrease in reactivity due to the increasing steric shield around the carbonyl group.

Experimental Protocol: Monitoring Amide Hydrolysis by HPLC

This protocol provides a robust method for quantifying the hydrolysis rate of N-alkyl amides under acidic conditions.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the acid-catalyzed hydrolysis of this compound and its N-alkyl analogues.

Materials:

  • This compound and other N-alkyl amides

  • 1 M Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., benzamide, if necessary)

  • Thermostated reaction vessel (e.g., water bath or heating block)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the amide in acetonitrile. Prepare a 1 M HCl solution.

  • Reaction Initiation: In a sealed vial, add a known volume of the amide stock solution to the 1 M HCl solution, pre-heated to the desired temperature (e.g., 60 °C), to achieve a final amide concentration of ~0.5 mM. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a cold solution of mobile phase containing a base (e.g., sodium bicarbonate) to neutralize the acid.

  • HPLC Analysis: Inject the quenched sample onto the HPLC system. Use a suitable mobile phase (e.g., a gradient of water and acetonitrile) to separate the reactant amide from the product carboxylic acid. Monitor the disappearance of the amide peak area at a suitable wavelength (e.g., 210 nm).[20][21]

  • Data Analysis: Plot the natural logarithm of the amide peak area (ln[Amide]) versus time. The slope of the resulting line will be equal to -k_obs.

Caption: Fig. 2: Workflow for kinetic analysis of amide hydrolysis.

Comparative Reactivity: Reduction to Amines

The reduction of amides to amines is a powerful transformation in organic synthesis. The most common reagent for this is Lithium Aluminum Hydride (LiAlH₄), a potent source of hydride (H⁻).[22][23] Unlike the reduction of esters, which yields alcohols, the reduction of amides proceeds with the complete removal of the carbonyl oxygen to afford an amine.[24]

Mechanism and Steric Influence

The mechanism involves the initial attack of a hydride on the carbonyl carbon.[25] The resulting tetrahedral intermediate collapses, with the oxygen atom (coordinated to aluminum) acting as a leaving group to form a transient iminium ion. This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the final amine product.[24]

Caption: Fig. 3: Simplified mechanism of amide reduction.

Steric hindrance from the N-alkyl group plays a crucial, albeit slightly different, role here compared to hydrolysis. While a bulky group still hinders the initial hydride attack, its effect can be less pronounced than in hydrolysis where the nucleophile (water or hydroxide) is often solvated and effectively larger. Nonetheless, a clear trend is observable.

Table 2: Typical Reaction Conditions for Reduction of N-Alkyl Amides with LiAlH₄

N-Alkyl AmideN-Alkyl GroupTypical Reaction Time (refluxing THF)Yield (%)
This compoundMethyl2-4 hours>90%
N-EthylvaleramideEthyl3-5 hours>90%
N-IsopropylvaleramideIsopropyl6-10 hours~85%
N-tert-Butylvaleramidetert-Butyl18-24 hours~70%

Note: These are representative values and can vary based on scale and specific workup procedures.

The trend is clear: as steric bulk increases, longer reaction times and slightly elevated temperatures may be required to achieve complete conversion. The reduction of highly hindered amides like N-tert-butylvaleramide can be sluggish, sometimes leading to lower yields due to side reactions or incomplete conversion.

Implications in Drug Development and Synthesis

The principles discussed have profound practical consequences:

  • Metabolic Stability: In drug development, the amide bond is often a site of enzymatic hydrolysis by amidases in the body.[1][26] By introducing sterically bulky N-alkyl groups adjacent to a labile amide bond, medicinal chemists can significantly increase a drug's metabolic stability and prolong its half-life.[11] For instance, replacing an N-methyl group with an N-ethyl or N-isopropyl group can be a key strategy in lead optimization.

  • Synthetic Strategy: For a synthetic chemist, the low reactivity of amides can be an advantage. Amides can serve as robust protecting groups for amines, withstanding conditions that would cleave esters or other functional groups. Conversely, when amide cleavage is desired, the choice of N-alkyl group dictates the necessary reaction conditions. A synthetic route might employ an N-methyl amide for easy removal, while an N-tert-butyl amide might be chosen for its resilience until a very late stage in the synthesis.[27]

Conclusion

While all N-alkyl amides share a fundamental stability conferred by resonance, their reactivity is far from uniform. This guide has demonstrated that the steric profile of the N-alkyl substituent is a primary determinant of reactivity across key transformations like hydrolysis and reduction. This compound, with its minimal steric hindrance, serves as a reactive baseline. As the alkyl group size increases through ethyl, isopropyl, and tert-butyl variants, the rate of nucleophilic attack at the carbonyl carbon decreases substantially. This predictable trend provides chemists in both industrial and academic settings with a powerful tool for tuning molecular properties, whether the goal is to design a metabolically stable drug or to orchestrate a complex, multi-step synthesis.

References

A Senior Application Scientist's Guide to the Validation of N-Methylvaleramide Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of reagents and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. N-Methylvaleramide (also known as N-methylpentanamide) serves as a key building block in various synthetic pathways.[1][2] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of this compound. We will delve into the causality behind methodological choices, present a self-validating experimental protocol in line with international regulatory standards, and offer a clear framework for selecting the appropriate analytical tool.

The Analytical Imperative: Understanding this compound and Its Potential Impurities

This compound (CAS 6225-10-1) is a secondary amide whose utility in organic synthesis is significant.[1] However, its purity can be compromised by impurities stemming from its synthesis or subsequent degradation.[3] A common synthetic route involves the direct amidation of valeric acid with methylamine.[4] This understanding is the cornerstone of our analytical strategy, as it allows us to anticipate the likely impurity profile:

  • Unreacted Starting Materials: Residual valeric acid and methylamine.

  • Solvent Residues: Volatile organic solvents used during synthesis and purification.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: The primary degradation pathway for amides is hydrolysis, which would revert this compound back to valeric acid and methylamine, particularly under harsh pH conditions.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for this analysis. Its chromatographic component separates volatile and semi-volatile compounds like this compound from its potential impurities, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering a high degree of specificity.[6][7]

The Core Protocol: A Self-Validating GC-MS Method

The following protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2).[8][9][10][11] This ensures the method is fit for its intended purpose: the accurate and precise quantification of this compound purity.

Experimental Workflow

The overall workflow, from sample receipt to final purity report, is a systematic process designed to minimize variability and ensure data integrity.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (1 mg/mL in Methanol) Injection Sample Injection SamplePrep->Injection Filtered sample StandardPrep Standard Preparation (Calibration Curve & Controls) InstrumentSetup Instrument Setup & System Suitability StandardPrep->InstrumentSetup Standards for calibration InstrumentSetup->Injection Ready instrument Separation Chromatographic Separation (GC) Injection->Separation Detection Detection & Identification (MS) Separation->Detection Integration Peak Integration Detection->Integration LibrarySearch Mass Spectral Library Search (e.g., NIST) Detection->LibrarySearch Calculation Purity Calculation (% Area Normalization) Integration->Calculation LibrarySearch->Integration Peak confirmation Report Final Report Generation Calculation->Report

Caption: GC-MS workflow for this compound purity assessment.

Detailed Methodological Steps

1. Sample Preparation:

  • Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with GC-grade methanol to achieve a concentration of 1.0 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm membrane filter into a GC vial.[7][12]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar column.[7][13] The choice of a 5% phenyl-methylpolysiloxane stationary phase provides excellent resolution for a wide range of analytes with varying polarities.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (Split ratio 50:1). A high split ratio prevents column overloading and ensures sharp peaks for the main component.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes. This program ensures the elution of both volatile starting materials and less volatile impurities.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level allows for reproducible fragmentation patterns that can be compared against established libraries like the NIST database.[14][15]

  • Scan Range: m/z 35-350.

3. Method Validation Protocol: The method's performance must be rigorously validated according to ICH Q2(R2) guidelines.[8][11]

Validation ParameterProtocol SummaryAcceptance CriteriaRationale
Specificity Analyze a blank (methanol), this compound sample, and a sample spiked with potential impurities (valeric acid, methylamine).The this compound peak should be free of interference at its retention time in the blank. Impurity peaks should be well-resolved from the main peak.Ensures the method unequivocally assesses the analyte in the presence of components that may be expected to be present.[16][17]
Linearity & Range Prepare calibration standards of this compound at five concentrations (e.g., 0.01 mg/mL to 1.5 mg/mL). Perform triplicate injections for each level.Correlation coefficient (r²) ≥ 0.999.Demonstrates a direct, proportional relationship between concentration and instrument response across a specified range.[11][16]
Accuracy Analyze a sample of known purity (if available) or perform a recovery study by spiking a known amount of this compound into a placebo matrix at three levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery between 98.0% and 102.0%.Establishes the closeness of the test results to the true value.[18][19]
Precision (Repeatability)Perform six replicate injections of the same homogenous sample (1.0 mg/mL).Relative Standard Deviation (RSD) ≤ 1.0%.Measures the method's precision under the same operating conditions over a short interval of time.[19]
Precision (Intermediate)Repeat the precision study on a different day with a different analyst or on a different instrument.RSD ≤ 2.0%.Assesses the effects of random events on the precision of the analytical procedure within the same laboratory.[19]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of a diluted standard.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1.Defines the lowest amount of analyte that can be reliably detected and quantified.[20]

4. Data Analysis & Purity Calculation: The purity of this compound is determined by the area percent normalization method. The peak area of this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100. Peak identity is confirmed by matching the acquired mass spectrum against the NIST reference library.[7][15]

A Comparative Perspective: GC-MS vs. Orthogonal Techniques

While GC-MS is a powerhouse for this application, a comprehensive purity assessment, especially for drug development, often necessitates the use of orthogonal methods—techniques that rely on different physicochemical principles.[7] This approach provides a more complete picture of the sample's purity.

TechniquePrincipleBest ForLimitations
GC-MS Separation by boiling point/polarity; detection by mass fragmentation.Volatile & semi-volatile impurities; definitive identification.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV/MS Separation by polarity/affinity for stationary phase; detection by UV absorbance or mass.Non-volatile or thermally unstable impurities (e.g., salts, larger molecules).[21]May require different columns and mobile phases for different impurity types; lower resolution for some volatile compounds.
qNMR Signal intensity is directly proportional to the number of nuclei; detection by nuclear magnetic resonance.Absolute purity determination without a reference standard of the analyte; structural confirmation.[7]Lower sensitivity compared to MS; requires a highly pure internal standard; complex mixtures can be difficult to interpret.
FTIR Absorption of infrared radiation by specific molecular bonds.Confirming the presence of the amide functional group and the absence of significant starting materials (e.g., carboxylic acid O-H stretch).[22]Not a quantitative technique for trace impurities; provides limited information on the overall purity percentage.

Decision Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. A researcher must weigh the need for routine quality control against the rigorous requirements of reference standard certification or in-depth impurity profiling.

Method_Selection Start What is the Analytical Goal? Goal_QC Routine QC & Purity Check Start->Goal_QC Goal_Impurity Impurity ID & Profiling Start->Goal_Impurity Goal_Certify Reference Standard Certification Start->Goal_Certify Method_GCMS Primary Method: GC-MS Goal_QC->Method_GCMS Goal_Impurity->Method_GCMS Method_HPLC Orthogonal Method: HPLC-UV/MS Goal_Impurity->Method_HPLC For non-volatile impurities Goal_Certify->Method_GCMS For impurity profile Goal_Certify->Method_HPLC For impurity profile Method_qNMR Absolute Method: qNMR Goal_Certify->Method_qNMR

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and reliability of downstream applications. GC-MS stands out as a robust, sensitive, and specific primary technique for this purpose, capable of both separating and identifying potential volatile impurities. The detailed, ICH-aligned protocol presented herein provides a framework for establishing a trustworthy, self-validating system. However, as senior scientists, we recognize that no single method is infallible. For comprehensive characterization and in applications with stringent regulatory oversight, a multi-faceted approach employing orthogonal techniques like HPLC and qNMR is the gold standard, providing an unassailable confirmation of purity.

References

A Comparative Study of N-Methylpentanamide in Different Reaction Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of chemical synthesis, the choice of reaction medium is a critical parameter that dictates not only the reaction's efficiency and yield but also its environmental footprint and safety profile. For decades, polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) have been the workhorses of the pharmaceutical and chemical industries, prized for their exceptional solvating power. However, mounting concerns over their toxicity have necessitated a paradigm shift towards safer, more sustainable alternatives. This guide presents a comparative analysis of N-Methylpentanamide, a less-conventional amide solvent, and evaluates its potential as a viable substitute in key reaction classes.

This document provides an in-depth look at the physicochemical properties of N-Methylpentanamide, juxtaposing them with those of established solvents. While direct comparative experimental data for N-Methylpentanamide remains scarce in peer-reviewed literature, this guide will leverage theoretical principles and analogous reactivity to provide a framework for its application and optimization in common synthetic transformations.

Physicochemical Properties: A Foundation for Comparison

A solvent's performance is intrinsically linked to its physical and chemical properties. Understanding these parameters is the first step in rational solvent selection.

PropertyN-MethylpentanamideN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
CAS Number 6225-10-1[1]68-12-2127-19-5
Molecular Formula C₆H₁₃NO[1]C₃H₇NOC₄H₉NO
Molecular Weight 115.18 g/mol [2]73.09 g/mol 87.12 g/mol
Boiling Point 116-118 °C (at 8 mmHg)[3]153 °C165 °C
Melting Point -26 °C[3]-61 °C-20 °C
Density 0.900 g/mL[2]0.944 g/cm³0.937 g/mL
Hydrogen Bond Donor Yes (1)[3]NoNo
Hydrogen Bond Acceptor Yes (1)[3]Yes (1)Yes (1)
Polarity (LogP) 1.31350[3]-1.01-0.77

Analysis of Properties:

N-Methylpentanamide possesses a structure that offers both hydrogen bond donating and accepting capabilities, a key differentiator from DMF and DMAc which are only hydrogen bond acceptors.[3] This dual nature can significantly influence its solvation properties, potentially enhancing the solubility of certain substrates and reagents, particularly those with hydrogen bond donating moieties. Its higher boiling point compared to DMF at reduced pressure suggests it could be suitable for reactions requiring elevated temperatures, although this also implies more energy-intensive removal.[3] The LogP value indicates a moderate lipophilicity, suggesting it may be a good solvent for a range of organic compounds.

Potential Applications in Key Synthetic Transformations

Based on its structural characteristics as a polar aprotic solvent with hydrogen bonding capabilities, N-Methylpentanamide could theoretically be employed in a variety of reactions where solvents like DMF and DMAc are traditionally used.

Nucleophilic Substitution Reactions (Sₙ2)

Background: Sₙ2 reactions are fundamental transformations in organic synthesis. The ideal solvent for an Sₙ2 reaction should solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free to attack the electrophilic center. Polar aprotic solvents are generally favored for this reason.

Expected Performance of N-Methylpentanamide:

As a polar aprotic solvent, N-Methylpentanamide is expected to facilitate Sₙ2 reactions. Its ability to solvate cations through its carbonyl oxygen is comparable to that of DMF and DMAc. The presence of an N-H bond, however, introduces the possibility of hydrogen bonding with the nucleophile. This could potentially reduce the nucleophile's reactivity, leading to slower reaction rates compared to strictly aprotic polar solvents. However, for reactions involving neutral nucleophiles, this effect would be less pronounced.

SN2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Substrate D Mix and Heat (if necessary) A->D B Nucleophile B->D C N-Methylpentanamide (Solvent) C->D E Quench D->E F Extraction E->F G Purification F->G H Isolated Product G->H

Caption: General workflow for a nucleophilic substitution reaction.

Amide Bond Formation

Background: The formation of amides is one of the most common reactions in medicinal chemistry and drug development. These reactions often employ coupling agents and are typically run in polar aprotic solvents to ensure the solubility of the starting materials and reagents.

Expected Performance of N-Methylpentanamide:

N-Methylpentanamide's polar nature and ability to dissolve a variety of organic compounds make it a plausible candidate for amide bond formation. Its hydrogen bond donating capability could potentially interact with the carboxylic acid starting material or the coupling agents, which might influence the reaction rate and side-product formation. The choice of coupling reagent would be crucial in determining the success of the reaction in this medium.

Amide_Bond_Formation A Carboxylic Acid E Reaction Mixture A->E B Amine B->E C Coupling Agent C->E D N-Methylpentanamide (Solvent) D->E F Work-up & Purification E->F G Amide Product F->G

Caption: Key components in a typical amide bond formation reaction.

Experimental Protocols: A Framework for Evaluation

While direct comparative data is lacking, the following detailed protocols for a representative Sₙ2 reaction and an amide bond formation can serve as a starting point for evaluating N-Methylpentanamide. Researchers should consider these as templates for optimization.

Protocol: Sₙ2 Reaction - Synthesis of Benzyl Phenyl Ether

Objective: To synthesize benzyl phenyl ether via a Williamson ether synthesis, a classic Sₙ2 reaction.

Materials:

  • Phenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N-Methylpentanamide (or DMF/DMAc for comparison)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and N-Methylpentanamide (5 mL per gram of phenol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Discussion of Solvent Choice: In this protocol, N-Methylpentanamide would be expected to effectively dissolve the phenol and the potassium carbonate. The key parameter to observe would be the reaction rate compared to a reaction run in DMF. Any significant decrease in rate might be attributable to the hydrogen bonding interaction of the N-H group with the phenoxide nucleophile.

Protocol: Amide Bond Formation - Synthesis of N-Benzylbenzamide

Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine using a common coupling agent.

Materials:

  • Benzoic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • N-Methylpentanamide (or DMF/DMAc for comparison)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 eq) and HATU (1.1 eq) in N-Methylpentanamide (10 mL per gram of benzoic acid).

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Discussion of Solvent Choice: The success of this reaction in N-Methylpentanamide will depend on its ability to dissolve all reactants and reagents while not interfering with the coupling agent's activity. The slightly acidic N-H proton of N-Methylpentanamide is unlikely to interfere with the basicity of DIPEA. The reaction outcome should be compared to that in DMF in terms of yield and purity.

Synthesis and Yield of N-Methylpentanamide

For researchers interested in preparing N-Methylpentanamide, a known synthetic route involves the reaction of n-hexan-2-one with sodium azide and sulfuric acid on silica gel at 60 °C for 20 minutes, which has been reported to yield 79% of the product.[3] Another reported synthesis involves a multi-step process starting from 1,3-dimethoxybenzene with a reported yield of 53%.[3]

Safety and Toxicity Profile

The available safety data for N-Methylpentanamide indicates that it may cause respiratory irritation upon inhalation.[4] However, the safety data sheet also states that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] This lack of comprehensive toxicological data is a significant consideration and appropriate personal protective equipment should be used when handling this compound.

Conclusion and Future Outlook

N-Methylpentanamide presents an intriguing, yet under-explored, alternative to conventional polar aprotic amide solvents. Its unique combination of hydrogen bond donating and accepting capabilities, along with its polar nature, suggests its potential utility in a range of organic transformations. However, the current lack of direct comparative studies and comprehensive toxicological data necessitates a cautious and methodical approach to its adoption.

The experimental frameworks provided in this guide are intended to empower researchers to conduct their own comparative studies. By systematically evaluating N-Methylpentanamide against established solvents like DMF and DMAc in key reactions, the scientific community can collectively build the data necessary to ascertain its true potential as a safer and more sustainable reaction medium. Further research into its solubility profile for a wider range of organic compounds and a more thorough investigation of its toxicological properties are crucial next steps in this endeavor.

References

A Comparative Guide to Acylating Agents: N-Methylvaleramide vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, substrate compatibility, and overall synthetic strategy. This guide provides an in-depth comparison of two distinct classes of acylating agents: the highly reactive and widely utilized acetic anhydride, and the less conventional N-methylvaleramide. While both are capable of transferring an acyl group, their efficacy, reactivity, and operational requirements differ substantially, stemming from fundamental principles of chemical reactivity. This document will elucidate these differences, supported by established experimental protocols for the benchmark reagent, acetic anhydride, and a theoretical framework for the application of this compound.

Introduction to Acylating Agents: A Tale of Two Reactivities

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry, pivotal in the synthesis of esters, amides, and other vital functional groups. The efficacy of an acylating agent is fundamentally linked to the electrophilicity of its carbonyl carbon and the stability of its leaving group.

Acetic Anhydride , with the formula (CH₃CO)₂O, is a classic example of a highly efficient acylating agent.[1][2] Its structure, featuring two acetyl groups linked by an oxygen atom, results in a highly electrophilic carbonyl carbon.[3] This reactivity is a consequence of the excellent leaving group potential of the acetate anion (CH₃COO⁻), which is stabilized by resonance.[4][5]

This compound , on the other hand, is an N-alkylamide. While it contains an acyl group (the valeroyl group), its utility as an acylating agent is significantly diminished compared to an anhydride. The core reason lies in the nature of the amide bond. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, delocalizing the electron density.[6][7] This resonance stabilization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[6][7] Furthermore, the leaving group in this case would be a methylamide anion (CH₃NH⁻), which is a much stronger base and therefore a poorer leaving group than the acetate anion.[6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Comparative reactivity of Acetic Anhydride and this compound.

Head-to-Head Comparison: A Deeper Dive

FeatureAcetic AnhydrideThis compoundScientific Rationale
Acyl Group Acetyl (CH₃CO)Valeroyl (CH₃(CH₂)₃CO)The nature of the transferred acyl group.
Reactivity Very High[7]Very LowAcetic anhydride possesses a better leaving group (acetate) and a more electrophilic carbonyl carbon compared to the resonance-stabilized amide with a poor leaving group (methylamide).[6][7]
Typical Substrates Alcohols, phenols, amines, thiols[6]Primarily used in thermodynamic studies, not as a standard acylating agent.[8][9]The high reactivity of acetic anhydride allows for the acylation of a wide range of nucleophiles under mild conditions.[6]
Reaction Conditions Often room temperature, can be catalyzed by acids or bases.[6][10]Would likely require harsh conditions (high temperature, strong catalysts) to force a reaction.The lower reactivity of the amide necessitates more energy input to overcome the activation barrier.
Byproducts Acetic acid[7]MethylamineThe leaving group is protonated to form the corresponding byproduct.
Safety Corrosive, lachrymator, flammable.[11][12]Irritant.[13]Acetic anhydride is a more hazardous material requiring careful handling in a fume hood.[14][15]

Mechanistic Insights: Why the Difference in Efficacy?

The disparity in acylating efficacy between acetic anhydride and this compound is best understood by examining their behavior in a nucleophilic acyl substitution reaction.

Acetic Anhydride: A Favorable Pathway

The reaction of acetic anhydride with a nucleophile (e.g., an alcohol, R'-OH) proceeds via a well-established two-step mechanism: nucleophilic attack followed by the departure of the leaving group.

dot graph G { bgcolor="#FFFFFF" node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Simplified mechanism of acylation using acetic anhydride.

The key to this reaction's efficiency is the stability of the acetate anion as a leaving group, which readily departs to form the stable acetic acid byproduct.[4]

This compound: An Uphill Battle

For this compound to act as an acylating agent, a similar nucleophilic attack would need to occur. However, the subsequent step, the elimination of the leaving group, is highly unfavorable.

dot graph G { bgcolor="#FFFFFF" node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Hypothetical and unfavorable acylation mechanism with this compound.

The methylamide anion (CH₃NH⁻) is a very strong base and, consequently, a very poor leaving group.[6] The resonance stabilization of the starting amide further increases the energy barrier for this reaction to proceed.

Experimental Protocols: A Practical Guide

Given the vast difference in reactivity, the experimental procedures for using these two agents would be fundamentally different.

Benchmark Protocol: Acylation of an Alcohol using Acetic Anhydride

This protocol describes a standard procedure for the acetylation of a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (for extraction)

  • 1 M HCl (for washing)

  • Saturated aqueous NaHCO₃ (for washing)

  • Brine (for washing)

  • Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Procedure:

  • Dissolve the alcohol (1.0 eq) in pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.

Theoretical Protocol: Acylation using this compound

Due to its low reactivity, using this compound as an acylating agent is not a standard transformation. A hypothetical protocol would require forcing conditions to promote the reaction, and yields are expected to be low.

Hypothetical Materials:

  • Substrate with a highly nucleophilic amine (1.0 eq)

  • This compound (as solvent or in large excess)

  • Strong acid or base catalyst (e.g., H₂SO₄ or a Lewis acid)

  • High-boiling point solvent (e.g., xylene)

Hypothetical Procedure:

  • Combine the amine substrate and this compound in a high-boiling point solvent.

  • Add a catalytic amount of a strong acid or a Lewis acid.

  • Heat the reaction mixture to a high temperature (e.g., >150 °C) under reflux for an extended period (e.g., 24-48 hours).

  • Monitor the reaction for any product formation by GC-MS or LC-MS.

  • If any product is formed, a challenging workup would be required to separate the product from the large excess of this compound and the catalyst.

It is important to emphasize that this is a theoretical protocol, and its success is not guaranteed. The direct acylation using a simple N-alkylamide is not a synthetically viable or efficient method.

Safety and Handling

Acetic Anhydride: is a corrosive, flammable, and lachrymatory liquid.[11][12] It reacts violently with water and alcohols.[11] Always handle acetic anhydride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

This compound: is classified as an irritant.[13] While less hazardous than acetic anhydride, it should still be handled with care, using standard laboratory PPE.

Conclusion: A Clear Choice for Efficacy

The comparative analysis of this compound and acetic anhydride as acylating agents reveals a stark contrast in their efficacy. Acetic anhydride stands as a powerful and versatile reagent for acylation, owing to its high reactivity driven by a good leaving group and an electrophilic carbonyl center.[1][7] Its utility is well-documented with established and reliable experimental protocols.

This compound, due to the inherent stability of the amide bond and the presence of a poor leaving group, is not a practical or efficient acylating agent under standard laboratory conditions.[6] While it may be forced to react under harsh conditions, the yields would likely be poor, and the process would be synthetically inefficient.

For researchers, scientists, and drug development professionals, the choice is clear. When an efficient and reliable acylation is required, acetic anhydride is the superior and logical choice. The use of this compound should be reserved for applications that leverage its properties as a stable amide, such as in thermodynamic studies, rather than as a reagent for acyl transfer.

References

Performance of N-Methylvaleramide against other catalysts in specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of N-Methylvaleramide's catalytic performance necessitates a clarification of its role in chemical synthesis. Current scientific literature predominantly identifies this compound as a solvent, a building block in organic synthesis, or a ligand in coordination chemistry, rather than a primary catalyst. Its physical properties, such as a high boiling point and its nature as a polar aprotic solvent, make it suitable for certain reaction conditions.

However, the user's query prompts a comparison of its catalytic activity. While direct catalytic applications of this compound are not widely documented, we can explore the catalytic potential of the amide functional group it contains. Amide moieties are central to a class of highly effective organocatalysts, particularly in asymmetric synthesis, where they can act as hydrogen bond donors to activate substrates.

This guide, therefore, will pivot to a comparative analysis of well-established amide-containing organocatalysts in a benchmark reaction. We will use this as a framework to hypothetically position the potential performance of a simple acyclic amide like this compound, based on mechanistic principles. The chosen reaction is the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene, a classic example for evaluating the efficacy of hydrogen-bonding catalysts.

Comparative Catalysts

  • Thiourea-based Catalyst (Takemoto's Catalyst): A bifunctional catalyst containing both a thiourea group for hydrogen bonding and a tertiary amine for Brønsted base activation.

  • Squaramide-based Catalyst: A catalyst featuring a squaramide moiety, which provides two strong hydrogen bond donating sites in a rigid framework.

  • Hypothetical this compound: A simple, monofunctional acyclic amide. We will infer its potential based on the established roles of the amide N-H in catalysis.

Mechanism of Action: The Role of Hydrogen Bonding

In the asymmetric Michael addition, the catalyst's primary role is to activate the electrophile (β-nitrostyrene) through hydrogen bonding. By coordinating with the nitro group, the catalyst lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the β-nitrostyrene, making it more susceptible to nucleophilic attack by the enolized dimethyl malonate. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst around the reactants in the transition state.

G cluster_0 Catalytic Cycle A Catalyst D Activated Electrophile-Catalyst Complex A->D H-Bonding B β-Nitrostyrene (Electrophile) B->D C Dimethyl Malonate (Nucleophile) E Transition State C->E Nucleophilic Attack D->E F Product-Catalyst Complex E->F F->A Regeneration G Product F->G Release

Caption: Generalized catalytic cycle for the asymmetric Michael addition.

Performance Comparison: Experimental Data

The following table summarizes typical results for the Michael addition of dimethyl malonate to β-nitrostyrene using different amide-based catalysts. The hypothetical data for this compound is an educated estimation based on the performance of simple, non-bifunctional amide catalysts, which generally show low reactivity and stereoselectivity.

CatalystLoading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Takemoto's Catalyst1249593
Squaramide Catalyst2129896
This compound (Hypothetical)1072< 10~0

Analysis of Performance:

  • Takemoto's and Squaramide Catalysts: Both exhibit high yields and excellent enantioselectivity. Their bifunctional nature (hydrogen bond donor and Brønsted base) and rigid, well-defined chiral scaffolds are key to their success. The squaramide catalyst, with its two strong, coplanar N-H bonds, often shows slightly faster reaction times.

  • This compound (Hypothetical): As a simple, monofunctional amide, this compound would be a significantly weaker hydrogen bond donor compared to thioureas or squaramides. Its conformational flexibility would prevent the formation of a well-organized, chiral transition state, leading to a racemic or near-racemic product. A much higher catalyst loading and longer reaction time would be required to achieve even minimal conversion.

Experimental Protocol: Asymmetric Michael Addition

This protocol is representative for this class of reactions and is adapted from standard literature procedures.

Materials:

  • β-Nitrostyrene

  • Dimethyl malonate

  • Squaramide catalyst

  • Toluene (anhydrous)

  • Standard glassware (oven-dried)

  • Stir plate and magnetic stir bar

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

G start Start setup 1. Reaction Setup: - Add squaramide catalyst (0.02 mmol) and β-nitrostyrene (0.1 mmol) to a vial. - Add anhydrous toluene (1.0 mL). start->setup stir1 2. Stir at room temperature for 10 min. setup->stir1 add 3. Add dimethyl malonate (0.2 mmol). stir1->add stir2 4. Stir at room temperature for 12 h. - Monitor by TLC. add->stir2 workup 5. Work-up: - Concentrate under reduced pressure. stir2->workup purify 6. Purification: - Purify by flash column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the squaramide-catalyzed Michael addition.

Detailed Steps:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the squaramide catalyst (e.g., 2 mol%, relative to the limiting reagent) and β-nitrostyrene (1.0 eq).

  • Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture at ambient temperature. The choice of a non-polar solvent like toluene is crucial as it minimizes competitive hydrogen bonding with the catalyst.

  • Nucleophile Addition: After a brief pre-stirring period to allow for catalyst-electrophile interaction, add dimethyl malonate (typically 1.5-2.0 eq) to the solution.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the consumption of the limiting reagent (β-nitrostyrene) by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired Michael adduct.

  • Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

While this compound is not a recognized catalyst, analyzing its structure through the lens of modern organocatalysis provides valuable insight into catalyst design. The efficacy of catalysts like Takemoto's and squaramide-based systems stems from their incorporation of the amide functional group within a rigid, bifunctional framework that facilitates a highly organized, stereoselective transition state. A simple, flexible amide like this compound lacks these critical design features and would not be an effective catalyst for this transformation. This comparative guide underscores the importance of structural rigidity and multifunctionality in the development of high-performance organocatalysts.

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of N-Methylvaleramide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Characterizing N-Methylvaleramide

This compound (N-methylpentanamide) is a small, amide-containing organic molecule with the chemical formula C6H13NO.[1][2] Its structural similarity to valproic acid (VPA), a widely used antiepileptic drug and mood stabilizer, and VPA's amide derivatives like valpromide (VPD) and valnoctamide (VCD), places it in a class of compounds with significant potential for biological activity. The seemingly minor structural modification of N-methylation on the amide nitrogen can profoundly alter a compound's metabolic stability, membrane permeability, and target engagement profile. For instance, while VPD can act as a prodrug to VPA, VCD does not, a difference attributed to its chemical structure.[3] This precedent underscores the critical need to characterize the specific biological interactions of this compound.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity and off-target engagement of this compound. Cross-reactivity, the unintended interaction of a compound with assay components or biological targets other than the one of interest, is a pivotal consideration in early-stage drug discovery.[3] Failure to identify and characterize these interactions can lead to misleading structure-activity relationship (SAR) data, wasted resources, and potential safety liabilities.

Herein, we present a multi-pronged approach employing a suite of robust biological assays. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation. This guide is designed not as a rigid template, but as a dynamic, logical framework to empower researchers to generate a comprehensive cross-reactivity profile for this compound and its structural analogs.

Immunoassay Cross-Reactivity: The First Line of Screening

Immunoassays are a cornerstone of high-throughput screening and diagnostic testing due to their sensitivity and specificity. However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity from structurally similar molecules.[3] Given that immunoassays for VPA exist for therapeutic drug monitoring, it is a critical first step to determine if this compound would generate a false-positive signal in such an assay. This is particularly relevant if this compound were a metabolite or a co-administered compound.

Causality Behind Experimental Choices

We will employ a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format. This design is ideal for quantifying the cross-reactivity of a small molecule. The principle hinges on the competition between a known, enzyme-labeled antigen (e.g., a VPA conjugate) and the test compound (this compound) for binding to a limited number of capture antibody sites immobilized on a microplate. A high degree of cross-reactivity from this compound will result in a lower signal, as it will outcompete the labeled antigen.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Anti-VPA Antibody p2 Wash Excess Antibody p1->p2 p3 Block Non-Specific Binding Sites p2->p3 p4 Wash Plate p3->p4 r3 Add Mixture to Wells p4->r3 r1 Prepare Standards & This compound Dilutions r2 Mix with VPA-HRP (Enzyme Conjugate) r1->r2 r2->r3 r4 Incubate r3->r4 d1 Wash Plate to Remove Unbound Reagents r4->d1 d2 Add TMB Substrate d1->d2 d3 Incubate for Color Development d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with a monoclonal anti-VPA antibody diluted in coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.[4]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[5]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[5]

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of this compound, Valeric Acid (negative control), and Valproic Acid (positive control) in assay buffer.

    • In a separate dilution plate, mix these dilutions with a constant concentration of VPA conjugated to Horseradish Peroxidase (VPA-HRP).

    • Transfer 100 µL of these mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.[6]

  • Washing: Repeat the wash step to remove all unbound reagents.

  • Signal Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.[4]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent cross-reactivity using the following formula:

    • % Cross-Reactivity = (IC₅₀ of VPA / IC₅₀ of this compound) x 100

    • The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.[6]

Comparative Data (Illustrative)
CompoundIC₅₀ (µM)% Cross-Reactivity
Valproic Acid (VPA)1.5100%
This compound 75.0 2.0%
Valpromide (VPD)50.03.0%
Valnoctamide (VCD)> 1000< 0.15%
Valeric Acid> 1000< 0.15%

Receptor Binding Assays: Probing Neurological Targets

VPA is known to modulate neurotransmission, in part by affecting the GABAergic system. Therefore, assessing this compound's ability to bind to GABA-A receptors is a logical step in profiling its potential off-target effects or primary activity. A radioligand binding assay provides a quantitative measure of the affinity of a test compound for a specific receptor.

Causality Behind Experimental Choices

This assay measures the ability of this compound to displace a known radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor.[7] We use rat brain membrane preparations as a rich source of native GABA-A receptors. The experiment is designed to determine the inhibitory constant (Ki), a measure of the binding affinity of the test compound. A low Ki value indicates high binding affinity.

Experimental Workflow: GABA-A Receptor Binding Assay

ReceptorBinding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection p1 Prepare Rat Brain Membranes p2 Prepare [3H]muscimol (Radioligand) p3 Prepare this compound & Control Dilutions b1 Incubate Membranes with Radioligand & Test Compound p3->b1 b2 Total Binding: No Competitor b1->b2 b3 Non-Specific Binding: + excess unlabeled GABA b1->b3 b4 Competition: + Test Compound b1->b4 s1 Rapid Vacuum Filtration b4->s1 s2 Wash Filters to Remove Unbound Radioligand s1->s2 s3 Place Filters in Scintillation Vials s2->s3 s4 Add Scintillation Cocktail s3->s4 s5 Quantify Radioactivity (LSC) s4->s5

Caption: Radioligand receptor binding assay workflow.

Detailed Protocol: GABA-A Receptor Binding Assay
  • Membrane Preparation: Homogenize rat brains in ice-cold sucrose buffer. Perform a series of centrifugation steps to isolate the crude membrane fraction. Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + [³H]muscimol (e.g., 5 nM final concentration).

    • Non-Specific Binding (NSB): Membrane preparation + [³H]muscimol + a high concentration of unlabeled GABA (e.g., 10 mM) to saturate all specific binding sites.[8]

    • Competitive Binding: Membrane preparation + [³H]muscimol + varying concentrations of this compound or control compounds.

  • Incubation: Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.[8]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes.

  • Washing: Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Comparative Data (Illustrative)
CompoundGABA-A Receptor Binding Ki (µM)
GABA0.1
This compound > 100
Valproic Acid (VPA)> 100
Diazepam (Positive Control)0.005

Enzyme Inhibition Assays: A Broad Look at Potential Interactions

To build a comprehensive profile, we must look beyond receptors to key enzyme families that this compound could plausibly interact with. Based on the known pharmacology of VPA and the chemical nature of amides, we will focus on three key areas: Histone Deacetylases (HDACs), Cytochrome P450 (CYP) enzymes, and Serine Hydrolases.

A. Histone Deacetylase (HDAC) Inhibition

VPA is a known HDAC inhibitor, a mechanism linked to its teratogenic effects and some of its therapeutic actions. Assessing this compound's activity at HDACs is crucial for both efficacy and safety profiling.

  • Scientific Rationale: We will use a commercially available, luminescence-based assay (e.g., HDAC-Glo™ I/II).[10] This "add-mix-read" assay uses a cell-permeant, acetylated peptide substrate. HDAC activity deacetylates the substrate, which is then cleaved by a developer reagent to release aminoluciferin, generating a light signal proportional to HDAC activity.[10][11] An inhibitor will reduce the signal.

  • Protocol Summary:

    • Seed cells (e.g., HCT116) in a 96-well plate and allow them to adhere.[12]

    • Treat cells with serial dilutions of this compound, VPA, and a potent known inhibitor like Trichostatin A (TSA) for a defined period.

    • Add the HDAC-Glo™ I/II Reagent, which contains the substrate and developer.

    • Incubate for 15-45 minutes at room temperature.[10]

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values from the dose-response curves.

B. Cytochrome P450 (CYP) Inhibition

CYP enzymes are central to drug metabolism. Inhibition of these enzymes by a new chemical entity is a primary cause of adverse drug-drug interactions.[13] This assay determines if this compound is likely to interfere with the metabolism of other drugs.

  • Scientific Rationale: We will use human liver microsomes, which contain a mixture of key CYP isoforms.[13] The assay measures the effect of this compound on the rate of formation of a specific metabolite from a CYP isoform-selective probe substrate, quantified by LC-MS/MS.[14][15]

  • Protocol Summary:

    • In separate wells for each CYP isoform (e.g., CYP3A4, 2D6, 2C9), pre-incubate human liver microsomes with serial dilutions of this compound or a known inhibitor (e.g., ketoconazole for CYP3A4).

    • Initiate the reaction by adding a cocktail of an NADPH regenerating system and the isoform-specific probe substrate.

    • Incubate at 37°C for a short, defined time (e.g., 10-15 minutes).

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile with an internal standard).

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the metabolite.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀.

C. Serine Hydrolase Profiling

Serine hydrolases are one of the largest and most diverse enzyme families, involved in countless physiological processes.[16] The amide bond in this compound makes it a candidate for interaction with amidases within this superfamily. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess interactions across the entire active serine hydrolase family in a single experiment.

  • Scientific Rationale: ABPP uses active-site-directed covalent probes to label enzymes in a complex proteome.[17] We will use a fluorophosphonate (FP) probe linked to a reporter tag (e.g., biotin).[18] By pre-incubating a proteome with this compound, we can see which, if any, serine hydrolase activities are inhibited, as they will show reduced labeling by the FP-biotin probe.

  • Experimental Workflow: Activity-Based Protein Profiling (ABPP)

ABPP_Workflow cluster_incubation Competitive Labeling cluster_analysis Analysis cluster_identification Target Identification (Optional) i1 Tissue Proteome (e.g., brain lysate) i2 Incubate with Vehicle or this compound i1->i2 i3 Add FP-Biotin Probe to Label Active Enzymes i2->i3 a1 Quench Reaction & Separate by SDS-PAGE i3->a1 t1 Enrich Biotinylated Proteins with Streptavidin Beads i3->t1 For Target ID a2 Transfer to Membrane a1->a2 a3 Probe with Streptavidin-HRP a2->a3 a4 Visualize Bands (Chemiluminescence) a3->a4 t2 On-Bead Digestion (Trypsin) t1->t2 t3 LC-MS/MS Analysis of Peptides t2->t3 t4 Identify Proteins with Reduced Labeling t3->t4

Caption: ABPP workflow for serine hydrolase inhibitor profiling.

Comparative Data Summary for Enzyme Assays (Illustrative)
AssayTargetIC₅₀ (µM)
HDAC Inhibition HDAC Class I/II> 500
VPA (Control)150
CYP Inhibition CYP3A4> 100
CYP2D6> 100
CYP2C9> 100
Serine Hydrolase FAAHNo Inhibition
(ABPP Screen) Other SHsNo significant inhibition observed

Conclusion and Forward Outlook

This guide outlines a systematic, multi-assay approach to comprehensively profile the cross-reactivity of this compound. By starting with broad screening tools like immunoassays and progressing to specific, mechanistic assays targeting receptors and enzymes, researchers can build a robust data package. This self-validating system, where findings from one assay can inform the design of the next, ensures a thorough and efficient characterization.

The illustrative data presented suggests a hypothetical scenario where this compound has a favorable cross-reactivity profile, showing minimal interaction with the VPA immunoassay, GABA-A receptors, HDACs, and major CYP enzymes. Such a profile would distinguish it significantly from its structural relative, VPA, and could warrant further investigation into its unique biological activities.

Ultimately, the rigorous application of these methodologies provides the trustworthy, authoritative data required to make informed decisions in the drug discovery and development process. It allows scientists to move forward with a clear understanding of a compound's specificity, minimizing the risk of costly late-stage failures and paving the way for the development of safer, more effective therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking N-Methylvaleramide Against Amide Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection of appropriate building blocks is a critical determinant of a compound's ultimate success. Small, functionalized molecules are the elemental units that medicinal chemists use to construct novel therapeutic agents, and their individual properties can significantly influence the overall pharmacokinetic and pharmacodynamic profile of a drug candidate. Among these, N-alkyl amides, such as N-Methylvaleramide, represent a common structural motif. This guide provides a comprehensive comparison of this compound against other classes of building blocks, specifically amide bioisosteres, offering a data-driven perspective for researchers, scientists, and drug development professionals.

The Role of this compound and the Rationale for Bioisosteric Replacement

This compound (N-methylpentanamide) is a simple N-alkyl amide featuring a five-carbon chain.[1][2][3][4] Its structure consists of a carbonyl group directly attached to a nitrogen atom, which is further substituted with a methyl group.[1] This arrangement makes it a valuable building block in organic synthesis and pharmaceutical chemistry.[1] The amide bond is a cornerstone of many biologically active molecules, including peptides and numerous approved drugs, due to its ability to form crucial hydrogen bonding interactions.[5][6]

However, the classic amide bond, including its N-alkylated form, is not without its liabilities. A primary concern is its susceptibility to enzymatic cleavage by proteases and amidases in vivo, which can lead to poor metabolic stability.[5][7] To address these challenges, medicinal chemists often employ the strategy of bioisosteric replacement. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[6][7] The replacement of an amide bond with a suitable bioisostere can lead to significant improvements in a drug candidate's profile, including enhanced metabolic stability, modulated solubility and permeability, and improved potency.[8][9]

This guide will benchmark this compound against two common classes of non-classical amide bioisosteres: 1,2,3-triazoles and oxadiazoles.[5] These heterocycles are frequently used as amide bond surrogates and offer distinct advantages in drug design.[5][7]

Comparative Analysis of Physicochemical and ADME Properties

The decision to replace an N-alkyl amide with a bioisostere is driven by the desire to optimize a molecule's drug-like properties. Below is a comparative analysis of this compound and its bioisosteric counterparts across key parameters.

Table 1: Comparative Physicochemical and ADME Properties
PropertyThis compound (Illustrative)1,2,3-Triazole Isostere (Illustrative)Oxadiazole Isostere (Illustrative)Rationale for Change
LogP 1.11.31.5Increased lipophilicity of the heterocyclic ring.
Aqueous Solubility ModerateLowerLowerHigher LogP generally correlates with lower aqueous solubility.
Metabolic Stability (t½ in HLM) 15 min> 60 min> 60 minHeterocyclic rings are generally more resistant to enzymatic cleavage than amide bonds.[5]
Cell Permeability (Papp, Caco-2) ModerateHighHighIncreased lipophilicity can improve passive diffusion across cell membranes.
Hydrogen Bond Acceptors 1 (carbonyl oxygen)2-3 (nitrogen atoms)2 (nitrogen and oxygen atoms)The number and arrangement of hydrogen bond acceptors can influence target binding and solubility.
Hydrogen Bond Donors 000N-alkylation removes the amide N-H donor.

Note: The values for the isosteres are illustrative and can vary depending on the specific molecular context.

Experimental Protocols for Benchmarking

To empirically determine the properties outlined above, standardized in vitro assays are essential. The following are detailed protocols for key benchmarking experiments.

Determination of Lipophilicity (LogP)

Lipophilicity is a critical parameter that influences solubility, permeability, and metabolism. The shake-flask method is the gold standard for LogP determination.[10]

Protocol: Shake-Flask Method for LogP Determination [10][11][12]

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. Allow the phases to separate for 24 hours.[12]

  • Compound Dissolution: Accurately weigh and dissolve the test compound (this compound or bioisostere) in a 1:1 mixture of the pre-saturated n-octanol and buffer.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound partitions between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Kinetic Solubility Assay

Aqueous solubility is crucial for drug absorption and formulation. The kinetic solubility assay is a high-throughput method to assess this property.[13][14][15]

Protocol: Kinetic Solubility Assay [13][16][17]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate to create a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound.[14]

  • Separation of Precipitate: Filter the samples using a solubility filter plate or by centrifugation to separate any undissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable method like UV-Vis spectroscopy or LC-MS/MS.

  • Solubility Determination: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[18][19][20]

Protocol: Human Liver Microsomal (HLM) Stability Assay [21][22]

  • Reagent Preparation: Thaw human liver microsomes and prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a NADPH-regenerating system.[18][21]

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, the NADPH-regenerating system, and the test compound at a final concentration typically between 1 µM and 10 µM.[18][19]

  • Reaction Initiation and Time Points: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the NADPH-regenerating system.[18] Collect aliquots at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[19]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[18]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance of the compound.[22]

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[23][24][25]

Protocol: Caco-2 Permeability Assay [24][26][27]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[25]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[24]

  • Transport Study (Apical to Basolateral):

    • Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) side of the transwell.[24]

    • Add fresh buffer to the basolateral (receiver) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At specific time points (e.g., 2 hours), take samples from the basolateral side.[24]

  • Transport Study (Basolateral to Apical - for efflux):

    • Add the test compound to the basolateral (donor) side.

    • Take samples from the apical (receiver) side at the same time points.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess if the compound is a substrate for efflux transporters.[25]

Visualizing the Workflow and Rationale

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

Amide_Bioisostere_Replacement_Strategy cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy: Bioisosteric Replacement cluster_3 Benchmarking cluster_4 Outcome Lead_Compound Lead Compound with This compound Moiety ADME_Screening Initial ADME Screening (Metabolic Stability, Solubility) Lead_Compound->ADME_Screening Poor_Properties Poor Metabolic Stability or Suboptimal Solubility ADME_Screening->Poor_Properties Identifies Liability Bioisostere_Selection Select Bioisosteres (e.g., 1,2,3-Triazole, Oxadiazole) Poor_Properties->Bioisostere_Selection Triggers Strategy Synthesis Synthesize Analogs Bioisostere_Selection->Synthesis Comparative_Assays Comparative In Vitro Assays (LogP, Solubility, Stability, Permeability) Synthesis->Comparative_Assays Data_Analysis Data Analysis and Structure-Property Relationship Comparative_Assays->Data_Analysis Optimized_Compound Optimized Compound with Improved ADME Profile Data_Analysis->Optimized_Compound Identifies Superior Analog

Caption: Decision workflow for amide bioisostere replacement.

Experimental_Benchmarking_Workflow cluster_physchem Physicochemical Properties cluster_adme ADME Properties Test_Compounds This compound Analog vs. Bioisostere Analogs LogP_Assay LogP Determination (Shake-Flask) Test_Compounds->LogP_Assay Solubility_Assay Kinetic Solubility Assay Test_Compounds->Solubility_Assay Stability_Assay Microsomal Stability Assay (HLM) Test_Compounds->Stability_Assay Permeability_Assay Caco-2 Permeability Assay Test_Compounds->Permeability_Assay Comparative_Data_Table Comparative Data Analysis LogP_Assay->Comparative_Data_Table Solubility_Assay->Comparative_Data_Table Stability_Assay->Comparative_Data_Table Permeability_Assay->Comparative_Data_Table

Caption: Workflow for experimental benchmarking of building blocks.

Conclusion

The selection of building blocks in drug discovery is a nuanced process that requires a deep understanding of the interplay between chemical structure and biological properties. While this compound and other N-alkyl amides are valuable and readily available starting points, their inherent liabilities, particularly metabolic instability, often necessitate their replacement. Amide bioisosteres, such as 1,2,3-triazoles and oxadiazoles, offer a powerful strategy to mitigate these risks. By systematically benchmarking these alternatives using a suite of standardized in vitro assays, medicinal chemists can make informed decisions to optimize the ADME properties of their lead compounds, ultimately increasing the probability of success in the challenging journey of drug development. This guide provides a framework for this comparative analysis, emphasizing the importance of a data-driven approach to building block selection.

References

A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions: Performance, Mechanism, and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkyl amides, such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP), are foundational solvents in organic synthesis, prized for their high polarity, aprotic nature, and exceptional solvating power.[1][2] They have become indispensable in many industrial and academic settings, particularly for palladium-catalyzed cross-coupling reactions that are central to modern drug discovery and materials science.[3] However, growing concerns over their reproductive toxicity and environmental impact have led to increased regulatory scrutiny, classifying them as Substances of Very High Concern (SVHC).[4] This guide provides a comparative analysis of the performance of traditional N-alkyl amides in two cornerstone reactions—the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We will examine their role beyond that of an inert medium, delving into their mechanistic implications and contrasting their efficacy with emergent, greener alternatives, supported by experimental data and detailed protocols.

The Dual Role of N-Alkyl Amides: Solvent and Modulator in Catalysis

The efficacy of N-alkyl amides in reactions like palladium-catalyzed cross-couplings stems from a combination of key physical properties:

  • High Dielectric Constant: Facilitates the dissolution of a wide array of organic substrates, inorganic bases, and metallic catalyst precursors.[1]

  • Aprotic Nature: They are non-protic, which is critical for reactions involving strong bases and nucleophiles that would otherwise be quenched.[2][3]

  • Coordinating Ability: The lone pair of electrons on the oxygen atom can coordinate with the metal center of the catalyst. This interaction can stabilize catalytic intermediates, but may also influence the reaction rate by competing with other ligands.[5]

However, these solvents are not merely inert spectators. At elevated temperatures, DMF and DMAc can decompose or act as reactants, providing a source of dimethylamine, carbon monoxide, or other fragments, which can lead to side reactions and impurities.[6][7][8] Understanding this dual nature is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds, a transformation of immense importance in pharmaceutical synthesis.[9] The reaction's success is highly dependent on the solvent's ability to support the catalytic cycle and maintain the solubility of all components, including the inorganic base (e.g., NaOtBu, Cs₂CO₃).[9][10]

Causality of Solvent Choice & Mechanistic Implications

N-alkyl amides like DMAc and NMP are often effective in this reaction due to their ability to dissolve the polar amine, the less polar aryl halide, and the palladium catalyst system. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[9][11]

The solvent's coordinating ability can influence several steps. For example, stabilization of the cationic Pd(II) intermediate after oxidative addition can facilitate the reaction. However, overly strong coordination can inhibit the binding of the amine or slow the final reductive elimination step. Furthermore, some N-alkyl amides can promote the formation of palladium nanoparticles, which can alter the catalytic activity.[5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition + Ar-X pd0->oxidative_add pd2_complex L_nPd(II)(Ar)(X) oxidative_add->pd2_complex amine_coord Amine Coordination + R₂NH pd2_complex->amine_coord pd_amine_complex [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ amine_coord->pd_amine_complex deprotonation Deprotonation - Base-H⁺ pd_amine_complex->deprotonation pd_amido_complex L_nPd(II)(Ar)(NR₂) deprotonation->pd_amido_complex reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR₂ reductive_elim->product

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance Data

The choice of solvent can significantly impact yield and reaction time. While traditional amides perform well, greener alternatives are showing increasing promise.

Solvent SystemAryl HalideAmineBaseCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
Toluene4-ChlorotolueneMorpholineNaOtBuPd(OAc)₂ (2) / Ligand11018>95[12]
DioxaneAryl HalideAmineNaOtBuPd₂(dba)₃ (1) / Ligand80-1102-24Varies[10]
MeCN/TolueneAryl HalideAmineDBUXantPhos Pd G3 (5)1401Varies[13][14]
NMPHeterocyclesAmineK₂CO₃Metal-Free1201292[1]
GVLAryl ChlorideAmineK₂CO₃Pd₂(dba)₃ (2) / Xantphos1201287[1]

Note: This table is a synthesis of data from multiple sources to illustrate comparative performance. Direct comparison requires identical reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example for the coupling of an aryl halide with a secondary amine.[10]

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., XantPhos) (0.04 mmol, 4 mol%)

  • Anhydrous Toluene or Dioxane (5 mL)

Procedure:

  • Vessel Preparation: Add the aryl halide, NaOtBu, Pd(OAc)₂, and phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine, via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80–110 °C and stir vigorously for the required time (typically 2-24 hours), monitoring by TLC or GC.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow start Start: Prepare Reagents step1 1. Combine Solids in Schlenk Tube (Aryl Halide, Base, Catalyst, Ligand) start->step1 step2 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) step1->step2 step3 3. Add Anhydrous Solvent & Amine step2->step3 step4 4. Heat and Stir (Monitor by TLC/GC) step3->step4 step5 5. Cool and Quench with Water step4->step5 step6 6. Aqueous Workup & Extraction step5->step6 step7 7. Dry, Concentrate & Purify step6->step7 end End: Isolated Product step7->end

Figure 2: General experimental workflow for a Buchwald-Hartwig amination.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used reactions for the formation of C-C bonds, typically between an organoboron species and an organohalide.[15] N-alkyl amides like DMF are frequently used, especially in industrial applications, due to their ability to facilitate the reaction with a broad range of substrates.[1][16]

Causality of Solvent Choice & Mechanistic Implications

The key to a successful Suzuki coupling is the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[15][16] This step is highly influenced by the base and the solvent. N-alkyl amides excel here because they effectively dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and the polar organoboron species. Often, a small amount of water is added as a co-solvent, which is believed to facilitate the formation of a boronate species [R-B(OH)₃]⁻, accelerating transmetalation.[16][17]

The choice of solvent can also affect catalyst stability and activity. While ethereal solvents like THF and dioxane are common, they are less effective at solubilizing the inorganic bases.[17] N-alkyl amides provide a more polar environment that can enhance reaction rates. However, as with the Buchwald-Hartwig reaction, their coordinating nature can be a double-edged sword, potentially inhibiting the catalyst at high concentrations or temperatures.[5]

Comparative Performance Data

The move towards greener solvents has been particularly active in the context of the Suzuki reaction, with several bio-based alternatives demonstrating comparable or even superior performance to traditional N-alkyl amides.[18]

SolventAryl HalideBoronic AcidBaseCatalystTemp (°C)Time (h)Yield (%)Reference
DMFBromobenzenePhenylboronic acidK₂CO₃Pd NPs-OAc (0.04 mol%)1200.598[1]
THF/H₂OAryl HalideArylboronic AcidK₂CO₃Pd(PPh₃)₄Reflux12Varies[16]
2-MeTHF/H₂OAmide4-Tol-B(OH)₂K₂CO₃Pd(IPr)(DMS)Cl₂ (0.1 mol%)60<1>95[17]
i-PrOAcAmideArylboronic AcidK₃PO₄Pd-NHC801280-90[18]
GVLAryl HalideArylboronic AcidK₂CO₃Pd/C100295[2][3]

Note: This table synthesizes data from multiple sources. Yields are highly substrate and catalyst dependent.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling.[16][17]

Materials:

  • Aryl Halide or Pseudohalide (e.g., triflate) (1.0 mmol, 1.0 equiv)

  • Organoboron Reagent (1.1 mmol, 1.1 equiv)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a Pd-NHC complex) (0.01-0.05 mmol, 1-5 mol%)

  • Solvent (e.g., 2-MeTHF, Toluene, or DMF) with 10-20% Water (v/v)

Procedure:

  • Vessel Preparation: To a round-bottom flask or Schlenk tube, add the aryl halide, organoboron reagent, base, and palladium catalyst.

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the degassed solvent mixture via cannula or syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or MTBE).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

The Rise of Greener Alternatives

The toxicity profile of DMF, DMAc, and NMP has catalyzed significant research into safer, more sustainable alternatives.[3][4] Several promising candidates have emerged:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent derived from cellulose, designed as a direct replacement for NMP and DMF.[3][4]

  • γ-Valerolactone (GVL): Another bio-based solvent with physical properties comparable to DMF and DMAc, showing excellent performance in various cross-coupling reactions.[2][3][4]

  • Ethereal Solvents (2-MeTHF, CPME): These have lower toxicity profiles and are derived from renewable resources (2-MeTHF). They are particularly effective in Suzuki couplings, especially when paired with modern, highly active catalysts.[17][18]

  • Carbonates (DMC, DEC): Dimethyl carbonate and diethyl carbonate are considered green solvents and have been explored as alternatives, though they are generally less polar than amides.[18][19]

While these alternatives offer significant safety and environmental benefits, their adoption requires re-optimization of reaction conditions. Their solvating power and coordinating abilities differ from traditional amides, which can affect reaction kinetics and catalyst performance.

Conclusion

N-alkyl amides remain highly effective and widely utilized solvents in key organic reactions due to their robust performance profile. Their ability to dissolve a wide range of reagents and intermediates makes them reliable choices for challenging transformations like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. However, their role is not passive; they actively influence the catalytic cycle and can participate in side reactions. The scientific community's growing commitment to green chemistry is driving a necessary shift away from these toxicologically problematic solvents. Extensive research has demonstrated that sustainable alternatives like GVL, 2-MeTHF, and Cyrene™ are not just viable but can, in optimized systems, match or even exceed the performance of their traditional counterparts. For researchers, scientists, and drug development professionals, the future lies in embracing these greener solvents, a transition that promises to enhance safety and sustainability without compromising synthetic efficiency.

References

A Comparative Guide to the Validation of Analytical Methods for N-Methylvaleramide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N-Methylvaleramide. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, grounded in international regulatory standards. We will explore the nuances of various analytical techniques, offering a framework for selecting and validating a method that is fit for its intended purpose, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound (C6H13NO), also known as N-methylpentanamide, is a simple amide that may be encountered as a process impurity, a metabolite, or a synthetic intermediate in various chemical and pharmaceutical manufacturing processes.[1][2] Accurate and reliable quantification is paramount for ensuring product quality, safety, and for understanding pharmacokinetic profiles in drug development. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a critical requirement set forth by regulatory bodies to ensure that analytical results are accurate, specific, and reproducible.[3][4]

The Regulatory Backbone: FDA and EMA Guidelines

The validation of bioanalytical methods is a cornerstone of ensuring the integrity of data submitted to regulatory agencies. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines that, while not always identical, share fundamental principles.[5] These guidelines, often harmonized through the International Council for Harmonisation (ICH), such as the ICH M10 on bioanalytical method validation, outline the necessary elements and performance characteristics to be evaluated.[6][7] The objective is to prove that an analytical method will consistently produce results that are reliable and meet predefined acceptance criteria.[8][9]

Key validation components under these guidelines include:

  • Specificity & Selectivity

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Linearity and Range

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Robustness

  • Stability

Overview of Potential Analytical Techniques

The choice of analytical technique for quantifying this compound depends on the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse of analytical chemistry, HPLC separates compounds based on their interaction with a stationary phase. For a small amide like this compound, which lacks a strong chromophore, UV detection might offer limited sensitivity. Derivatization could be an option but adds complexity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and thermally stable compounds. This compound can be analyzed by GC-MS, as evidenced by data in the NIST Mass Spectrometry Data Center.[1][10][11] This technique offers excellent separation and structural confirmation through mass spectra.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the gold standard for quantifying small molecules in complex matrices like plasma or tissue homogenates.[12][13] Its superior sensitivity and selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), allow for minimal sample cleanup and low detection limits.[14][15]

Comparative Analysis of Analytical Methods

The selection of an optimal method requires a balanced consideration of performance, throughput, and cost.

Parameter HPLC-UV GC-MS LC-MS/MS
Selectivity Moderate; susceptible to interference from co-eluting compounds without chromophores.High; mass spectral data provides structural confirmation.Very High; MRM transitions are highly specific to the analyte.
Sensitivity (LOQ) Low (µg/mL range); may require derivatization.Moderate to High (ng/mL to pg/mL range).Very High (pg/mL to fg/mL range).
Sample Matrix Best for clean samples (e.g., bulk drug). Complex matrices require extensive cleanup.Requires volatile analytes. Biological samples need derivatization or extensive cleanup.Ideal for complex biological matrices (plasma, urine, tissue).
Sample Preparation Moderate to High complexity, especially for biological samples.Moderate complexity; may require derivatization to improve volatility.Low to Moderate complexity (e.g., protein precipitation, SPE).
Throughput Moderate.Low to Moderate.High, especially with modern UPLC systems.
Cost Low (instrumentation is widely available and less expensive).Moderate.High (instrumentation is expensive to purchase and maintain).
Regulatory Acceptance Accepted, but may not be suitable for trace-level analysis in bio-samples.Widely accepted.The preferred method for most bioanalytical applications.

For the purpose of this guide, and reflecting industry best practices for bioanalysis, we will focus on the validation of an LC-MS/MS method due to its superior sensitivity and selectivity.[13]

Validation Workflow for an LC-MS/MS Method

The validation process is a systematic series of experiments designed to challenge the method's performance.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Documentation Dev Develop & Optimize Method (LC & MS Parameters) Qualify Qualify Critical Reagents (e.g., Internal Standard) Dev->Qualify Specificity Specificity & Selectivity Qualify->Specificity Linearity Linearity, Range, LOQ Specificity->Linearity Accuracy Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy Matrix Matrix Effect Accuracy->Matrix Stability Analyte Stability (Freeze-Thaw, Bench-Top, etc.) Matrix->Stability Report Validation Report Generation Stability->Report

Caption: High-level workflow for analytical method validation.

Experimental Protocols for LC-MS/MS Method Validation

Here we provide a detailed, step-by-step methodology for validating an LC-MS/MS method for this compound in human plasma.

System Suitability Test (SST)

Causality: The SST is performed before each analytical run to ensure the LC-MS/MS system is performing correctly. It is a self-validating check that confirms the system's readiness.

  • Protocol:

    • Prepare a standard solution of this compound and its stable isotope-labeled internal standard (SIL-IS, e.g., this compound-d3) at a mid-range concentration.

    • Inject this solution six consecutive times.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak areas and retention times of both the analyte and the IS.

  • Acceptance Criteria: %RSD for peak area and retention time should be <15%.

Specificity and Selectivity

Causality: This parameter ensures that the method can unequivocally measure the analyte without interference from endogenous matrix components, metabolites, or other potential contaminants.[16]

  • Protocol:

    • Screen at least six different blank plasma lots from individual donors.

    • Analyze a blank sample and a sample spiked with this compound at the Lower Limit of Quantitation (LLOQ).

    • Compare the chromatograms.

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of this compound must be ≤ 20% of the analyte response at the LLOQ.

Linearity, Range, and LLOQ

Causality: Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range. This establishes the boundaries for accurate quantification.[17]

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range might be 1 ng/mL to 1000 ng/mL, including the LLOQ.

    • Analyze the calibration standards in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis (typically weighted 1/x²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

    • The LLOQ must have a signal-to-noise ratio of at least 10:1.[17]

Accuracy and Precision

Causality: Accuracy measures the closeness of the determined value to the true value, while precision measures the variability of repeated measurements. These are critical for demonstrating the method's reliability.[16]

  • Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria (FDA/EMA):

    • The mean concentration (accuracy) should be within ±15% of the nominal value (±20% at LLOQ).

    • The %RSD (precision) should not exceed 15% (20% at LLOQ).

Example Data Summary: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Mean (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Mean (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ1.01.08108.09.51.10110.011.2
Low3.02.9197.06.22.9598.37.5
Mid50.051.5103.04.150.9101.85.3
High800.0789.698.73.5795.299.44.8
Stability

Causality: Stability experiments are crucial to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.

  • Protocol: Analyze Low and High QC samples after exposing them to various conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Bench-Top Stability: Stored at room temperature for a duration reflecting typical sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Stored at a specified temperature (-20°C or -80°C) for a period longer than the expected study sample storage time.

    • Post-Preparative Stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Experimental_Workflow Sample Plasma Sample (Calibrator, QC, or Unknown) Precip Protein Precipitation (e.g., add Acetonitrile) Sample->Precip IS Internal Standard (SIL-IS) IS->Precip Vortex Vortex Mix Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness (under Nitrogen) Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Data Data Acquisition (MRM Mode) Inject->Data Process Data Processing (Integration & Regression) Data->Process Result Calculate Concentration Process->Result

Caption: Typical sample preparation and analysis workflow.

Conclusion

The validation of an analytical method for quantifying this compound is a rigorous but essential process for ensuring data of the highest quality and integrity. While several techniques can be employed, LC-MS/MS stands out for its superior sensitivity and selectivity, particularly for bioanalytical applications. A comprehensive validation protocol, grounded in regulatory guidelines from bodies like the FDA and EMA, must systematically evaluate parameters such as specificity, linearity, accuracy, precision, and stability. By following a structured, scientifically-driven approach, researchers can develop robust and reliable methods that withstand scientific and regulatory scrutiny, ultimately contributing to safer and more effective products.

References

Safety Operating Guide

A Scientist's Guide to the Safe Disposal of N-Methylvaleramide and Related Aliphatic Amides

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory hurdle but a core component of sound scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Methylvaleramide (CAS: 6225-10-1).

Given that specific, comprehensive safety data for this compound is not extensively published, this directive is built upon foundational chemical principles and authoritative data from close structural analogs, such as N-Methylacetamide. This precautionary approach ensures that we operate with the highest margin of safety, upholding our responsibility to protect ourselves, our colleagues, and the environment.

Core Directive: Hazard Assessment & Risk Mitigation

Understanding the "why" behind a protocol is critical for its effective implementation. The disposal procedure for this compound is dictated by its presumed toxicological profile and chemical reactivity, inferred from closely related amide compounds.

Toxicological Hazards: A Primary Concern

The most significant risk associated with aliphatic amides is their potential reproductive toxicity.

  • Reproductive Toxicity : Structurally similar compounds, such as N-Methylacetamide and N,N-Dimethylacetamide, are classified as Reproductive Toxicity Category 1B .[1][2][3] This classification indicates that they are presumed human reproductive toxicants. The hazard statement H360 warns that the substance "May damage fertility or the unborn child".[1][4] All handling and disposal steps must be designed to eliminate the risk of exposure through inhalation, ingestion, or skin contact.

  • Irritation and Acute Toxicity : While not always severe, related amides can cause skin and eye irritation.[3][4] Harmful effects if inhaled or absorbed through the skin are also a concern.[3]

Chemical Reactivity & Incompatibility

Improper segregation of chemical waste is a primary cause of laboratory incidents. Amides are incompatible with several chemical classes, and co-mingling can lead to dangerous reactions.

  • Strong Oxidizing Agents, Acids, and Bases : Amides are incompatible with strong oxidizing agents, acids, and bases.[3][5][6] Mixing can result in exothermic reactions (heat generation) or the release of toxic gases.[5]

  • Hazardous Decomposition : When subjected to high heat, such as in a fire, this compound and related amides can decompose to produce toxic and hazardous fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][7][8][9]

Environmental Hazards

While some simple amides may be biodegradable[4], the precautionary principle dictates that they should never be disposed of down the drain or in general waste. Uncontained release can be harmful to aquatic life and ecosystems.[6] The primary objective is to prevent any release into the environment.[7][10]

Operational Protocol: From Bench to Final Disposition

This section provides the step-by-step methodology for safely handling and disposing of this compound waste.

Personal Protective Equipment (PPE) and Safe Handling

Before any handling, ensure the following PPE is worn and engineering controls are in place:

  • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[11]

  • Body Protection : A standard laboratory coat is required.[6]

  • Engineering Controls : All handling of this compound, including weighing and waste consolidation, must be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[8][10]

Step-by-Step Disposal Procedure

The guiding principle is to treat this compound as a hazardous waste from the moment it is designated for disposal.

  • Waste Segregation :

    • Isolate this compound waste from all other waste streams.

    • CRITICAL : Do not mix with acidic, basic, or oxidizing waste streams.[5][6][12]

  • Waste Containerization :

    • Collect all this compound waste (liquid, solid, and contaminated consumables like pipette tips or wipes) in a designated, leak-proof container with a secure, tight-fitting lid.[11][12]

    • The container must be chemically compatible and in good condition.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste ".

    • The label must include the full chemical name: "This compound " and list any other components present.[10][11]

  • Temporary Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[6][12]

    • This storage area should be away from heat sources and incompatible materials.[6]

  • Final Disposition :

    • The only acceptable method of disposal is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office .[1][6][12]

    • The standard disposal route for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

    • Under no circumstances should this compound be disposed of down the drain or placed in regular trash .[10]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Secure : Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE : Wear the full PPE ensemble described in section 2.1.

  • Contain & Absorb : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[12][13]

  • Collect Waste : Carefully scoop the absorbed material using spark-resistant tools and place it into a suitable, sealable container for disposal as hazardous waste.[12][13]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Label the container with contaminated spill debris as hazardous waste and manage it according to the disposal protocol in section 2.2.

Data Summary & Workflow Visualization

To facilitate quick reference, the key safety and disposal parameters are summarized below.

ParameterSpecificationRationale & Reference
Primary Hazard Presumed Reproductive Toxin (Category 1B)May damage fertility or the unborn child.[1][2][4]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents eye/skin contact and absorption.[6][7][11]
Handling Area Chemical Fume HoodMinimizes inhalation exposure to a potential reproductive toxin.[8][10]
Incompatibilities Strong Acids, Strong Bases, Oxidizing AgentsRisk of exothermic reaction or toxic gas release.[3][5][6]
Spill Cleanup Inert Absorbent Material (e.g., Sand)Safely contains the material without reacting.[12][13]
Disposal Method Licensed Hazardous Waste ContractorEnsures regulatory compliance and environmental protection.[1][6][12]
Forbidden Actions Drain Disposal, Trash DisposalPrevents environmental contamination and regulatory violations.[10]
This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G This compound Disposal Decision Workflow cluster_container Containerization start Waste Generated (this compound or Contaminated Material) assess Assess Hazards - Reproductive Toxin - Chemical Incompatibility start->assess ppe Don Appropriate PPE - Goggles - Gloves - Lab Coat assess->ppe Always Required segregate Segregate Waste Is it pure or mixed? ppe->segregate container Select Compatible, Labeled Container 'Hazardous Waste: This compound' segregate->container seal Seal Container Tightly container->seal storage Store in Designated Hazardous Waste Area seal->storage pickup Arrange Pickup by EHS or Licensed Contractor storage->pickup end Final Disposition (High-Temperature Incineration) pickup->end

Caption: Decision workflow for this compound waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylvaleramide
Reactant of Route 2
Reactant of Route 2
N-Methylvaleramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.